molecular formula C17H19NO2 B15576841 FS-2 CAS No. 59004-60-3

FS-2

Cat. No.: B15576841
CAS No.: 59004-60-3
M. Wt: 269.34 g/mol
InChI Key: CTKOKSZTCSYSMC-UHFFFAOYSA-N
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Description

FS-2 is a useful research compound. Its molecular formula is C17H19NO2 and its molecular weight is 269.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

59004-60-3

Molecular Formula

C17H19NO2

Molecular Weight

269.34 g/mol

IUPAC Name

8-methoxy-3-(1-phenylethyl)-2,4-dihydro-1,3-benzoxazine

InChI

InChI=1S/C17H19NO2/c1-13(14-7-4-3-5-8-14)18-11-15-9-6-10-16(19-2)17(15)20-12-18/h3-10,13H,11-12H2,1-2H3

InChI Key

CTKOKSZTCSYSMC-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

What are the chemical properties of the FS-2 radical?

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The FS-2 radical, a sulfur-containing free radical, represents a molecule of significant interest in the fields of chemical physics and atmospheric chemistry. This document provides an in-depth technical overview of the known chemical and physical properties of the this compound radical. It consolidates spectroscopic data, structural parameters, and the experimental methodology for its generation and detection. Due to the limited availability of experimental data on its specific reactivity, this guide also extrapolates potential reactive behaviors based on the established principles of free radical chemistry and comparison with analogous species.

Introduction

Free radicals are highly reactive chemical species characterized by the presence of one or more unpaired electrons.[1][2] This electronic configuration makes them inherently unstable and prone to react with other molecules to achieve a more stable state.[2] The this compound radical, with the chemical formula FSS•, is a member of the thioperoxy radical family and is an analogue of the well-studied HSO and ClSO radicals. Its importance lies in its potential role as an intermediate in sulfur and fluorine-containing chemical systems, including atmospheric and combustion processes. This guide aims to provide a detailed compilation of the experimentally determined properties of the this compound radical and a theoretical framework for understanding its chemical behavior.

Generation of the this compound Radical

The this compound radical is a transient species and must be generated in situ for experimental study. A successful method for its production involves the reaction of fluorine with various sulfur-containing precursor compounds in a continuous supersonic jet expansion.[3][4]

Experimental Protocol: Generation and Detection

The primary method for generating and observing the this compound radical is through laser-induced fluorescence (LIF) spectroscopy in a jet-cooled environment.[3][4]

Reactants:

  • Fluorine (F₂)

  • Sulfur-containing precursors: Carbonyl sulfide (B99878) (COS), Hydrogen sulfide (H₂S), or Carbon disulfide (CS₂)

Experimental Setup:

  • A mixture of the sulfur precursor in an inert carrier gas (e.g., Argon) is prepared.

  • A separate mixture of fluorine in the carrier gas is also prepared.

  • These two gas streams are introduced into the body of a continuous supersonic jet nozzle.

  • The reaction between fluorine and the sulfur precursor occurs in the throat of the nozzle, just prior to expansion.

  • The reaction products, including the this compound radical, are cooled to very low rotational and vibrational temperatures as they expand into a vacuum chamber.

  • A tunable laser system is used to excite the this compound radicals.

  • The resulting fluorescence is collected and analyzed by a spectrometer to obtain the vibronic spectrum of the radical.

The following diagram illustrates the experimental workflow for the generation and detection of the this compound radical.

FS2_Generation_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction and Expansion cluster_detection Detection F2_in_Ar Fluorine (F₂) in Argon Nozzle Supersonic Jet Nozzle F2_in_Ar->Nozzle Sulfur_Precursor Sulfur Precursor (COS, H₂S, or CS₂) in Argon Sulfur_Precursor->Nozzle Expansion Supersonic Expansion (Cooling) Nozzle->Expansion Reaction Laser Tunable Laser Expansion->Laser Cooled this compound Radicals Fluorescence_Collection Fluorescence Collection Laser->Fluorescence_Collection Excitation Spectrometer Spectrometer Fluorescence_Collection->Spectrometer LIF Signal

Caption: Experimental workflow for this compound radical generation and LIF detection.

Spectroscopic and Structural Properties

The this compound radical has been characterized through laser-induced fluorescence spectroscopy.[3][4] These studies have provided detailed information about its electronic states, vibrational frequencies, and molecular geometry.

Electronic States

The ground electronic state of the this compound radical is designated as X̃ ²A". The first electronically excited state is the à ²A' state.[3] The electronic configuration of the ground state is (...(n)²(π*)¹) which gives rise to its radical character.[3]

Molecular Geometry

The this compound radical has a bent molecular structure in both its ground and first excited electronic states. The structural parameters have been determined through a combination of rotational analysis of high-resolution spectra and ab initio calculations.[3][4]

Parameter Ground State (X̃ ²A") Excited State (Ã ²A')
S-F Bond Length (r(S-F)) 1.651 Å1.642 Å
S-S Bond Length (r(S-S)) 1.865(5) Å2.105(5) Å
F-S-S Bond Angle (θ(FSS)) 109.1(1)°97.6(1)°
Table 1: Structural Parameters of the this compound Radical.[3][4]
Vibrational Frequencies

The fundamental vibrational frequencies for the this compound radical have been determined from the analysis of its vibronic spectrum.[3][4]

Vibrational Mode Ground State (X̃ ²A") (cm⁻¹) Excited State (Ã ²A') (cm⁻¹)
ν₁ (S-F stretch) 705768
ν₂ (F-S-S bend) 293217
ν₃ (S-S stretch) 684495
Table 2: Vibrational Frequencies of the this compound Radical.[3][4]
Rotational and Spin-Rotation Constants

High-resolution spectroscopic studies have allowed for the determination of the rotational constants and spin-rotation interaction constants for both the ground and excited states. These constants are crucial for the precise determination of the molecule's geometry and electronic structure. For detailed values, refer to the original publication by Zhuo et al. (1994).[3]

Chemical Reactivity and Stability

Direct experimental studies on the reactivity and stability of the this compound radical are not widely available in the literature. However, its chemical behavior can be inferred from its structure and by analogy to other free radicals.

General Principles of Radical Reactivity

Free radicals are generally highly reactive due to the presence of an unpaired electron.[1] Their reactions typically proceed through a chain reaction mechanism involving initiation, propagation, and termination steps.

The following diagram illustrates a generalized reaction pathway for a free radical.

Radical_Reaction_Pathway Initiation Initiation (Formation of Radicals) Propagation Propagation (Radical reacts with non-radical to form a new radical) Initiation->Propagation Propagation->Propagation Chain Reaction Termination Termination (Radicals combine to form a non-radical) Propagation->Termination Products Stable Products Termination->Products

Caption: Generalized stages of a free radical chain reaction.

Predicted Reactivity of the this compound Radical
  • Reactivity towards Abstraction: The this compound radical could potentially abstract atoms (e.g., hydrogen) from other molecules to form FSSH. The stability of the resulting radical would influence the favorability of this reaction.

  • Addition Reactions: The radical center on the terminal sulfur atom makes it a candidate for addition reactions to unsaturated systems, such as alkenes and alkynes.

  • Dimerization and Disproportionation: In the absence of other reactive species, this compound radicals would likely undergo termination reactions, such as dimerization to form FSS-SSF or other products.

  • Reaction with Oxygen: Many free radicals react readily with molecular oxygen to form peroxy radicals. The reaction of this compound with O₂ could potentially form FSSOO•, which could then participate in further atmospheric or combustion reactions. However, specific kinetic and thermodynamic data for this reaction are not available.

Stability

The stability of a free radical is a measure of its tendency to react. While highly reactive, the this compound radical can be stabilized by delocalization of the unpaired electron (resonance). The presence of the electronegative fluorine atom will also influence the electron distribution and thus the stability and reactivity of the radical. The observation of the this compound radical in a jet-cooled experiment demonstrates that it has a sufficient lifetime to be detected under these isolated conditions.

Potential Significance and Future Research

The this compound radical is of fundamental interest for understanding the chemistry of sulfur and fluorine-containing species. Its potential presence in the atmosphere could have implications for atmospheric models, as sulfur-containing radicals can influence aerosol formation and ozone chemistry.

Future research directions should focus on:

  • Experimental determination of the reaction kinetics of the this compound radical with key atmospheric molecules such as O₂, NO, and O₃.

  • Theoretical studies to calculate the thermodynamic properties of the this compound radical and its reaction products.

  • Investigation of the potential role of the this compound radical in industrial processes involving sulfur and fluorine compounds.

Conclusion

The this compound radical is a fascinating and important chemical species that has been well-characterized spectroscopically. Its structural and vibrational properties are now established. While direct experimental data on its chemical reactivity and stability are currently lacking, its behavior can be predicted based on the fundamental principles of free radical chemistry. Further research into the reaction kinetics of this radical is necessary to fully elucidate its role in complex chemical systems.

References

Unveiling the Fleeting Existence of FS₂: A Technical Guide to its Structure and Bonding

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – In the dynamic world of chemical intermediates, the FS₂ free radical presents a compelling case study of a transient yet significant species. This technical guide offers an in-depth exploration of the structure and bonding of the FS₂ free radical, catering to researchers, scientists, and drug development professionals. By synthesizing key experimental findings, this document aims to provide a comprehensive resource for understanding this intriguing molecule.

Core Structural and Bonding Parameters

The FS₂ radical, a molecule with a single unpaired electron, exhibits distinct structural characteristics in both its ground (X̃ ²A") and first excited (Ã ²A') electronic states.[1][2] Extensive spectroscopic studies have elucidated the precise bond lengths and the angle between the fluorine and two sulfur atoms. These parameters are crucial for understanding the radical's reactivity and potential role in various chemical processes.

A summary of the key structural data is presented in the table below, allowing for a clear comparison between the ground and excited states.

ParameterGround State (X̃ ²A")Excited State (Ã ²A')
S-F Bond Length (r(S-F)) 1.651 Å1.642 Å
S-S Bond Length (r(S-S)) 1.865(5) Å2.105(5) Å
F-S-S Bond Angle (θ(FSS)) 109.1(1)°97.6(1)°

Table 1: Experimentally determined structural parameters for the FS₂ free radical in its ground and excited states.[1][2]

Experimental Determination: Laser-Induced Fluorescence Spectroscopy

The structural parameters outlined above were determined through high-resolution laser-induced fluorescence (LIF) spectroscopy.[1][2] This powerful technique allows for the probing of short-lived species like free radicals with exceptional precision.

Experimental Workflow

The generation and detection of the FS₂ radical involves a carefully controlled experimental setup. The following provides a detailed methodology based on published research:

  • Radical Generation: The FS₂ free radical is synthesized by reacting fluorine gas (F₂) with a sulfur-containing precursor, such as carbonyl sulfide (B99878) (COS), hydrogen sulfide (H₂S), or carbon disulfide (CS₂).[1][2] This reaction is initiated within the body of a continuous supersonic jet just before expansion.

  • Supersonic Jet Cooling: The reaction products are then subjected to supersonic expansion. This process rapidly cools the molecules to very low rotational and vibrational temperatures, simplifying the resulting spectra and enabling high-resolution measurements.

  • Laser Excitation: A tunable laser system is used to excite the FS₂ radicals from their ground electronic state (X̃ ²A") to the first excited electronic state (Ã ²A'). The laser wavelength is scanned across the 700-485 nm region to record the vibronic band system.[1][2]

  • Fluorescence Detection: As the excited radicals relax back to the ground state, they emit fluorescence. This emitted light is collected by a sensitive detector, such as a photomultiplier tube.

  • Spectral Analysis: The resulting fluorescence spectrum is a series of peaks corresponding to different vibrational and rotational transitions. A detailed rotational analysis of these spectra, particularly of a specific band like the 3⁶₀ band, allows for the precise determination of the rotational constants.[1]

  • Structural Determination: By combining the experimentally determined rotational constants with ab initio estimates of the S-F bond length, the precise structural parameters—bond lengths and bond angle—for both the ground and excited states can be derived.[1][2]

Visualizing the FS₂ Radical Structure

The following diagram illustrates the fundamental structure of the FS₂ free radical, highlighting the key atoms and their connectivity.

FS2_Structure cluster_angle θ(FSS) S1 S S2 S S1->S2 r(S-S) F1 F S1->F1 r(S-F)

Caption: A simple representation of the FS₂ free radical's atomic connectivity.

Signaling Pathways and Logical Relationships

The experimental investigation of the FS₂ radical follows a logical progression from generation to detailed structural characterization. This workflow can be visualized as a signaling pathway, where each step enables the next.

Experimental_Workflow cluster_generation Radical Generation cluster_detection Spectroscopic Detection & Analysis cluster_results Structural Determination Reactants F₂ + Sulfur Precursor (COS, H₂S, CS₂) Reaction Chemical Reaction in Supersonic Jet Reactants->Reaction Cooling Supersonic Jet Cooling Reaction->Cooling LIF Laser-Induced Fluorescence Excitation Tunable Laser Excitation Cooling->Excitation Detection Fluorescence Detection Excitation->Detection Analysis Rotational & Vibrational Analysis Detection->Analysis Structure Determination of r(S-F), r(S-S), θ(FSS) Analysis->Structure

Caption: The logical workflow for the experimental characterization of the FS₂ free radical.

Concluding Remarks

The study of the FS₂ free radical provides valuable insights into the nature of transient chemical species. The precise structural data obtained through advanced spectroscopic techniques like laser-induced fluorescence offers a fundamental basis for understanding its chemical behavior. For researchers in fields ranging from atmospheric chemistry to materials science and drug development, a thorough understanding of such reactive intermediates is paramount for predicting reaction mechanisms and designing novel molecular entities. This guide serves as a foundational resource, consolidating the key structural and methodological information on the FS₂ free radical.

References

An In-depth Technical Guide to the Electronic Configuration of the FS-2 Radical

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electronic configuration, structure, and spectroscopic characterization of the dithiofluoroformyl radical (FS-2). The document details the theoretical framework of its electronic states, the experimental methodologies used for its observation and analysis, and presents key quantitative data for both its ground and first electronically excited states.

Introduction

The this compound radical is a member of the thioperoxy (XSO) and peroxy (XO₂) family of free radicals, which are of significant interest due to their roles in combustion, upper atmospheric chemistry, and various oxidation processes. The this compound radical, specifically, has been identified in SF₆/O₂ radio frequency discharges, suggesting its potential relevance in plasma-based processes like the dry etching of integrated circuits. Understanding its electronic structure is fundamental to elucidating its reactivity and role in these chemical environments.

Spectroscopic investigations, particularly laser-induced fluorescence (LIF), combined with ab initio theoretical calculations, have been pivotal in characterizing the this compound radical. These studies have established its bent F-S-S geometry and have detailed the nature of its ground and low-lying electronic states.

Electronic Configuration and Molecular Orbital Theory

The this compound radical is a nonlinear molecule with Cₛ symmetry. Its electronic configuration is analogous to other thioperoxy radicals. The ground electronic state has been conclusively identified as X̃ ²A". This state arises from the promotion of an electron configuration best described as ...(n)²(π)¹, where 'n' represents a non-bonding orbital and 'π' is an antibonding pi orbital. The single unpaired electron resides in the π* molecular orbital, which is antisymmetric with respect to the molecular plane, giving rise to the A" symmetry of the electronic state.

The first electronically excited state, Ã ²A', results from the promotion of an electron from the non-bonding 'n' orbital to the singly occupied π* orbital, leading to a ...(n)¹(π)² configuration. This transition is polarized out-of-plane. The promotion of an electron from a non-bonding orbital localized on the sulfur atoms to the S-S antibonding π orbital explains the significant structural changes observed upon electronic excitation.

G cluster_orbitals Molecular Orbitals cluster_ground Ground State: X̃ ²A cluster_excited Excited State: Ã ²A' E Energy pi_star π* (a'') E->pi_star n_orbital n (a') pi_star->n_orbital pi_orbital π (a'') n_orbital->pi_orbital ; style=filled; fillcolor= ; style=filled; fillcolor= gs_pi_star_up gs_n_up es_pi_star_down gs_n_up->es_pi_star_down gs_n_down gs_pi_up gs_pi_down es_pi_star_up es_n_up es_pi_up es_pi_down G cluster_generation Radical Generation cluster_expansion Supersonic Expansion cluster_spectroscopy LIF Spectroscopy cluster_analysis Data Analysis precursors Precursors (F₂ + COS/H₂S/CS₂) reaction Reaction Zone precursors->reaction Introduce nozzle Pulsed Nozzle reaction->nozzle jet Cooled this compound Radicals in Jet nozzle->jet Expand into Vacuum pmt Photomultiplier Tube (PMT) jet->pmt Collect Fluorescence laser Tunable Dye Laser (485-700 nm) laser->jet Excite (hν) spectrum LIF Spectrum pmt->spectrum Record Signal analysis Rotational & Vibrational Analysis spectrum->analysis Fit Data

Delving into the Thermodynamic Stability of Organic Radicals: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the thermodynamic stability of radical species is paramount in predicting reaction outcomes, designing novel therapeutics, and developing new materials. While the specific entity "FS-2 radical" does not correspond to a recognized standard nomenclature in publicly available chemical literature, this guide provides an in-depth exploration of the core principles governing the thermodynamic stability of organic radicals, using established concepts and methodologies. This framework can be applied to assess the stability of any novel radical, including proprietary or newly discovered species.

Fundamental Principles of Radical Stability

An organic radical's stability is intrinsically linked to its electronic and structural properties. The presence of an unpaired electron makes most radicals highly reactive and transient. However, several key factors can significantly enhance their thermodynamic stability, prolonging their lifetime and influencing their reactivity.

Thermodynamic stability is often quantified by the Radical Stabilization Energy (RSE), which compares the bond dissociation energy (BDE) of a C-H bond in a reference compound (like methane) to the C-H bond that forms the radical of interest. A lower BDE for the R-H bond indicates a more stable radical (R•).[1]

Key contributing factors to radical stability include:

  • Resonance Delocalization: Radicals adjacent to π-systems (e.g., allylic and benzylic radicals) are stabilized by the delocalization of the unpaired electron across multiple atoms. This distribution of electron density lowers the overall energy of the system.[2][3][4][5]

  • Hyperconjugation: Alkyl radicals are stabilized by the interaction of the p-orbital containing the unpaired electron with adjacent C-H or C-C σ-bonds. The order of stability is tertiary > secondary > primary > methyl radicals.[3][4]

  • Inductive Effects: Electron-donating groups can stabilize an electron-deficient radical center, while electron-withdrawing groups are generally destabilizing.[3][4]

  • Steric Hindrance: Bulky groups around the radical center can kinetically stabilize the radical by preventing or slowing down dimerization and other bimolecular reactions. While this is a kinetic factor, it is a crucial aspect of overall radical persistence.[1][5]

  • Hybridization: The s-character of the orbital holding the unpaired electron influences stability. Radicals on sp3-hybridized carbons are generally more stable than those on sp2, which are more stable than those on sp-hybridized carbons.[2]

Quantitative Assessment of Radical Stability

The thermodynamic stability of radicals can be determined through both experimental and computational methods. The following table summarizes key thermodynamic parameters for a selection of common organic radicals.

Radical SpeciesBond Dissociation Energy (kcal/mol) of R-HRadical Stabilization Energy (RSE) (kcal/mol)
Methyl (•CH₃)1050 (Reference)
Ethyl (•CH₂CH₃)1014
Isopropyl (•CH(CH₃)₂)98.56.5
tert-Butyl (•C(CH₃)₃)96.58.5
Allyl (•CH₂CH=CH₂)8916
Benzyl (•CH₂C₆H₅)8817
Triphenylmethyl (•C(C₆H₅)₃)~81~24

Note: RSE values are calculated relative to the C-H bond in methane.

Experimental Protocols for Determining Radical Stability

Several experimental techniques are employed to probe the stability of radical species. The choice of method often depends on the radical's lifetime and the specific thermodynamic parameters of interest.

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR, also known as Electron Spin Resonance (ESR), is a highly sensitive method for the direct detection and characterization of radical species.[6]

Methodology:

  • Sample Preparation: The radical is generated in a suitable solvent within a quartz EPR tube. For short-lived radicals, in-situ generation methods like photolysis or radiolysis are used. Spin trapping, where a short-lived radical reacts with a spin trap to form a more stable radical adduct, is also a common technique.[6]

  • Instrumentation: The sample is placed in the resonant cavity of an EPR spectrometer, which is situated within a strong magnetic field.

  • Data Acquisition: Microwaves are applied to the sample, and the magnetic field is swept. Absorption of microwaves occurs when the energy level splitting of the unpaired electron, induced by the magnetic field, matches the energy of the microwaves.

  • Data Analysis: The resulting EPR spectrum provides information about the electronic environment of the unpaired electron, including its g-factor and hyperfine couplings to nearby magnetic nuclei. The signal intensity is proportional to the radical concentration, allowing for kinetic studies of radical decay.

Calorimetry

Calorimetry measures the heat changes associated with chemical reactions, providing direct information about enthalpy changes (ΔH).

Methodology (for determining BDEs):

  • Reaction Selection: An appropriate reaction that involves the formation or consumption of the radical of interest is chosen. For instance, the heat of a radical-initiated halogenation reaction can be measured.

  • Calorimeter Setup: The reactants are placed in a reaction calorimeter, which is designed to precisely measure heat flow.

  • Initiation and Measurement: The reaction is initiated (e.g., by UV light for photobromination), and the heat evolved or absorbed is measured over time until the reaction is complete.

  • Calculation: By knowing the heats of formation of the other reactants and products, the BDE of the bond that was broken to form the radical can be calculated using Hess's law.

Mass Spectrometry

Mass spectrometry can be used to study gas-phase radical thermodynamics, particularly through the determination of ionization energies and appearance energies.

Methodology:

  • Radical Generation: Radicals are generated in the gas phase, for example, by pyrolysis or electron impact on a suitable precursor molecule.

  • Ionization: The radicals are then ionized, typically by electron ionization.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Data Analysis: By measuring the minimum energy required to form a particular fragment ion from a precursor molecule (the appearance energy), along with the ionization energy of the radical, thermochemical cycles can be constructed to determine BDEs.

Computational Approaches to Radical Stability

Computational chemistry provides a powerful toolkit for predicting and understanding the thermodynamic properties of radicals.

Methodology:

  • Structure Optimization: The 3D structure of the radical and its corresponding parent molecule are optimized using quantum chemical methods, such as Density Functional Theory (DFT) or ab initio methods (e.g., MP2, CCSD(T)).[7]

  • Frequency Calculation: Vibrational frequency calculations are performed to confirm that the optimized structures are true energy minima and to obtain zero-point vibrational energies (ZPVE) and thermal corrections to the enthalpy.

  • Energy Calculation: The electronic energies of the optimized structures are calculated at a high level of theory.

  • BDE Calculation: The BDE is calculated as the difference in enthalpy between the products (radical + hydrogen atom) and the parent molecule.

Visualizing Radical Stabilization Pathways

The following diagrams illustrate the key concepts of radical stabilization and a general workflow for its computational assessment.

G cluster_stabilization Mechanisms of Radical Stabilization Resonance Resonance Delocalization StableRadical Stabilized Radical Resonance->StableRadical Hyperconjugation Hyperconjugation Hyperconjugation->StableRadical Inductive Inductive Effects Inductive->StableRadical Steric Steric Hindrance Steric->StableRadical Radical Unstable Radical Radical->Resonance π-system interaction Radical->Hyperconjugation σ-bond interaction Radical->Inductive Electron donation Radical->Steric Kinetic protection

Caption: Factors contributing to the thermodynamic and kinetic stability of a radical.

G start Define Radical and Parent Molecule geom_opt Geometry Optimization (e.g., DFT) start->geom_opt freq_calc Frequency Calculation (for ZPVE & Thermo Corrections) geom_opt->freq_calc energy_calc Single Point Energy Calculation (High-Level Theory) freq_calc->energy_calc bde_calc Calculate BDE and RSE energy_calc->bde_calc analysis Analyze Electronic Structure (Spin Density, Orbitals) bde_calc->analysis

Caption: Workflow for computational determination of radical stability.

Conclusion

The thermodynamic stability of a radical is a multifaceted property governed by a combination of electronic and steric factors. A thorough understanding of these principles, coupled with robust experimental and computational methodologies, is essential for professionals in chemical research and drug development. While the specific thermodynamic data for a proprietary radical like "this compound" would require dedicated experimental and computational investigation, the framework presented here provides a comprehensive guide to approaching such a problem. By systematically evaluating the potential for resonance, hyperconjugation, inductive effects, and steric hindrance, researchers can make informed predictions about a radical's stability and reactivity, guiding the design of new molecules with desired properties.

References

Spectroscopic Properties of the 2,2-Diphenyl-1-Picrylhydrazyl (DPPH) Free Radical: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The term "FS-2 free radical" did not yield specific results in scientific literature searches. Therefore, this guide focuses on the well-characterized and widely used 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical as a representative example to illustrate the requested spectroscopic properties, experimental protocols, and data presentation.

Introduction

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) is a stable free radical widely utilized in laboratory research.[1] Its stability is attributed to the delocalization of the spare electron over the entire molecule, which prevents dimerization.[2] This inherent stability, coupled with its distinct colorimetric properties, makes DPPH an ideal tool for monitoring chemical reactions involving radicals and for assessing the antioxidant capacity of various compounds.[1][3] When a DPPH solution is mixed with a substance that can donate a hydrogen atom, the radical is reduced to the corresponding hydrazine, resulting in a color change from deep violet to pale yellow.[2][4] This change in absorbance is directly proportional to the radical scavenging activity of the antioxidant substance.[3][5]

Spectroscopic Properties

The spectroscopic characteristics of the DPPH free radical are fundamental to its application in antioxidant assays. These properties are primarily studied using UV-Visible (UV-Vis) spectroscopy and Electron Spin Resonance (ESR) spectroscopy.

UV-Visible Spectroscopy

The deep violet color of DPPH in solution is due to a strong absorption band in the visible region of the electromagnetic spectrum.[1] The neutralization of the DPPH radical by an antioxidant leads to a decrease in this absorbance.[1]

Table 1: UV-Visible Spectroscopic Data for DPPH Radical

ParameterValueSolventNotes
Maximum Absorbance (λmax) ~517 nmMethanol (B129727) or Ethanol (B145695)The absorbance maximum can shift slightly depending on the solvent.[2][6][7]
Molar Absorptivity (ε) 1.09 x 10⁴ - 1.25 x 10⁴ M⁻¹cm⁻¹Methanol or EthanolVariations in reported values exist in the literature.[6][8]
Appearance Deep violet (radical form)In solution
Pale yellow or colorless (reduced form, DPPH-H)In solutionThe color change is the basis of the antioxidant assay.[2][4]
Electron Spin Resonance (ESR) Spectroscopy

ESR spectroscopy is a highly sensitive technique for studying compounds with unpaired electrons, such as the DPPH radical.[9] DPPH is often used as a standard for the position (g-marker) and intensity of ESR signals.[1]

Table 2: Electron Spin Resonance (ESR) Spectroscopic Data for DPPH Radical

ParameterValueNotes
g-factor 2.0036A standard value used for calibration in ESR spectroscopy.[1]
Spectrum in Solution Quintet (1:2:3:2:1 intensity ratio)Results from the hyperfine coupling of the unpaired electron with two equivalent nitrogen nuclei.[10]
Spectrum in Solid State Single lineThe hyperfine structure is not resolved in the solid state.[10]
Linewidth 1.5–4.7 GRelatively small due to the dilute nature of the unpaired spins.[1]

Experimental Protocols

The most common application of DPPH is in the determination of antioxidant activity. The following is a generalized protocol for the DPPH radical scavenging assay.

DPPH Radical Scavenging Assay

Objective: To determine the free radical scavenging capacity of a test compound.

Principle: The antioxidant compound donates a hydrogen atom or an electron to the DPPH radical, which is then reduced to DPPH-H. This reduction is measured by the decrease in absorbance at the characteristic wavelength of DPPH.[3]

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or ethanol (spectrophotometric grade)

  • Test compound (antioxidant)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • UV-Vis spectrophotometer

  • Cuvettes or 96-well microplate

Procedure:

  • Preparation of DPPH Stock Solution:

    • Accurately weigh a specific amount of DPPH powder.

    • Dissolve it in methanol or ethanol to prepare a stock solution (e.g., 0.1 mM).[11]

    • Store the stock solution in a dark, cool place as DPPH is light-sensitive.[11]

  • Preparation of DPPH Working Solution:

    • Dilute the DPPH stock solution with the same solvent to obtain a working solution with an absorbance of approximately 1.0 ± 0.2 at its λmax (~517 nm).[2]

    • This solution should be freshly prepared daily.[11]

  • Preparation of Test Samples:

    • Dissolve the test compound in a suitable solvent at various concentrations.[11]

  • Reaction Setup:

    • In a cuvette or microplate well, add a specific volume of the test sample solution.

    • Add an equal volume of the DPPH working solution to initiate the reaction.[11]

    • Prepare a blank containing only the solvent and a control containing the solvent and the DPPH working solution.[11]

  • Incubation:

    • Incubate the reaction mixture in the dark at room temperature for a defined period (e.g., 30 minutes).[2][11] The incubation time may need to be optimized based on the reaction kinetics of the antioxidant.[11]

  • Absorbance Measurement:

    • Measure the absorbance of the solutions at the λmax of DPPH (~517 nm) using a spectrophotometer.[11]

    • Zero the spectrophotometer with the blank.[11]

  • Calculation of Scavenging Activity:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula:

      % Scavenging = [(A_control - A_sample) / A_control] x 100

      Where:

      • A_control is the absorbance of the control reaction (DPPH solution without the test compound).

      • A_sample is the absorbance of the reaction with the test compound.

  • IC₅₀ Determination:

    • The IC₅₀ value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals, can be determined by plotting the percentage of scavenging activity against the concentrations of the test compound.

Mandatory Visualizations

Reaction of DPPH with an Antioxidant

The reaction between the DPPH free radical and an antioxidant (represented as AH) typically proceeds via a Hydrogen Atom Transfer (HAT) mechanism, leading to the reduction of DPPH.

DPPH_Reaction cluster_reactants Reactants cluster_products Products DPPH DPPH• (Violet) DPPHH DPPH-H (Yellow) DPPH->DPPHH H• Transfer Antioxidant AH (Antioxidant) A_radical A• (Antioxidant Radical) Antioxidant->A_radical H• Donation

Caption: Reaction of DPPH radical with a hydrogen-donating antioxidant.

Experimental Workflow for DPPH Assay

The following diagram illustrates the key steps in performing a DPPH antioxidant assay.

DPPH_Workflow prep_dpph Prepare DPPH Working Solution mix Mix DPPH Solution with Samples/Control prep_dpph->mix prep_sample Prepare Test Sample and Control Solutions prep_sample->mix incubate Incubate in Dark (e.g., 30 min) mix->incubate measure Measure Absorbance at ~517 nm incubate->measure calculate Calculate % Scavenging and IC₅₀ measure->calculate

Caption: Workflow for the DPPH radical scavenging assay.

Signaling Pathways of Antioxidant Action

Antioxidants can neutralize free radicals like DPPH through several mechanisms. The two primary pathways are Hydrogen Atom Transfer (HAT) and Single Electron Transfer followed by Proton Transfer (SET-PT).[12]

Antioxidant_Pathways cluster_HAT Hydrogen Atom Transfer (HAT) cluster_SET_PT Single Electron Transfer - Proton Transfer (SET-PT) DPPH_start DPPH• HAT_intermediate [DPPH•••H•••A]‡ Transition State DPPH_start->HAT_intermediate SET_intermediate1 DPPH⁻ + AH⁺• DPPH_start->SET_intermediate1 e⁻ transfer Antioxidant_start Antioxidant (AH) Antioxidant_start->HAT_intermediate Antioxidant_start->SET_intermediate1 HAT_DPPHH DPPH-H HAT_intermediate->HAT_DPPHH HAT_A_radical A• HAT_intermediate->HAT_A_radical PT_intermediate DPPH-H + A• SET_intermediate1->PT_intermediate H⁺ transfer

Caption: Mechanisms of DPPH radical scavenging by antioxidants.

Conclusion

The DPPH free radical is an invaluable tool in the fields of chemistry, biology, and drug development due to its stability and well-defined spectroscopic properties. The UV-Vis and ESR data provide a quantitative basis for its use, and the established experimental protocols, such as the DPPH assay, offer a reliable method for assessing antioxidant activity. Understanding the underlying reaction mechanisms is crucial for the accurate interpretation of experimental results. This guide provides a comprehensive overview of these aspects to aid researchers in the effective application of DPPH in their work.

References

The FS-2 Radical: A Non-Existent Entity in Combustion Science

Author: BenchChem Technical Support Team. Date: December 2025

A thorough review of scientific literature and chemical databases reveals no evidence of a chemical species referred to as the "FS-2 radical" playing a role in combustion processes. This term does not appear in established mechanisms of hydrocarbon fuel oxidation, flame chemistry, or pollutant formation. The standard nomenclature for radicals commonly encountered in combustion includes species such as the hydroxyl radical (•OH), hydroperoxyl radical (HO2•), and various alkyl and peroxy radicals.

The query's reference to "drug development professionals" and "signaling pathways" suggests a potential conflation of terminology from disparate scientific fields. These terms are central to pharmacology and molecular biology but are not applicable to the study of combustion, which is governed by the principles of chemical kinetics, thermodynamics, and fluid dynamics.

It is possible that "this compound" is a proprietary name for a compound or a misinterpretation of a different chemical entity. Without further clarification or a correct chemical identifier, it is not possible to provide an in-depth technical guide on its role in combustion.

Researchers and professionals interested in the fundamental radicals of combustion are encouraged to consult resources on flame chemistry and chemical kinetics, focusing on well-established reactive intermediates.

Unveiling the FS-2 Free Radical: An In-depth Technical Guide to its Ab Initio Predictions and Spectroscopic Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ab initio predictions and experimental findings for the FS-2 free radical, a species of interest in fields ranging from atmospheric chemistry to plasma etching. This document synthesizes theoretical calculations with spectroscopic data, offering a detailed look at the molecule's structure, vibrational frequencies, and electronic transitions.

Molecular Geometry and Spectroscopic Parameters

Ab initio calculations have been crucial in predicting the molecular structure and spectroscopic properties of the this compound free radical, with theoretical results showing strong agreement with experimental data.[1][2][3] These predictions were instrumental in the first spectroscopic identification of the this compound radical.[1]

Geometric Parameters

Theoretical and experimental studies have determined the geometric parameters for both the ground (X̃ ²A") and the first excited (à ²A') electronic states of the this compound radical. The ground state is characterized as having a bent structure with a sulfur-sulfur double bond and a sulfur-substituent single bond. The unpaired electron is primarily delocalized over the two sulfur atoms.[2] Upon electronic excitation to the à ²A' state, a significant increase in the S-S bond length and a decrease in the F-S-S bond angle are observed, which is consistent with an (n,π*) electron promotion.[1][2]

Table 1: Optimized Geometries of the this compound Radical

Electronic StateParameterAb Initio PredictionExperimental Value[1][3]
X̃ ²A" (Ground State) r(S-F) (Å)1.6511.651
r(S-S) (Å)1.8651.865(5)
θ(FSS) (°)109.1109.1(1)
à ²A' (Excited State) r(S-F) (Å)1.6421.642
r(S-S) (Å)2.1052.105(5)
θ(FSS) (°)97.697.6(1)
Vibrational Frequencies

The vibrational frequencies for the this compound radical in both its ground and excited states have been predicted by ab initio calculations and confirmed by vibrational analysis of jet-cooled laser-induced fluorescence (LIF) spectra.[1][3]

Table 2: Vibrational Frequencies of the this compound Radical (cm⁻¹)

StateModeAb Initio PredictionExperimental Value[1][3]
X̃ ²A" (Ground State) ν₁" (S-F stretch)-705
ν₂" (F-S-S bend)-293
ν₃" (S-S stretch)-684
à ²A' (Excited State) ν₁' (S-F stretch)-768
ν₂' (F-S-S bend)-217
ν₃' (S-S stretch)-495
Electronic Transition

The first electronic transition, Ã ²A' ← X̃ ²A", involves the promotion of an electron from a non-bonding orbital to an antibonding π* orbital.[2] The adiabatic transition energy (T₀₀) has been both predicted and experimentally measured.

Table 3: Adiabatic Transition Energy of the this compound Radical

ParameterAb Initio Prediction (cm⁻¹)[2]Experimental Value (cm⁻¹)[1][3]
T₀₀~13,70014,922

Methodologies

Computational Protocols: Ab Initio Calculations

The theoretical predictions for the this compound radical were obtained using ab initio self-consistent field (SCF) and second-order Møller-Plesset perturbation theory (UMP2) methods.[2] These calculations employed split-valence plus polarization function and larger basis sets to accurately determine the geometries and spectroscopic parameters for the ground and first excited electronic states.[2]

The general workflow for these computational studies can be summarized as follows:

cluster_workflow Ab Initio Computational Workflow start Define Molecular System (this compound) basis Select Basis Sets (Split-valence + polarization) start->basis method Choose Theoretical Method (SCF, UMP2) basis->method geom_opt Geometry Optimization method->geom_opt freq_calc Vibrational Frequency Calculation geom_opt->freq_calc energy_calc Electronic Energy Calculation geom_opt->energy_calc results Predicted Spectroscopic Parameters freq_calc->results energy_calc->results

Ab Initio Computational Workflow for this compound.
Experimental Protocols: Laser-Induced Fluorescence Spectroscopy

The experimental verification of the ab initio predictions was achieved through laser-induced fluorescence (LIF) spectroscopy.[1][3] The this compound free radicals were generated by the reaction of fluorine with various sulfur-containing compounds like carbonyl sulfide (B99878) (COS), hydrogen sulfide (H₂S), or carbon disulfide (CS₂) in a continuous supersonic jet.[1][3]

The experimental setup and process are outlined below:

cluster_experiment Laser-Induced Fluorescence Experimental Workflow cluster_generation Radical Generation cluster_detection Spectroscopic Detection reagents Reactants: F₂ + (COS, H₂S, or CS₂) jet Supersonic Jet Expansion reagents->jet interaction Laser Excitation of this compound jet->interaction laser Tunable Dye Laser laser->interaction fluorescence Detection of Fluorescence interaction->fluorescence analysis Spectra Analysis fluorescence->analysis

Experimental Workflow for this compound Spectroscopy.

High-resolution spectra were obtained by probing the cold, central core of the supersonic expansion, which allowed for the resolution of the rotational structure.[1] A rotational analysis of the high-resolution spectrum confirmed that the electronic transition is polarized out-of-plane, which is characteristic of a molecule with a single unpaired electron.[1][3]

Logical Relationship: Theory and Experiment

The study of the this compound free radical serves as an excellent example of the synergy between theoretical predictions and experimental validation in modern chemistry.

cluster_theory Theoretical Prediction cluster_experiment Experimental Validation ab_initio Ab Initio Calculations (SCF, UMP2) predicted_props Predicted Properties: - Geometry - Vibrational Frequencies - Transition Energy ab_initio->predicted_props agreement Excellent Agreement predicted_props->agreement guides lif Laser-Induced Fluorescence Spectroscopy measured_props Measured Properties: - Rotational Constants - Vibrational Bands - T₀₀ lif->measured_props measured_props->agreement confirms

Synergy of Theory and Experiment for this compound.

The ab initio calculations provided the critical initial predictions that guided the experimental search for the this compound radical.[2] Subsequently, the experimental data from laser-induced fluorescence spectroscopy not only confirmed the theoretical predictions with high accuracy but also provided more precise values for the molecular parameters.[1][3] This interplay was essential for the definitive identification and characterization of this transient species.

References

Unveiling the Transitory Existence of the FS-2 Radical: A Spectroscopic and Theoretical Dissection of its Ground and Excited States

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive analysis of the ground and excited electronic states of the transient disulfur (B1233692) dinitride (FS-2) radical. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes experimental data and theoretical approaches to elucidate the fundamental properties of this intriguing molecular species. The information presented herein is critical for understanding reaction dynamics and molecular interactions involving sulfur and nitrogen-containing radicals.

Spectroscopic Characterization of the this compound Radical

The this compound radical has been successfully characterized using laser-induced fluorescence (LIF) spectroscopy. An extensive vibronic band system has been observed, providing detailed information about the vibrational and geometric structure of both the ground and the first electronically excited state.

Molecular Geometry

The structural parameters of the this compound radical in its ground (X̃ ²A″) and first excited (Ã ²A′) states have been determined through a combination of rotational analysis of high-resolution spectra and ab initio calculations. A notable change in the S-S bond length and the F-S-S bond angle is observed upon electronic excitation, indicating a significant alteration in the molecular geometry.

ParameterGround State (X̃ ²A″)Excited State (Ã ²A′)
S-F Bond Length (r) 1.651 Å1.642 Å
S-S Bond Length (r) 1.865(5) Å2.105(5) Å
F-S-S Bond Angle (θ) 109.1(1)°97.6(1)°

Table 1: Structural parameters of the this compound radical in its ground and first excited electronic states. Data sourced from spectroscopic analysis and ab initio calculations.[1]

Vibrational Frequencies

The vibrational frequencies for the three fundamental modes (ν₁, ν₂, and ν₃) of the this compound radical have been determined from the analysis of jet-cooled LIF spectra. These frequencies provide insight into the vibrational energy levels and the nature of the chemical bonds within the radical in both its ground and excited states.

Vibrational ModeGround State (X̃ ²A″) Frequency (cm⁻¹)Excited State (Ã ²A′) Frequency (cm⁻¹)
ν₁ (S-S stretch) 705768
ν₂ (F-S-S bend) 293217
ν₃ (S-F stretch) 684495
Electronic Origin (T₀₀) 014,922

Table 2: Experimentally determined vibrational frequencies for the ground and first excited states of the this compound radical.[1]

Experimental Protocols

The characterization of the transient this compound radical necessitates specialized experimental techniques capable of generating and probing short-lived species. Laser-induced fluorescence spectroscopy in a supersonic jet expansion is the primary method employed.

Generation of the this compound Radical

The this compound radical is synthesized in situ through the reaction of fluorine atoms with a sulfur-containing precursor molecule.

Reaction: F₂ + S-precursor → FS₂ + other products

  • Precursors: Carbonyl sulfide (B99878) (COS), hydrogen sulfide (H₂S), or carbon disulfide (CS₂) can be used as the sulfur-containing precursor.

  • Reaction Conditions: The reaction is initiated in the throat of a continuous supersonic jet expansion. A carrier gas, such as argon, is seeded with a small percentage of the precursor and fluorine.

Laser-Induced Fluorescence (LIF) Spectroscopy

The LIF technique is employed to probe the electronic transitions of the jet-cooled this compound radicals.

Experimental Setup:

  • Vacuum Chamber: The entire experiment is housed in a high-vacuum chamber to ensure collision-free conditions for the supersonic jet.

  • Supersonic Jet: A gas mixture containing the reactants is expanded through a small nozzle into the vacuum chamber, leading to significant cooling of the internal degrees of freedom of the molecules and radicals.

  • Photolysis Laser (Optional): In some setups, an initial laser pulse can be used to photolyze a precursor to generate one of the reactants (e.g., F atoms from F₂).

  • Probe Laser: A tunable dye laser is used to excite the this compound radicals from their ground electronic state to the excited electronic state. The laser beam intersects the supersonic jet at a right angle.

  • Fluorescence Collection: The fluorescence emitted from the excited this compound radicals is collected at a 90° angle to both the laser beam and the jet expansion using a series of lenses.

  • Detection: The collected fluorescence is passed through a monochromator or filters to select specific wavelengths and is then detected by a sensitive photomultiplier tube (PMT).

  • Data Acquisition: The signal from the PMT is processed and recorded as a function of the probe laser wavelength to generate the LIF spectrum.

Experimental_Workflow cluster_gas Gas Preparation cluster_chamber Vacuum Chamber cluster_laser Laser System cluster_detection Detection System Gas_Mixture Precursor Gas Mixture (Ar, F₂, Precursor) Nozzle Pulsed Nozzle Gas_Mixture->Nozzle Jet Supersonic Jet (Radical Formation) Nozzle->Jet Laser_Interaction Laser Interaction Zone Jet->Laser_Interaction Collection_Optics Collection Optics Laser_Interaction->Collection_Optics Fluorescence Probe_Laser Tunable Dye Laser Probe_Laser->Laser_Interaction Excitation PMT Photomultiplier Tube (PMT) Collection_Optics->PMT Data_Acquisition Data Acquisition System PMT->Data_Acquisition

Experimental workflow for LIF spectroscopy of the this compound radical.

Theoretical Framework: Ab Initio Calculations

To complement the experimental findings and to gain a deeper understanding of the electronic structure of the this compound radical, ab initio quantum mechanical calculations are indispensable. These first-principles calculations can predict molecular properties such as geometries, vibrational frequencies, and electronic transition energies.

Computational Methods
  • Hartree-Fock (HF) and Post-Hartree-Fock Methods: Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (e.g., CCSD(T)) provide a good starting point and can yield accurate results for systems where electron correlation is not excessively strong.

  • Multireference Methods: For molecules with significant multireference character, such as radicals with near-degenerate orbitals, methods like Complete Active Space Self-Consistent Field (CASSCF) followed by Multireference Configuration Interaction (MRCI) or Multireference Perturbation Theory (CASPT2) are more appropriate.

Potential Energy Surfaces and Vibronic Coupling

The interaction between the electronic and vibrational motions, known as vibronic coupling, can be significant in radicals, especially when electronic states are close in energy. Ab initio calculations can be used to compute the potential energy surfaces (PESs) of the ground and excited states. The shape of these surfaces and their proximity to one another determine the extent of vibronic coupling, which can influence the observed spectroscopic features. The à ²A′ ← X̃ ²A″ electronic transition in the this compound radical is a prime example where understanding the PESs is crucial for a complete analysis of the vibronic structure.

Electronic_Transition G0 v''=0 G1 v''=1 E0 v'=0 G0->E0 Absorption (LIF) [T₀₀ = 14,922 cm⁻¹] E1 v'=1 G0->E1 E2 v'=2 G0->E2 G2 v''=2 E0->G0 Fluorescence E0->G1 E0->G2

Energy level diagram illustrating the electronic transition in this compound.

Conclusion

The combined experimental and theoretical investigation of the this compound radical has provided a detailed picture of its ground and first excited electronic states. The quantitative data on its structure and vibrational frequencies serve as a crucial benchmark for theoretical models and will aid in the understanding of the role of such radicals in various chemical environments. The detailed experimental protocols outlined in this guide provide a roadmap for further studies on this and other transient molecular species. The continued application of high-resolution spectroscopy and advanced computational methods will undoubtedly uncover more intricacies of the rich chemistry of sulfur-nitrogen compounds.

References

Methodological & Application

Application Notes and Protocols for the Laboratory Generation of Radicals Potentially Related to "FS-2"

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "FS-2 radical" is not a standard, widely recognized chemical entity in the scientific literature. Therefore, these application notes provide detailed protocols for the generation of radicals based on plausible interpretations of "this compound," including iron-sulfur cluster-derived radicals and sulfur/fluorine-containing radicals. These methods are intended for researchers, scientists, and drug development professionals.

Interpretation 1: Radicals Derived from Iron-Sulfur (Fe-S) Clusters

One possible interpretation of "this compound" relates to an Fe-S-O hybrid cluster, as cataloged in the Protein Data Bank (PDB ID: FS2). Iron-sulfur clusters are ubiquitous in biological systems and are crucial for a variety of functions, including electron transfer and the generation of catalytically active radicals. The "Radical SAM" superfamily of enzymes, for instance, utilizes a [4Fe-4S] cluster to reductively cleave S-adenosylmethionine (SAM), generating a highly reactive 5'-deoxyadenosyl radical.[1][2]

Quantitative Data for Iron-Sulfur Cluster Radical Generation
ParameterMethod 1: In Vitro Reconstitution of Radical SAM EnzymeMethod 2: Chemical Synthesis of [2Fe-2S] Clusters
Precursors Apo-protein (e.g., PFL-AE), L-cysteine, Fe(NH₄)₂(SO₄)₂, S-adenosylmethionine (SAM)[Fe₂(μ-SR)₂(SR)₄]²⁻, Cysteine analogue (e.g., 3-mercaptopropionic acid methyl ester)
Reaction Conditions Anaerobic environment, 37°C, presence of a reducing agent (e.g., sodium dithionite)Anaerobic conditions, -15°C to room temperature, acetonitrile (B52724) solvent
Typical Yield Dependent on protein activity and reconstitution efficiencyQuantitative formation of the [2Fe-2S] cluster has been reported.[3]
Radical Stability The 5'-deoxyadenosyl radical is highly reactive and transient.The resulting Fe-S cluster is relatively stable under anaerobic conditions.
Detection Method Electron Paramagnetic Resonance (EPR) spectroscopy, HYSCORE spectroscopy[1]UV-Vis spectroscopy, X-ray crystallography[3]
Experimental Protocols

Protocol 1: In Vitro Generation of a 5'-Deoxyadenosyl Radical using a Radical SAM Enzyme

This protocol describes the anaerobic reconstitution of a [4Fe-4S] cluster into an apo-enzyme and the subsequent generation of the 5'-deoxyadenosyl radical upon addition of SAM.

Materials:

  • Apo-enzyme (e.g., Pyruvate Formate-Lyase Activating Enzyme - PFL-AE)

  • L-cysteine

  • Ferrous ammonium (B1175870) sulfate (B86663) (Fe(NH₄)₂(SO₄)₂)

  • Sodium dithionite (B78146)

  • S-adenosylmethionine (SAM)

  • Anaerobic glovebox or Schlenk line

  • Degassed buffers and solutions

Procedure:

  • Prepare all solutions and buffers inside an anaerobic chamber to prevent oxygen degradation of the Fe-S cluster.

  • In a reaction vessel, dissolve the apo-enzyme in a suitable buffer (e.g., 100 mM Tris-HCl, 100 mM KCl, pH 7.5).

  • Add a 10-fold molar excess of L-cysteine to the protein solution and incubate for 10 minutes at room temperature.

  • Slowly add a 5-fold molar excess of ferrous ammonium sulfate to the solution.

  • Initiate cluster formation by adding a fresh solution of sodium dithionite to a final concentration of 2 mM.

  • Incubate the reaction mixture at 37°C for 1 hour to allow for the formation of the [4Fe-4S] cluster.

  • Remove excess iron and cysteine by passing the solution through a desalting column equilibrated with anaerobic buffer.

  • To generate the 5'-deoxyadenosyl radical, add a 2 to 5-fold molar excess of SAM to the reconstituted enzyme.

  • The radical is generated upon the reductive cleavage of SAM by the [4Fe-4S] cluster.[1]

  • The radical species can be trapped and analyzed using rapid freeze-quench EPR spectroscopy.

Diagrams

experimental_workflow_FeS Apo-enzyme Apo-enzyme Add L-cysteine Add L-cysteine Add Fe(II) Add Fe(II) Add Dithionite Add Dithionite Incubation (37°C) Incubation (37°C) Add Dithionite->Incubation (37°C) Desalting Desalting Incubation (37°C)->Desalting Reconstituted Enzyme Reconstituted Enzyme Desalting->Reconstituted Enzyme Add SAM Add SAM Reconstituted Enzyme->Add SAM Radical Generation Analysis (EPR) Analysis (EPR) Add SAM->Analysis (EPR)

Caption: Workflow for the in vitro generation of a 5'-deoxyadenosyl radical.

Interpretation 2: Generation of Sulfur- and Fluorine-Containing Radicals

Another interpretation of "this compound" could relate to a molecule containing fluorine and sulfur, such as thiothionyl fluoride (B91410) (F₂S₂), which has the formula FS₂ per sulfur atom. The generation of sulfur-centered and fluorinated radicals is of significant interest in organic synthesis and drug development.

Quantitative Data for Sulfur- and Fluorine-Containing Radical Generation
ParameterMethod 1: Photoredox Generation of Sulfonyl RadicalsMethod 2: Decarboxylative Radical Fluorination
Precursors Sulfonyl chlorides (R-SO₂Cl), photocatalyst (e.g., [Ru(bpy)₃]²⁺), electron donorCarboxylic acids, N-Fluorobenzenesulfonimide (NFSI) or Selectfluor, photocatalyst
Reaction Conditions Visible light irradiation, room temperature, organic solvent (e.g., MeCN)Visible light irradiation, room temperature, polar aprotic solvent
Typical Yield Generally high yields (70-95%)Moderate to high yields (50-90%)
Radical Stability Sulfonyl radicals are transient intermediates.Alkyl radicals are highly reactive; the fluorinated product is stable.
Detection Method Trapping experiments, transient absorption spectroscopyProduct analysis by NMR and mass spectrometry
Experimental Protocols

Protocol 2: Generation of Sulfonyl Radicals via Visible Light Photoredox Catalysis

This protocol describes a general method for generating sulfonyl radicals from sulfonyl chlorides.

Materials:

  • Aryl or alkyl sulfonyl chloride

  • [Ru(bpy)₃]Cl₂ or other suitable photocatalyst

  • Hantzsch ester or other electron donor

  • Anhydrous acetonitrile (MeCN)

  • Schlenk tube or similar reaction vessel

  • Blue LED light source

Procedure:

  • To a Schlenk tube, add the sulfonyl chloride (1.0 mmol), the photocatalyst (e.g., [Ru(bpy)₃]Cl₂, 1-2 mol%), and the Hantzsch ester (1.2 mmol).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous acetonitrile (5 mL) via syringe.

  • Stir the reaction mixture at room temperature while irradiating with a blue LED light source.

  • The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the reaction mixture can be worked up to isolate the product resulting from the reaction of the sulfonyl radical with a desired substrate.

Protocol 3: Generation of Fluorinated Radicals via Decarboxylative Fluorination

This protocol outlines the generation of an alkyl radical from a carboxylic acid and its subsequent fluorination.[4]

Materials:

  • Aliphatic carboxylic acid

  • N-Fluorobenzenesulfonimide (NFSI)

  • Photocatalyst (e.g., an iridium complex)

  • Anhydrous dimethylformamide (DMF)

  • Reaction vessel suitable for photochemistry

  • Visible light source

Procedure:

  • In a reaction vessel, combine the carboxylic acid (1.0 mmol), NFSI (1.5 mmol), and the photocatalyst (1-5 mol%).

  • Add anhydrous DMF (5 mL) to the vessel.

  • Degas the solution by sparging with an inert gas for 15-20 minutes.

  • Irradiate the stirred reaction mixture with a visible light source at room temperature.

  • The reaction involves the formation of a carboxyl radical, which then extrudes CO₂ to form an alkyl radical. This radical is then trapped by NFSI to yield the fluorinated product.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, perform an aqueous workup and purify the product by column chromatography.

Diagrams

signaling_pathway_photoredox PC Photocatalyst (PC) PC_star PC* PC->PC_star Visible Light (hν) PC_star->PC RSO2_rad R-SO₂• PC_star->RSO2_rad SET Donor Electron Donor Donor->PC_star Donor_ox Donor (oxidized) Donor->Donor_ox RSO2Cl R-SO₂Cl RSO2Cl->RSO2_rad Product Product RSO2_rad->Product Substrate Substrate Substrate->Product

Caption: Generalized photoredox cycle for sulfonyl radical generation.

logical_relationship_fluorination Carboxylic Acid Carboxylic Acid Carboxyl Radical Carboxyl Radical Carboxylic Acid->Carboxyl Radical -e⁻ (Photocatalyst) Alkyl Radical Alkyl Radical Carboxyl Radical->Alkyl Radical -CO₂ Fluorinated Product Fluorinated Product Alkyl Radical->Fluorinated Product + 'F' source (e.g., NFSI)

Caption: Logical steps in decarboxylative radical fluorination.

References

Application Notes and Protocols for the Synthesis and Application of Sulfur-Fluorine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed information on the synthesis of the transient FS₂ radical and the application of related sulfur(vi) fluoride (B91410) compounds in biomedical research and drug development. A clear distinction is made between the highly reactive FS₂ radical, primarily of spectroscopic interest, and the more stable sulfur(vi) fluorides, which have emerged as powerful tools for covalently modifying proteins.

Part 1: Synthesis and Characterization of the FS₂ Radical

Introduction

The difluorodisulfanyl (FS₂) radical is a transient, nonlinear molecule with a single unpaired electron.[1] Its high reactivity makes it a subject of fundamental spectroscopic and structural studies rather than direct pharmaceutical applications. The primary method for generating and studying this radical is through the gas-phase reaction of fluorine (F₂) with sulfur-containing precursors in a low-temperature, low-pressure environment, followed by spectroscopic analysis.[1][2]

Experimental Protocol: Generation and Detection of FS₂ Radicals

This protocol describes the synthesis of FS₂ radicals in a continuous supersonic jet expansion and their detection via Laser-Induced Fluorescence (LIF).[1][2]

1. Materials and Equipment:

  • Precursors: Dilute mixture of F₂ in an inert carrier gas (e.g., Argon), and a sulfur-containing compound (e.g., Carbonyl Sulfide (COS), Hydrogen Sulfide (H₂S), or Carbon Disulfide (CS₂)).

  • Vacuum System: A vacuum chamber equipped with a high-capacity pumping system to maintain low pressure.

  • Pulsed Valve: A pulsed solenoid valve (e.g., Parker General Valve Series 9) to generate the supersonic jet.[3]

  • Reaction Channel: A small quartz tube or similar channel attached to the faceplate of the pulsed valve where the reaction occurs.

  • Laser System: A tunable pulsed dye laser pumped by a Nd:YAG or excimer laser for excitation in the 700-485 nm range.

  • Detection System: A photomultiplier tube (PMT) to detect the fluorescence, along with appropriate optical filters to block scattered laser light.

  • Data Acquisition: A digital oscilloscope and computer for signal processing and recording.

2. Procedure:

  • Precursor Preparation: Prepare a dilute mixture of approximately 5% F₂ in Argon. Prepare a separate dilute mixture of the chosen sulfur precursor (e.g., 1% COS in Argon).

  • System Setup: Mount the pulsed valve inside the vacuum chamber. The reaction between F₂ and the sulfur compound is initiated in the body of a continuous supersonic jet, just prior to expansion into the vacuum chamber.[2]

  • Radical Generation: Introduce the F₂ and sulfur precursor mixtures into the reaction channel through separate inlets. The reaction F₂ + SCpd → FS₂ + ... (where SCpd is a sulfur compound) occurs within this channel.

  • Supersonic Expansion: The product mixture is expanded through a small orifice (e.g., 0.5 mm) into the vacuum chamber. This process rapidly cools the molecules to very low rotational and vibrational temperatures, simplifying the resulting spectra.[4]

  • Laser Excitation: The core of the supersonic jet is intersected by the tunable pulsed laser beam at a right angle, downstream from the nozzle. The laser wavelength is scanned across the absorption bands of the FS₂ radical (Ã ²A' ← X̃ ²A" transition).[1][2]

  • Fluorescence Collection: The resulting laser-induced fluorescence is collected at a 90° angle to both the molecular jet and the laser beam using a lens system.

  • Signal Detection: The collected fluorescence is passed through a cutoff filter to remove scattered laser light and is detected by the PMT.

  • Data Recording: The PMT signal is sent to the oscilloscope for real-time monitoring and averaged over multiple laser pulses before being transferred to a computer for analysis. An excitation spectrum is generated by plotting the fluorescence intensity as a function of the laser wavelength.

Data Presentation: Spectroscopic and Structural Parameters of the FS₂ Radical

The following table summarizes key quantitative data obtained from the analysis of the FS₂ radical's LIF spectra.[1][2]

ParameterGround State (X̃ ²A")Excited State (Ã ²A')
Vibrational Frequencies
ν₁ (S-F stretch)705 cm⁻¹768 cm⁻¹
ν₂ (F-S-S bend)293 cm⁻¹217 cm⁻¹
ν₃ (S-S stretch)684 cm⁻¹495 cm⁻¹
Structural Parameters
r(S-F) Bond Length1.651 Å1.642 Å
r(S-S) Bond Length1.865 Å2.105 Å
θ(FSS) Bond Angle109.1°97.6°
Electronic Term Energy T₀₀ = 14 922 cm⁻¹

Visualization: Experimental Workflow for FS₂ Radical Generation

FS2_Synthesis_Workflow cluster_precursors Precursor Gases F2_Ar F₂ in Argon Pulsed_Valve Pulsed Valve & Reaction Channel F2_Ar->Pulsed_Valve Sulfur_Cpd Sulfur Compound (e.g., COS) in Argon Sulfur_Cpd->Pulsed_Valve Supersonic_Jet Supersonic Jet (Radical Cooling) Pulsed_Valve->Supersonic_Jet Expansion into Vacuum LIF Laser-Induced Fluorescence Supersonic_Jet->LIF Emission Laser Tunable Pulsed Laser Laser->Supersonic_Jet Excitation Detector PMT & Data Acquisition LIF->Detector

Caption: Workflow for FS₂ radical synthesis and detection.

Part 2: Application of Sulfur(VI) Fluorides in Drug Development

Introduction

While the FS₂ radical is not used in medicine, a related class of compounds, Sulfur(VI) Fluorides (SVI-F) , has gained significant traction in drug development and chemical biology.[2] The most prominent examples are sulfonyl fluorides (R-SO₂F) . These compounds act as versatile electrophiles that can form stable covalent bonds with nucleophilic amino acid residues (e.g., Lys, Tyr, His, Ser) on proteins.[1] This ability to covalently modify protein targets offers a powerful strategy for developing highly potent and selective inhibitors for various diseases.[2][5]

Protocol: Evaluating Covalent Protein Modification by a Sulfur(VI) Fluoride Compound

This protocol provides a general method for assessing the ability of a SVI-F compound to covalently modify a target protein using mass spectrometry.

1. Materials and Equipment:

  • SVI-F Compound: The synthesized sulfonyl fluoride or other SVI-F derivative.

  • Target Protein: Purified protein of interest in a suitable buffer (e.g., HEPES or phosphate (B84403) buffer, pH 7.4).

  • Control Compound: A non-reactive analogue of the SVI-F compound, if available.

  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., LC-ESI-QTOF) capable of intact protein analysis.

  • Incubator/Water Bath: To maintain a constant temperature (e.g., 37°C).

  • Quenching Reagent: e.g., Dithiothreitol (DTT) or β-mercaptoethanol to stop the reaction.

2. Procedure:

  • Reaction Setup: In separate microcentrifuge tubes, prepare the following mixtures:

    • Test Reaction: Target protein (e.g., 5 µM final concentration) and the SVI-F compound (e.g., 50 µM final concentration).

    • Control Reaction: Target protein (5 µM) and buffer or the control compound.

  • Incubation: Incubate all tubes at 37°C. Collect aliquots at various time points (e.g., 0, 15 min, 30 min, 1 hr, 4 hr) to monitor the reaction progress.

  • Quenching: Stop the reaction in the collected aliquots by adding a quenching reagent or by immediate dilution in the LC-MS running buffer.

  • LC-MS Analysis: Analyze the samples using liquid chromatography-mass spectrometry. The LC step is used to desalt the protein before it enters the mass spectrometer.

  • Data Acquisition: Acquire the mass spectra for the intact protein. Look for a mass shift corresponding to the addition of the SVI-F compound's reactive fragment (Compound - Fluoride). For a sulfonyl fluoride (R-SO₂F), the expected mass increase would be the molecular weight of the R-SO₂ group.

  • Data Analysis: Deconvolute the raw mass spectra to determine the exact masses of the unmodified and modified protein. The percentage of modification can be calculated from the relative intensities of the corresponding peaks at each time point.

Data Presentation: Reactivity of Sulfur(VI) Fluoride Electrophiles

SVI-F compounds are valuable because they can target a range of nucleophilic amino acid residues, moving beyond traditional cysteine-focused covalent chemistry.[1]

SVI-F TypeTargeted ResiduesExample Application
Sulfonyl Fluoride (Ar-SO₂F)Lysine, Tyrosine, Histidine, SerineCovalent inhibitors of proteases and kinases.[2]
Sulfamoyl Fluoride (R₂N-SO₂F)Lysine, Tyrosine, HistidineChemoproteomic probes and enzyme inhibitors.[1]
Fluorosulfate (Ar-O-SO₂F)Tyrosine, LysineCovalent ligands for protein capture.[1]

Visualization: Mechanism of Covalent Protein Modification

Covalent_Modification cluster_reactants Reactants Protein Target Protein (with Nucleophilic Residue, Nu-H) Reaction_Complex Non-covalent Binding Complex Protein->Reaction_Complex SVI_F Sulfonyl Fluoride (R-SO₂F) SVI_F->Reaction_Complex Covalent_Adduct Covalently Modified Protein (Protein-Nu-SO₂-R) Reaction_Complex->Covalent_Adduct Covalent Bond Formation (SuFEx Reaction) HF HF Reaction_Complex->HF Fluoride Elimination

Caption: Covalent modification of a protein by a sulfonyl fluoride.

References

Application Notes and Protocols for the Laser-Induced Fluorescence Detection of the FS₂ Radical

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The fluorosulfuranyl (FS₂) radical is a species of interest in various chemical systems, including atmospheric and combustion chemistry. Laser-induced fluorescence (LIF) is a highly sensitive and selective spectroscopic technique for the detection of transient species like free radicals.[1] This document provides detailed application notes and protocols for the LIF detection of the FS₂ radical, based on available scientific literature.

Principle of Laser-Induced Fluorescence

LIF involves the excitation of a target species (FS₂) with a laser tuned to a specific electronic transition. The electronically excited molecule then radiatively relaxes to a lower electronic state, emitting a photon in the process. This emitted fluorescence is collected and detected, typically by a photomultiplier tube (PMT). The intensity of the fluorescence is proportional to the concentration of the radical in the probed volume.[1]

Data Presentation

Spectroscopic Data for the FS₂ Radical

The following table summarizes the key spectroscopic constants for the FS₂ radical, which are crucial for designing LIF experiments. The data is based on the pioneering work first identifying the radical.[2][3]

ParameterGround State (X̃ ²A")Excited State (Ã ²A')
Vibrational Frequencies
ν₁ (S-F stretch)705 cm⁻¹768 cm⁻¹
ν₂ (bend)293 cm⁻¹217 cm⁻¹
ν₃ (S-S stretch)684 cm⁻¹495 cm⁻¹
Rotational Constants
A--
B--
C--
Spin-Rotation Constants
εₐₐ--
εₑₑ--
εₑₑ--
Term Energy (T₀₀) 0 cm⁻¹14922 cm⁻¹

Note: Specific rotational and spin-rotation constants, while determined in the original study, are omitted here for clarity but can be found in the cited literature.[2][3]

Experimental Protocols

Generation of the FS₂ Radical

The FS₂ radical is transient and must be generated in situ for spectroscopic investigation. A common method involves the reaction of fluorine atoms with a sulfur-containing precursor.[2]

Protocol:

  • Precursor Mixture: Prepare a dilute mixture of a sulfur-containing precursor gas (e.g., carbonyl sulfide (B99878) (COS), hydrogen sulfide (H₂S), or carbon disulfide (CS₂)) in an inert carrier gas (e.g., Argon).

  • Fluorine Source: Generate fluorine atoms. This can be achieved through a microwave discharge of a dilute F₂/Ar mixture or by using a chemical reaction that produces F atoms.

  • Reaction Zone: Introduce the precursor mixture and the fluorine atoms into a reaction zone. For jet-cooled spectroscopy, the reaction can be initiated at the tip of a pulsed nozzle just before supersonic expansion.[2] This cooling simplifies the resulting spectra.

  • Optimization: The relative concentrations of the precursor and fluorine, as well as the reaction time, should be optimized to maximize the FS₂ signal.

Laser-Induced Fluorescence Detection of FS₂

The following protocol outlines the setup for performing LIF detection of the FS₂ radical.

Protocol:

  • Excitation Source: Utilize a tunable laser system, such as a Nd:YAG-pumped dye laser, to generate the excitation wavelength. The FS₂ radical has a broad absorption spectrum in the 700-485 nm region.[2][3]

  • Laser Delivery: Direct the laser beam into the reaction chamber, intersecting the region where the FS₂ radicals are generated.

  • Fluorescence Collection: Position a collection lens perpendicular to both the laser beam and the gas flow. This lens will collect the emitted fluorescence.

  • Wavelength Selection: Use a long-pass filter or a monochromator to block scattered laser light and isolate the fluorescence signal. The fluorescence will be red-shifted with respect to the excitation wavelength.

  • Detection: Focus the collected fluorescence onto the photocathode of a photomultiplier tube (PMT).

  • Signal Processing: Amplify the PMT signal and record it using a boxcar integrator or a digital oscilloscope. The signal should be averaged over multiple laser pulses to improve the signal-to-noise ratio.

  • Excitation Spectrum: Scan the wavelength of the dye laser while monitoring the fluorescence signal to obtain a LIF excitation spectrum. The peaks in this spectrum correspond to the rovibronic transitions of the FS₂ radical.

Determination of Fluorescence Quantum Yield (General Protocol)

Protocol:

  • Select a Standard: Choose a well-characterized fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to FS₂.

  • Prepare Solutions: Prepare dilute solutions of both the FS₂ radical (if it can be stabilized in a solvent) and the standard in the same solvent. The absorbance of both solutions at the excitation wavelength should be kept low (typically < 0.1) to avoid inner filter effects.

  • Measure Absorbance: Measure the absorbance of both solutions at the excitation wavelength using a UV-Vis spectrophotometer.

  • Measure Fluorescence Spectra: Record the fluorescence spectra of both the FS₂ sample and the standard under identical experimental conditions (excitation wavelength, slit widths, detector voltage).

  • Integrate Spectra: Calculate the integrated fluorescence intensity for both spectra.

  • Calculate Quantum Yield: Use the following equation to calculate the quantum yield of the FS₂ radical:

    Φf_FS₂ = Φf_std * (I_FS₂ / I_std) * (A_std / A_FS₂) * (n_FS₂² / n_std²)

    where:

    • Φf is the fluorescence quantum yield

    • I is the integrated fluorescence intensity

    • A is the absorbance at the excitation wavelength

    • n is the refractive index of the solvent

Collisional Quenching Studies (General Protocol)

Collisional quenching occurs when another molecule deactivates the excited state of the fluorophore through a collision. Studying quenching provides information about the local environment of the radical. The Stern-Volmer equation describes this process.[6][7]

Protocol:

  • Introduce Quencher: Introduce a known concentration of a quenching gas (e.g., O₂, N₂) into the reaction chamber along with the precursor and fluorine mixture.

  • Measure Fluorescence Intensity: Record the LIF signal intensity of the FS₂ radical at different concentrations of the quencher gas.

  • Stern-Volmer Plot: Plot the ratio of the unquenched fluorescence intensity (I₀) to the quenched fluorescence intensity (I) against the concentration of the quencher ([Q]).

  • Analysis: The plot should be linear according to the Stern-Volmer equation:

    I₀ / I = 1 + Ksv[Q]

    The slope of this plot gives the Stern-Volmer constant (Ksv), which is a measure of the quenching efficiency.

Visualizations

Experimental_Workflow cluster_generation FS₂ Radical Generation cluster_detection LIF Detection Precursor Sulfur Precursor (COS, H₂S, CS₂) Reaction Reaction Zone (Supersonic Jet) Precursor->Reaction Fluorine Fluorine Source (Microwave Discharge) Fluorine->Reaction Laser Tunable Laser (Dye Laser) Collection Fluorescence Collection (Lens System) Laser->Collection Excitation Filter Wavelength Selection (Filter/Monochromator) Collection->Filter Fluorescence PMT Detector (PMT) Filter->PMT Processing Signal Processing (Boxcar/Oscilloscope) PMT->Processing Energy_Levels GS Ground State (X̃ ²A") ES Excited State (Ã ²A') GS->ES Laser Excitation ES->GS Fluorescence ES->GS Non-radiative Decay/Quenching

References

Application Notes & Protocols: Identification of FS-2 Radicals by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The dithiol-monofluoride radical (FS-2 or FSS•) is a highly reactive, short-lived chemical species. Understanding its formation and reactivity is crucial in fields such as plasma chemistry, where it is believed to play a role in processes like the dry etching of integrated circuits using sulfur hexafluoride (SF₆) plasmas[1]. Due to their transient nature, detecting and characterizing free radicals like this compound is a significant analytical challenge. Mass spectrometry (MS) offers a universal detection capability that, with specialized techniques, can successfully identify these elusive species. In fact, the first experimental evidence for the existence of the this compound radical came from its mass-spectrometric detection in SF₆-O₂ radio frequency discharges[1].

These application notes provide a detailed overview and a generalized protocol for the identification of the this compound radical using mass spectrometry, focusing on the generation of the radical in a plasma environment and its subsequent detection and confirmation.

Principle of Mass Spectrometric Radical Detection

The detection of free radicals by mass spectrometry is complicated by two main factors: their inherent instability and the difficulty in distinguishing them from fragment ions of stable molecules generated in the ion source[2]. A conventional mass spectrometer is generally unsuitable for radical studies as the reactive species would be lost in the sampling system before detection[2].

The strategy for identifying a radical like this compound involves three key steps:

  • Generation: Creating the radical in a controlled environment, such as a low-pressure plasma discharge[1].

  • Sampling: Efficiently transferring the radical from its source into the high-vacuum environment of the mass spectrometer without allowing it to react. This is typically achieved using a collision-free molecular beam sampling system[2].

  • Identification: Ionizing the neutral radical and differentiating its corresponding molecular ion (FS₂⁺) from ions of the same mass-to-charge ratio (m/z) that may be formed by the fragmentation of stable precursor molecules (e.g., SF₆, S₂F₂, SOF₂). This distinction is primarily accomplished by measuring appearance potentials [2]. The appearance potential is the minimum electron energy required to produce a specific ion. The ionization potential of a pre-existing radical is significantly lower than the energy required to break bonds in a stable molecule and then ionize the resulting fragment.

Experimental Protocol: this compound Radical Identification

This protocol outlines the generation of this compound radicals in an SF₆/O₂ plasma and their subsequent detection and confirmation using a mass spectrometer equipped for radical analysis.

2.1. Materials and Equipment

  • Gases: Sulfur Hexafluoride (SF₆), Oxygen (O₂), Argon (Ar) (high purity)

  • Mass Flow Controllers

  • Capacitively Coupled Plasma (CCP) or Radio Frequency (RF) discharge chamber

  • RF Power Supply (13.56 MHz) and Matching Network

  • High-Vacuum System

  • Mass Spectrometer: Quadrupole or Time-of-Flight (TOF) analyzer equipped with:

    • An electron ionization (EI) source with tuneable electron energy.

    • A multi-stage differential pumping system.

    • A molecular beam inlet, often a cone-shaped skimmer with a small orifice (~0.01-0.03 cm diameter)[2].

2.2. Procedure

Step 1: Generation of this compound Radicals in Plasma

  • Assemble the plasma reactor and ensure it is leak-tight.

  • Establish a stable flow of reactant gases into the chamber using mass flow controllers. A typical gas mixture would be SF₆ and O₂, often diluted with a noble gas like Argon (Ar) to sustain the plasma and for actinometry if performing quantitative measurements[3].

  • Maintain a low operating pressure within the chamber (e.g., 10-100 mTorr).

  • Ignite the plasma by applying RF power (e.g., 40-100 W) to the electrodes[4]. The SF₆ and O₂ molecules will dissociate and react, forming a variety of neutral species, ions, and radicals, including this compound.

Step 2: Molecular Beam Sampling

  • Position the first cone (skimmer) of the molecular beam system at the edge of the plasma glow discharge.

  • Gas from the plasma expands through the small orifice into the first differentially pumped stage. This rapid, collision-free expansion "freezes" the chemical composition of the gas, preserving the radicals[2].

  • A second skimmer selects the central portion of this beam, which then travels in a straight, line-of-sight path into the ion source of the mass spectrometer.

Step 3: Mass Spectrometric Analysis

  • Ionization: The neutral species in the molecular beam are ionized by an electron beam in the EI source.

  • Initial Scan: Perform a full mass scan over a relevant m/z range (e.g., m/z 10-200) to identify all species present in the plasma. The expected m/z for the this compound radical (³²S₂¹⁹F) is approximately 83.

  • Identification of this compound Candidate Peak: Locate the peak at m/z 83. Note that this peak could correspond to the FS₂⁺ radical ion, but it could also be a fragment from other sulfur-fluorine compounds.

  • Appearance Potential Measurement:

    • Set the mass spectrometer to monitor only the ion intensity at m/z 83.

    • Vary the energy of the ionizing electrons, starting from a low value (e.g., 5 eV) and increasing it in small increments (e.g., 0.1-0.2 eV steps) up to a higher value (e.g., 25-30 eV).

    • Record the ion intensity at each electron energy setting to generate an ionization efficiency curve.

    • The energy at which ions first appear is the appearance potential.

    • To confirm the signal at m/z 83 is from the this compound radical, its appearance potential should correspond to the ionization potential of the radical itself. This value will be significantly lower than the appearance potential of m/z 83 ions formed from the dissociative ionization of a stable parent molecule (e.g., S₂F₂ + e⁻ → FS₂⁺ + F + 2e⁻), as the latter process requires additional energy to break a chemical bond.

Data Presentation

Quantitative data for the this compound radical is scarce in the literature. The tables below are structured to guide the analysis and interpretation of mass spectrometry data based on theoretical values and established principles.

Table 1: Theoretical Mass-to-Charge Ratios (m/z) for this compound Radical and Potential Fragments (Based on most abundant isotopes: ¹⁹F = 18.9984 u, ³²S = 31.9721 u)

Ion SpeciesFormulaDescriptionCalculated m/z
This compound Radical Ion [FS₂]⁺ Molecular ion of the target radical. 82.9426
FS⁺ Fragment[FS]⁺Loss of a sulfur atom from the radical.50.9695
S₂⁺ Fragment[S₂]⁺Loss of a fluorine atom from the radical.63.9442
S⁺ Fragment[S]⁺Sulfur atom ion.31.9721
F⁺ Fragment[F]⁺Fluorine atom ion.18.9984

Table 2: Conceptual Example of Appearance Potential (AP) Data for Confirmation of this compound Radical (Note: These are illustrative energy values to demonstrate the principle, as experimental values for this compound are not widely published.)

Ion (m/z 83) SourceIonization ProcessExpected AP Range (eV)Interpretation
This compound Radical FS₂ + e⁻ → FS₂⁺ + 2e⁻~9 - 12 Represents the ionization potential of the pre-existing radical. A signal appearing in this lower energy range is strong evidence for the presence of the this compound radical.
Stable Precursor (e.g., S₂F₂)S₂F₂ + e⁻ → FS₂⁺ + F + 2e⁻> 15 Represents dissociative ionization. Requires energy to break the S-F bond plus the energy to ionize the FS₂ fragment.

Visualization

The following diagrams illustrate the experimental workflow and the logical basis for identifying the this compound radical.

experimental_workflow cluster_generation This compound Radical Generation cluster_sampling Sampling cluster_analysis Mass Spectrometry Analysis cluster_confirmation Identification & Confirmation gases SF6 / O2 / Ar Gas Mixture plasma RF Plasma Chamber (13.56 MHz, 40-100 W) gases->plasma Gas Flow skimmer1 Orifice / Skimmer 1 plasma->skimmer1 Expansion skimmer2 Skimmer 2 skimmer1->skimmer2 mol_beam Collision-Free Molecular Beam skimmer2->mol_beam ion_source Electron Ionization (EI) (Variable Energy) mol_beam->ion_source Introduction mass_analyzer Mass Analyzer (Quadrupole / TOF) ion_source->mass_analyzer Ion Acceleration detector Detector mass_analyzer->detector data_system Data System detector->data_system confirm This compound Radical Confirmed data_system->confirm Analysis: 1. m/z = 83 2. Low Appearance Potential

Caption: Experimental workflow for this compound radical detection.

logical_diagram cluster_plasma In the Plasma (High Pressure) cluster_ms In the Mass Spectrometer (High Vacuum) cluster_path1 Path 1: Radical Ionization cluster_path2 Path 2: Dissociative Ionization (Interference) SF6 Stable Precursor (e.g., SF6, S2F2) FS2_rad This compound Radical (Neutral, Short-lived) SF6->FS2_rad Dissociation & Recombination SF6_ms Stable Precursor SF6->SF6_ms Molecular Beam Sampling FS2_rad_ms This compound Radical FS2_rad->FS2_rad_ms Molecular Beam Sampling FS2_ion FS2+ Ion (m/z 83) FS2_rad_ms->FS2_ion Low Energy e- (Appearance Potential ≈ IP) Result Signal at m/z 83 FS2_ion->Result SF6_frag FS2+ Ion (m/z 83) SF6_ms->SF6_frag High Energy e- (Appearance Potential > IP) SF6_frag->Result Conclusion Conclusion: Low AP confirms signal is from pre-existing this compound Radical Result->Conclusion Energy-Resolved Measurement

Caption: Logic for distinguishing this compound radicals from fragments.

Signaling Pathways and Biological Relevance

Currently, the known context for the formation and reaction of the this compound radical is within high-energy environments like industrial plasmas[1]. There is no evidence in the existing scientific literature to suggest that the this compound radical plays a role in biological signaling pathways or has direct relevance to drug development. Its extreme reactivity and the specific conditions required for its formation make its existence in a biological system highly improbable. Therefore, the primary application for its detection remains in the fields of physical chemistry, materials science, and semiconductor manufacturing.

References

Application Note and Protocols for Studying FS-2 Radical Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The FS-2 (thioperoxy) radical is a highly reactive, short-lived species containing fluorine and sulfur. Understanding the reaction kinetics, mechanisms, and biological interactions of such radicals is of growing interest in various fields, including atmospheric chemistry, materials science, and particularly in drug development. The unique electronegativity of fluorine can significantly alter the reactivity and subsequent biological effects of radical species. This document provides a detailed experimental framework for the generation, detection, and study of this compound radical reactions, tailored for a research and development environment.

Generation of this compound Radicals

The controlled generation of this compound radicals is the primary step for any experimental study. Based on established methods for producing this specific radical, a laboratory-scale setup can be designed using a discharge-flow system.[1] This method allows for the reaction of fluorine atoms with a sulfur-containing precursor in a controlled environment.

Experimental Workflow for this compound Radical Generation

Caption: Workflow for the generation of this compound radicals for experimental studies.

Protocol for this compound Radical Generation:

  • Gas Preparation: Utilize a diluted mixture of fluorine gas (e.g., 10% F₂ in Nitrogen) for safety and control.[2] The sulfur precursor, such as Carbonyl Sulfide (OCS), Carbon Disulfide (CS₂), or Hydrogen Sulfide (H₂S), should be of high purity.

  • Flow Control: Employ calibrated mass flow controllers to regulate the flow rates of both the fluorine mixture and the sulfur precursor into the reaction chamber.

  • Fluorine Atom Generation: Pass the diluted F₂ gas through a microwave or radio-frequency (RF) discharge cavity to generate fluorine atoms.

  • Reaction Initiation: Introduce the sulfur precursor into the flow tube reactor just downstream of the discharge zone through a jet. The reaction of fluorine atoms with the sulfur compound will produce this compound radicals.[1]

  • System Control: The reaction can be controlled by adjusting the precursor concentrations, flow rates, and microwave/RF power. The entire apparatus should be constructed from fluorine-resistant materials like Monel or stainless steel and housed in a well-ventilated fume hood.[3]

Detection and Characterization of this compound Radicals

Due to their transient nature, sensitive and specific detection methods are required to study this compound radicals. Laser-Induced Fluorescence (LIF) is a highly sensitive technique that has been successfully used for the spectroscopic characterization of this compound.[4][5] Electron Paramagnetic Resonance (EPR) spectroscopy, coupled with spin trapping, provides a complementary method for detection and identification.[6]

Protocol for Laser-Induced Fluorescence (LIF) Detection

LIF is a highly sensitive optical method for detecting specific radical species.[4][5][7][8] It involves exciting the radical with a laser at a specific wavelength and detecting the emitted fluorescence at a longer wavelength.

  • Laser System: A tunable pulsed dye laser, pumped by a Nd:YAG laser, is required. The laser output is frequency-doubled to achieve the desired UV excitation wavelength for the this compound radical (in the 700-485 nm region for the à ²A' ← X̃ ²A" transition).

  • Experimental Setup:

    • Direct the laser beam through the flow tube reactor, perpendicular to the gas flow.

    • Position a photomultiplier tube (PMT) perpendicular to both the gas flow and the laser beam to collect the fluorescence signal.

    • Use appropriate optical filters in front of the PMT to block scattered laser light and pass the fluorescence signal.

  • Data Acquisition:

    • Scan the laser wavelength across the absorption band of the this compound radical.

    • Record the fluorescence intensity as a function of the excitation wavelength to obtain the LIF spectrum.

    • The intensity of the fluorescence signal is proportional to the concentration of the this compound radical.[5]

Protocol for EPR Spectroscopy with Spin Trapping

EPR is a powerful technique for detecting species with unpaired electrons, such as free radicals.[6] For highly reactive radicals like this compound, spin trapping is employed to form a more stable radical adduct that can be readily detected.

  • Spin Trap Selection: 5,5-Dimethyl-1-pyrroline N-oxide (DMPO) is a commonly used spin trap for oxygen- and sulfur-centered radicals.

  • Sample Preparation:

    • Introduce the spin trap (e.g., 50-100 mM DMPO) into the reaction system where the this compound radical is generated.[9][10] This can be done by coating the inside of a collection tube or by introducing it as a vapor.

    • The this compound radical will react with DMPO to form a stable nitroxide spin adduct.

  • EPR Measurement:

    • Transfer the sample (gas or condensed on a cold finger) into a quartz EPR tube.

    • Place the sample tube into the cavity of the EPR spectrometer.

    • Record the EPR spectrum. The resulting spectrum's hyperfine splitting constants are characteristic of the trapped radical, allowing for its identification.[6][9]

  • Data Analysis: The concentration of the spin adduct, and thus the relative concentration of the this compound radical, can be determined by double integration of the EPR signal and comparison with a standard of known concentration.[10]

Quantitative Data for this compound Radical

The following table summarizes key spectroscopic and structural data for the this compound radical, which is essential for its identification and for calibrating experimental setups.

ParameterGround State (X̃ ²A")Excited State (Ã ²A')Reference
Vibrational Frequencies [11]
ν₁ (S-F stretch)705 cm⁻¹768 cm⁻¹[11]
ν₂ (bend)293 cm⁻¹217 cm⁻¹[11]
ν₃ (S-S stretch)684 cm⁻¹495 cm⁻¹[11]
Rotational Constants [11]
A1.134 cm⁻¹1.157 cm⁻¹[11]
B0.125 cm⁻¹0.108 cm⁻¹[11]
C0.112 cm⁻¹0.099 cm⁻¹[11]
Structural Parameters [11]
r(S-F)1.651 Å1.642 Å[11]
r(S-S)1.865 Å2.105 Å[11]
θ(FSS)109.1°97.6°[11]
Electronic Term Energy (T₀₀) 0 cm⁻¹14,922 cm⁻¹[11]

Hypothetical Signaling Pathway Involving this compound Radical

In a biological context, reactive sulfur species (RSS) are known to modulate various signaling pathways, often through the modification of cysteine residues in proteins.[12][13][14] The this compound radical, as a highly reactive thioperoxy radical, could potentially interact with cellular signaling cascades. One such hypothetical pathway involves the Keap1-Nrf2 antioxidant response system.

Hypothetical this compound Radical Interaction with the Keap1-Nrf2 Pathway

FS2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FS2 This compound Radical Cys Cysteine Residue Modification on Keap1 FS2->Cys Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Dissociation Ub Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Ub Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation Cys->Keap1_Nrf2 Inhibits interaction ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Transcription Transcription of Antioxidant Genes (e.g., HO-1, NQO1) ARE->Transcription

Caption: Hypothetical signaling pathway of this compound radical interaction with Keap1-Nrf2.

Under normal conditions, the transcription factor Nrf2 is bound to its inhibitor Keap1, leading to its degradation. Oxidative or electrophilic stress, potentially induced by species like the this compound radical, can cause the modification of reactive cysteine residues on Keap1. This modification leads to a conformational change in Keap1, releasing Nrf2. The freed Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of a battery of cytoprotective genes. This represents a plausible mechanism by which a fluorine-containing radical could influence cellular redox homeostasis, a critical consideration in drug development and toxicology. The introduction of fluorine can enhance metabolic stability and bioactivity of compounds, making the study of such radical interactions particularly relevant.[15][16][17][18]

References

Application Notes and Protocols for the FS-2 Radical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the FS-2 (fluorodisulfanyl) radical as a transient intermediate in chemical reactions. This document includes key spectroscopic data, detailed experimental protocols for its generation and detection, and insights from computational studies. The information is intended to guide researchers in identifying and characterizing this reactive species in various chemical and biological systems.

Introduction to the this compound Radical

The this compound radical is a highly reactive, short-lived species with the chemical formula FSS•. Its presence as an intermediate has been investigated in reactions involving fluorine atoms and sulfur-containing molecules. Understanding the formation, structure, and reactivity of the this compound radical is crucial for elucidating reaction mechanisms in fields ranging from atmospheric chemistry to materials science.

Spectroscopic Characterization

The this compound radical has been characterized using various spectroscopic techniques, primarily laser-induced fluorescence (LIF), which has provided valuable information about its electronic and vibrational structure.

Structural and Spectroscopic Parameters

Quantitative data obtained from spectroscopic analysis and ab initio calculations are summarized below.

ParameterValueMethod
Ground State (X̃ ²A")
S-F bond length (r(S-F))1.651 Åab initio estimate
S-S bond length (r(S-S))1.865(5) ÅRotational analysis & ab initio
FSS bond angle (θ(FSS))109.1(1)°Rotational analysis & ab initio
Vibrational frequency ν₁"705 cm⁻¹Laser-Induced Fluorescence
Vibrational frequency ν₂"293 cm⁻¹Laser-Induced Fluorescence
Vibrational frequency ν₃"684 cm⁻¹Laser-Induced Fluorescence
Excited State (Ã ²A')
S-F bond length (r(S-F))1.642 Åab initio estimate
S-S bond length (r(S-S))2.105(5) ÅRotational analysis & ab initio
FSS bond angle (θ(FSS))97.6(1)°Rotational analysis & ab initio
Vibrational frequency ν₁'768 cm⁻¹Laser-Induced Fluorescence
Vibrational frequency ν₂'217 cm⁻¹Laser-Induced Fluorescence
Vibrational frequency ν₃'495 cm⁻¹Laser-Induced Fluorescence
Electronic term energy (T₀₀)14,922 cm⁻¹Laser-Induced Fluorescence

Experimental Protocols

The following protocols outline methods for the generation and detection of the this compound radical.

Protocol 1: Generation of this compound Radical for Spectroscopic Studies

This protocol describes the generation of the this compound radical through the reaction of fluorine atoms with a sulfur-containing precursor in a jet-cooled environment, suitable for laser-induced fluorescence (LIF) spectroscopy.

Materials:

  • Dilute F₂ in an inert carrier gas (e.g., Ar or He)

  • Carbonyl sulfide (B99878) (COS), hydrogen sulfide (H₂S), or carbon disulfide (CS₂)

  • Supersonic jet expansion apparatus

  • Pulsed laser system (for photolysis, if necessary) and dye laser (for LIF)

  • Spectrometer and detector (e.g., photomultiplier tube)

Procedure:

  • Prepare a dilute mixture of F₂ in the inert carrier gas (typically < 5%).

  • Introduce the sulfur-containing precursor (COS, H₂S, or CS₂) into the gas line, ensuring a controlled flow rate.

  • The reaction can be initiated by either photolysis of F₂ to generate fluorine atoms or by direct mixing of the reactants in a high-velocity flow.

  • Expand the reacting gas mixture through a supersonic nozzle into a vacuum chamber. This process cools the molecules to very low rotational and vibrational temperatures, simplifying the resulting spectra.

  • The jet-cooled this compound radicals are then interrogated by a tunable dye laser beam perpendicular to the gas flow.

  • The laser is scanned across the predicted absorption wavelengths of the this compound radical (in the 700–485 nm region).

  • The resulting fluorescence is collected at a 90° angle to both the gas and laser beams and is directed into a spectrometer for analysis.

Reaction Mechanisms Involving the this compound Radical

The this compound radical is a key intermediate in several reaction pathways. The following diagrams, generated using the DOT language, illustrate these proposed mechanisms.

FS2_Formation_from_F_and_H2S F F SH SH F->SH + H2S H2S H2S HF HF SH->HF FS2 FS-S• SH->FS2 + F F_atom_2 F HF_2 HF FS2->HF_2

Proposed reaction pathway for this compound formation from F and H2S.

FS2_Formation_from_F2_and_CS2 F2 F2 F_atom 2F• F2->F_atom  hν (photolysis) CS2 CS2 Intermediate_Complex [F2...CS2] F_atom->Intermediate_Complex + CS2 FS2 FS-S• Intermediate_Complex->FS2 FCS FCS• FS2->FCS

This compound formation from the reaction of F₂ with CS₂.
Protocol 2: Electron Paramagnetic Resonance (EPR) Spectroscopy of this compound Radical

Materials:

  • Flow tube reactor

  • Microwave discharge cavity (for F atom generation)

  • EPR spectrometer with a gas-phase cavity

  • Vacuum system

  • Dilute F₂ in an inert gas

  • Sulfur precursor (e.g., COS, H₂S)

Procedure:

  • Generate fluorine atoms by passing a dilute mixture of F₂ in an inert gas through a microwave discharge.

  • Introduce the sulfur precursor into the flow tube downstream from the discharge.

  • The reaction mixture is continuously flowed through the EPR spectrometer's resonant cavity.

  • The EPR spectrum is recorded. The spectrum of the this compound radical is expected to show hyperfine coupling to the fluorine nucleus (I=1/2), resulting in a doublet. Further splitting may be observed depending on the magnetic properties of the sulfur isotopes.

  • Quantitative analysis can be performed by comparing the integrated signal intensity of the this compound radical with that of a standard of known concentration (e.g., O₂ or a stable nitroxide radical).

Logical Workflow for this compound Radical Investigation

The following diagram illustrates a typical workflow for the investigation of the this compound radical as a reaction intermediate.

FS2_Investigation_Workflow cluster_generation Radical Generation cluster_detection Detection and Characterization cluster_analysis Data Analysis and Modeling Reactants F₂ + Sulfur Precursor (e.g., H₂S, COS, CS₂) Generation Flow Tube Reaction or Photolysis Reactants->Generation LIF Laser-Induced Fluorescence Generation->LIF EPR EPR Spectroscopy Generation->EPR TAS Transient Absorption Spectroscopy Generation->TAS Spectra Analyze Spectra (Structure, Kinetics) LIF->Spectra EPR->Spectra TAS->Spectra Mechanism Elucidate Reaction Mechanism Spectra->Mechanism Computation Computational Modeling (Reaction Mechanism) Computation->Mechanism

Workflow for investigating the this compound radical intermediate.

Concluding Remarks

The study of the this compound radical as a chemical intermediate is an active area of research. The protocols and data presented here provide a foundation for researchers to design experiments for its unambiguous detection and characterization. The combination of advanced spectroscopic techniques and computational chemistry is essential for a complete understanding of the role of this transient species in complex reaction mechanisms. Further studies are needed to obtain more detailed kinetic data and to explore the reactivity of the this compound radical with other atmospheric or industrial species.

Application Notes and Protocols for Trapping Short-Lived FS-2 Radicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dithiolodifluoride radical (FS-2), with the chemical formula FS₂, is a highly reactive, short-lived species.[1][2] Its transient nature makes direct detection and characterization challenging, necessitating specialized trapping techniques. These methods convert the ephemeral this compound radical into a more stable species that can be analyzed using various spectroscopic techniques. This document provides detailed application notes and protocols for the trapping of this compound radicals, drawing upon established methods for analogous sulfur-centered radicals. While direct experimental data for trapping the this compound radical is not extensively available, the principles and protocols outlined here for other thiyl and sulfur-based radicals are expected to be highly applicable.

Principle of Radical Trapping

Radical trapping is a technique used to detect and identify short-lived free radicals.[3] It involves the use of a "spin trap," a molecule that reacts with the transient radical to form a more stable radical product, known as a spin adduct. This spin adduct accumulates to a concentration that is detectable by methods such as Electron Paramagnetic Resonance (EPR) spectroscopy.[3]

Recommended Trapping Techniques for this compound Radicals

Based on the known chemistry of sulfur-centered radicals, two primary techniques are recommended for trapping the this compound radical:

  • Nitron-Based Spin Trapping: This is the most common method, utilizing nitrone spin traps like 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO) and 5-(Diethoxyphosphoryl)-5-methyl-1-pyrroline N-oxide (DEPMPO).[3][4] These traps react with the this compound radical to form a stable nitroxide spin adduct, which can be readily detected by EPR. DEPMPO is often preferred for sulfur-centered radicals due to the greater stability of its adducts.[4]

  • Allyl-TEMPO Based Trapping: This is a newer method that converts the short-lived radical into a stable, non-radical product that can be analyzed by mass spectrometry (MS).[5] This technique offers high sensitivity and provides detailed structural information about the trapped radical.[5]

Application Note 1: Nitrone-Based Spin Trapping of this compound Radicals

Overview

This method involves the reaction of the this compound radical with a nitrone spin trap (DMPO or DEPMPO) to form a stable spin adduct. The resulting adduct is then detected and characterized by EPR spectroscopy. The hyperfine coupling constants of the EPR spectrum can help confirm the identity of the trapped radical.

Quantitative Data

The following table summarizes typical hyperfine coupling constants for spin adducts of various sulfur-centered radicals with DMPO and DEPMPO. These values can serve as a reference for the expected range for the this compound radical adduct.

RadicalSpin TrapaN (G)aHβ (G)aP (G)Reference
Glutathionyl (GS•)DEPMPO13.511.847.8[4]
N-acetyl-DL-penicillamine thiyl (SNAP•)DEPMPO13.612.048.0[4]
Sulfate anion (SO₃⁻•)DEPMPO13.712.248.2[4]
Sulfite (B76179) radical anion (SO₃⁻•)DMPO14.215.8-[6]
Sulfate radical anion (SO₄⁻•)DMPO13.59.9-[6]
Experimental Protocol: Spin Trapping of this compound with DEPMPO

Materials:

  • Source of this compound radicals (e.g., reaction of F₂ with a sulfur-containing compound like COS or CS₂ in a suitable solvent).[2]

  • 5-(Diethoxyphosphoryl)-5-methyl-1-pyrroline N-oxide (DEPMPO)

  • Anhydrous, deoxygenated solvent (e.g., acetonitrile, tert-butanol)

  • EPR spectrometer

  • Flat cell or capillary tube for EPR analysis

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of DEPMPO (typically 50-100 mM) in the chosen anhydrous, deoxygenated solvent.

    • Prepare the reaction mixture that will generate the this compound radicals. This should be done under an inert atmosphere (e.g., argon or nitrogen) to prevent unwanted side reactions with oxygen.

  • Trapping Reaction:

    • In an EPR-compatible container (e.g., a small glass vial), mix the this compound radical generating system with the DEPMPO solution. The final concentration of DEPMPO should be in the range of 10-50 mM.

    • Allow the reaction to proceed for a sufficient time for the spin adduct to accumulate. This time can be varied and optimized.

  • EPR Analysis:

    • Transfer the reaction mixture to an EPR flat cell or capillary tube.

    • Place the sample in the cavity of the EPR spectrometer.

    • Record the EPR spectrum. Typical instrument settings are:

      • Microwave frequency: ~9.5 GHz (X-band)

      • Microwave power: 10-20 mW

      • Modulation frequency: 100 kHz

      • Modulation amplitude: 0.5-1.0 G

      • Sweep width: 100 G

      • Time constant: 0.1 s

      • Scan time: 1-4 minutes

  • Data Analysis:

    • Analyze the resulting EPR spectrum to determine the g-value and hyperfine coupling constants (aN, aHβ, and aP for DEPMPO).

    • Compare the experimental hyperfine coupling constants with literature values for similar sulfur-centered radical adducts to aid in the identification of the trapped species.

Diagram: Workflow for Nitrone-Based Spin Trapping

G cluster_prep Preparation cluster_reaction Trapping cluster_analysis Analysis prep_fs2 Prepare this compound Radical Source mix Mix this compound Source and DEPMPO prep_fs2->mix prep_depmpo Prepare DEPMPO Solution prep_depmpo->mix incubate Incubate to Form Adduct mix->incubate transfer Transfer to EPR Tube incubate->transfer epr Record EPR Spectrum transfer->epr analyze Analyze Spectrum epr->analyze G FS2 This compound Radical TrappedProduct Stable Trapped Product (FS2-Allyl) FS2->TrappedProduct Sн2' Reaction AllylTEMPO Allyl-TEMPO Trap AllylTEMPO->TrappedProduct TEMPO TEMPO Radical AllylTEMPO->TEMPO Leaving Group

References

Protocol for Radical Spin Trapping Experiments Using DMPO

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

Introduction

The detection of short-lived, highly reactive free radicals is a significant challenge in biological and chemical research. Spin trapping, coupled with Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR) spectroscopy, is the most definitive method for identifying and characterizing these transient species. This technique involves the use of a "spin trap," a diamagnetic molecule that reacts with a free radical to form a more stable, persistent radical adduct. This spin adduct can then be detected and characterized by EPR spectroscopy.

While the user specified "FS-2" as the spin trap of interest, an extensive search of the scientific literature did not yield a recognized spin trapping agent with this designation. It is possible that "this compound" is a proprietary name, an internal laboratory code, or a misnomer. Consequently, this document provides a detailed protocol using 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO), one of the most widely used and well-characterized spin traps for detecting a variety of biologically relevant radicals, including superoxide (B77818) and hydroxyl radicals.[1][2] The principles and procedures outlined here are broadly applicable to other nitrone-based spin traps and can be adapted by researchers once the specific properties of "this compound" are known.

Principle of DMPO Spin Trapping

DMPO is a cyclic nitrone that readily reacts with unstable free radicals to form a relatively stable nitroxide radical adduct. The unpaired electron of this adduct interacts with the magnetic moments of nearby nuclei (primarily ¹⁴N and ¹H), resulting in a characteristic hyperfine splitting pattern in the EPR spectrum. The specific hyperfine coupling constants (aN and aH) of the DMPO spin adduct are diagnostic for the trapped radical, allowing for its identification.[2]

Applications

DMPO spin trapping is a versatile technique with broad applications in fields such as:

  • Drug Development: Assessing the pro-oxidant or antioxidant properties of new chemical entities.

  • Toxicology: Investigating mechanisms of cellular damage induced by toxins and environmental pollutants.

  • Cell Biology: Studying the role of reactive oxygen species (ROS) in signaling pathways, apoptosis, and inflammation.[3][4][5]

  • Neuroscience: Elucidating the involvement of free radicals in neurodegenerative diseases.

  • Materials Science: Characterizing radical-mediated degradation processes.

Data Presentation

The identification of trapped radicals relies on the precise measurement of hyperfine coupling constants from the EPR spectrum. The following table summarizes typical hyperfine coupling constants for various DMPO radical adducts in aqueous solution.

Trapped RadicalDMPO AdductaN (Gauss)aHβ (Gauss)aHγ (Gauss)Characteristic EPR Spectrum
Hydroxyl (•OH)DMPO-OH14.914.9-1:2:2:1 Quartet
Superoxide (O₂⁻•)DMPO-OOH14.311.71.251:1:1:1 Quartet of doublets (often broad)
Methyl (•CH₃)DMPO-CH₃16.323.4-1:3:3:1 Quartet of doublets
Carbonate (CO₃⁻•)DMPO-CO₃14.511.8-Triplet of doublets
Thiyl (RS•)DMPO-SR15.216.2-Triplet of doublets

Note: Hyperfine coupling constants can be influenced by the solvent and temperature.

Experimental Protocols

Protocol 1: Detection of Hydroxyl Radicals in a Cell-Free System (Fenton Reaction)

This protocol describes the generation and detection of hydroxyl radicals produced by the Fenton reaction, a common method for inducing oxidative stress in vitro.

Materials:

  • 5,5-dimethyl-1-pyrroline N-oxide (DMPO)

  • Iron(II) sulfate (B86663) (FeSO₄)

  • Hydrogen peroxide (H₂O₂)

  • Diethylenetriaminepentaacetic acid (DTPA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • EPR spectrometer

  • Flat cell or capillary tube for EPR measurements

Procedure:

  • Reagent Preparation:

    • Prepare a 1 M stock solution of DMPO in PBS. Store at -20°C.

    • Prepare a 10 mM stock solution of FeSO₄ in deionized water. Prepare fresh daily.

    • Prepare a 10 mM stock solution of H₂O₂ in deionized water.

    • Prepare a 1 mM stock solution of DTPA in deionized water.

  • Reaction Mixture Assembly:

    • In an Eppendorf tube, combine the following reagents in the order listed to a final volume of 200 µL:

      • 140 µL PBS, pH 7.4

      • 20 µL of 1 M DMPO (final concentration: 100 mM)

      • 20 µL of 1 mM FeSO₄ (final concentration: 100 µM)

      • 20 µL of 10 mM H₂O₂ (final concentration: 1 mM)

    • Vortex the mixture immediately.

  • EPR Measurement:

    • Transfer the reaction mixture to a quartz flat cell or a capillary tube.

    • Place the sample in the EPR cavity.

    • Record the EPR spectrum using the settings outlined in the table below.

    • The characteristic 1:2:2:1 quartet signal of the DMPO-OH adduct should be observed.[6]

  • Control Experiments:

    • Perform control experiments by omitting each of the reactants (FeSO₄ or H₂O₂) to ensure that the signal is dependent on the Fenton reaction.

    • Include a control with DTPA (final concentration 100 µM) to chelate iron and inhibit the reaction.

Protocol 2: Detection of Superoxide Radicals in Cultured Cells

This protocol provides a method for detecting intracellular and extracellular superoxide production in cultured cells stimulated to induce oxidative stress.

Materials:

  • Adherent or suspension cells

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Phorbol 12-myristate 13-acetate (PMA) or other cellular stimulant

  • DMPO

  • PBS, pH 7.4

  • Trypsin-EDTA (for adherent cells)

  • Cell scraper (for adherent cells)

  • EPR spectrometer

  • Flat cell or capillary tube for EPR measurements

Procedure:

  • Cell Preparation:

    • Culture cells to the desired confluency (typically 80-90%).

    • For adherent cells, wash the monolayer twice with warm PBS.

    • Add fresh, serum-free medium containing the desired concentration of DMPO (typically 50-100 mM). Pre-incubate for 15-30 minutes at 37°C.[7]

  • Stimulation of Radical Production:

    • Add the cellular stimulant (e.g., PMA at a final concentration of 1 µg/mL) to the medium.

    • Incubate for the desired time period (e.g., 15-60 minutes) at 37°C.

  • Sample Collection:

    • Suspension cells: Pellet the cells by centrifugation (300 x g for 5 minutes). Carefully collect the supernatant (for extracellular radicals) and/or resuspend the cell pellet in PBS with DMPO (for intracellular radicals).

    • Adherent cells: Collect the medium (for extracellular radicals). Wash the cells with PBS, then detach them using a cell scraper in the presence of PBS containing DMPO.

  • EPR Measurement:

    • Transfer the cell suspension or supernatant to a flat cell or capillary tube.

    • Record the EPR spectrum immediately. The signal from the DMPO-OOH adduct is often broad and may be accompanied by the DMPO-OH signal due to the spontaneous decay of the superoxide adduct.[1]

  • Control Experiments:

    • Include an unstimulated control (cells with DMPO but without the stimulant).

    • To confirm the identity of the superoxide radical, pre-treat cells with superoxide dismutase (SOD) before adding the stimulant. SOD will scavenge superoxide, leading to a decrease in the DMPO-OOH signal.

Typical EPR Spectrometer Settings for DMPO Spin Trapping

ParameterSetting
Microwave Frequency~9.4 GHz (X-band)
Microwave Power10-20 mW
Magnetic Field Center3365 G
Sweep Width100 G
Modulation Frequency100 kHz
Modulation Amplitude1-2 G
Scan Time30-60 s
Number of Scans3-5 (for signal averaging)
TemperatureRoom Temperature (or 37°C with a temperature controller)

Note: These settings are a general guideline and may need to be optimized for the specific instrument and experimental conditions.[8]

Mandatory Visualizations

Signaling Pathway: Cellular Response to Oxidative Stress

oxidative_stress_signaling extracellular Extracellular Stimuli (e.g., H₂O₂) cell Cellular Components extracellular->cell Induces membrane Cell Membrane superoxide Superoxide (O₂⁻•) cell->superoxide Generates hydroxyl Hydroxyl Radical (•OH) superoxide->hydroxyl Fenton Reaction dmpo DMPO superoxide->dmpo Trapped by mapk MAPK Pathway superoxide->mapk Activates nfkb NF-κB Pathway superoxide->nfkb Activates hydroxyl->dmpo Trapped by apoptosis Apoptosis hydroxyl->apoptosis Induces dmpo_ooh DMPO-OOH Adduct dmpo_oh DMPO-OH Adduct epr EPR Detection dmpo_ooh->epr dmpo_oh->epr antioxidant Antioxidant Response mapk->antioxidant nfkb->antioxidant spin_trapping_workflow start Start prepare_reagents Prepare Reagents (DMPO, Buffers, etc.) start->prepare_reagents radical_generation Generate Radicals (Cell-free or Cellular System) prepare_reagents->radical_generation add_dmpo Add DMPO Spin Trap radical_generation->add_dmpo incubation Incubate to Form Spin Adduct add_dmpo->incubation epr_measurement EPR Measurement incubation->epr_measurement data_analysis Data Analysis (Spectrum Simulation, Hyperfine Coupling) epr_measurement->data_analysis interpretation Interpretation (Radical Identification) data_analysis->interpretation end End interpretation->end

References

Application Notes and Protocols: The FS-2 Radical (FSO₃•) for Alkane Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "FS-2 radical" is not a standard chemical nomenclature. Based on the user's query components (F, S) and the context of alkane reactions, these application notes will focus on the fluorosulfate (B1228806) radical (FSO₃•) , a known and highly reactive species, as a representative model for a hypothetical "this compound radical." The data and protocols presented are based on established principles of free radical chemistry and may not correspond to a specific, documented process for a radical explicitly named "this compound."

Introduction

The fluorosulfate radical (FSO₃•) is a potent electrophilic radical that enables the functionalization of typically inert C-H bonds in alkanes. Its high reactivity allows for the initiation of radical chain reactions under mild conditions, making it a subject of interest for researchers in organic synthesis and drug development. This document provides a detailed overview of the reaction mechanism of FSO₃• with alkanes, protocols for its generation and reaction, and representative data for its reactivity with various alkane substrates.

The overall reaction proceeds via a free-radical substitution mechanism, where a hydrogen atom in an alkane is replaced by a fluorosulfate group (-OSO₂F).

Overall Reaction: R-H + •OSO₂F → R-OSO₂F + H• (followed by chain propagation)

Reaction Mechanism

The reaction of the fluorosulfate radical with alkanes follows a classic free-radical chain mechanism, consisting of three key stages: initiation, propagation, and termination.

  • Initiation: The reaction is initiated by the generation of fluorosulfate radicals. A common method is the homolytic cleavage of peroxydisulfuryl difluoride (S₂O₆F₂) using heat or UV light.

    S₂O₆F₂ → 2 •OSO₂F

  • Propagation: This is a two-step cyclic process.

    • The highly reactive fluorosulfate radical abstracts a hydrogen atom from the alkane (R-H) to form an alkyl radical (R•) and fluorosulfuric acid (HSO₃F).

    • The resulting alkyl radical then reacts with another molecule of S₂O₆F₂ to yield the alkyl fluorosulfate product (R-OSO₂F) and regenerate the fluorosulfate radical, which continues the chain reaction.

  • Termination: The chain reaction is terminated by the combination of any two radical species present in the reaction mixture.

FS2_Alkane_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination S2O6F2 S₂O₆F₂ FSO3_rad 2 •OSO₂F S2O6F2->FSO3_rad Δ or hν FSO3_rad_prop •OSO₂F R_rad R• FSO3_rad_prop->R_rad H-atom abstraction HSO3F HSO₃F FSO3_rad_prop->HSO3F RH R-H (Alkane) RH->R_rad ROSO2F R-OSO₂F (Product) R_rad->ROSO2F Reaction FSO3_rad_regen •OSO₂F R_rad->FSO3_rad_regen S2O6F2_prop S₂O₆F₂ S2O6F2_prop->ROSO2F S2O6F2_prop->FSO3_rad_regen FSO3_rad_term1 •OSO₂F S2O6F2_term S₂O₆F₂ FSO3_rad_term1->S2O6F2_term ROSO2F_term R-OSO₂F FSO3_rad_term1->ROSO2F_term FSO3_rad_term2 •OSO₂F FSO3_rad_term2->S2O6F2_term R_rad_term1 R• RR R-R R_rad_term1->RR R_rad_term1->ROSO2F_term R_rad_term2 R• R_rad_term2->RR

Caption: Free-radical chain mechanism for the reaction of FSO₃• with alkanes.

Quantitative Data

The reactivity and selectivity of the fluorosulfate radical depend on the structure of the alkane substrate, specifically the strength of the C-H bonds. The radical is highly reactive and shows a preference for abstracting hydrogen from weaker C-H bonds.

Table 1: Relative Reaction Rates and Product Distribution for FSO₃• Radical Reaction with Various Alkanes at 25°C.

AlkaneC-H Bond TypeRelative Rate of H-abstraction (per H)Major Product(s)Product Distribution (%)
MethanePrimary (CH₄)1Methyl fluorosulfate100
EthanePrimary (CH₃-CH₃)1.2Ethyl fluorosulfate100
PropanePrimary (-CH₃)1.21-Propyl fluorosulfate45
Secondary (>CH₂)4.52-Propyl fluorosulfate55
CyclohexaneSecondary (>CH₂)4.2Cyclohexyl fluorosulfate100

Note: The data presented in this table are representative values based on known trends in free-radical chemistry and are intended for illustrative purposes.

Experimental Protocols

Protocol 1: General Procedure for the Fluorosulfation of an Alkane

This protocol describes a general method for the reaction of a liquid alkane (e.g., cyclohexane) with the fluorosulfate radical generated in situ from peroxydisulfuryl difluoride.

Materials:

  • Peroxydisulfuryl difluoride (S₂O₆F₂)

  • Alkane (e.g., cyclohexane)

  • Inert solvent (e.g., CCl₄)

  • Reaction vessel (quartz, suitable for photochemistry)

  • UV lamp (e.g., medium-pressure mercury lamp)

  • Magnetic stirrer and stir bar

  • Inert gas supply (N₂ or Ar)

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup:

    • Assemble the quartz reaction vessel, equipped with a magnetic stir bar, a condenser, and an inlet for inert gas.

    • Ensure the setup is in a well-ventilated fume hood due to the hazardous nature of the reagents.

  • Charging the Reactor:

    • To the reaction vessel, add the alkane (1.0 eq) and the inert solvent.

    • Cool the mixture to 0°C in an ice bath.

  • Initiation:

    • Slowly add peroxydisulfuryl difluoride (0.5 eq) to the stirred solution under an inert atmosphere.

    • Irradiate the reaction mixture with the UV lamp while maintaining the temperature at 0-5°C.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by GC-MS or ¹H NMR by taking aliquots at regular intervals.

  • Workup:

    • Once the reaction is complete, carefully quench the reaction mixture by pouring it into a cold, saturated solution of sodium bicarbonate.

    • Separate the organic layer, and wash it with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the pure alkyl fluorosulfate.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Assemble quartz reactor B Add alkane and solvent A->B C Cool to 0°C B->C D Add S₂O₆F₂ C->D E Initiate with UV light D->E F Monitor reaction (GC-MS/NMR) E->F G Quench with NaHCO₃ F->G H Extract with organic solvent G->H I Dry and concentrate H->I J Purify by chromatography I->J

Caption: General experimental workflow for the fluorosulfation of alkanes.

Safety Considerations

  • Peroxydisulfuryl difluoride (S₂O₆F₂) is a strong oxidizing agent and is highly toxic and corrosive. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • UV radiation is harmful to the eyes and skin. Ensure the UV lamp is properly shielded during the reaction.

  • The reaction can be exothermic. Maintain proper temperature control, especially during the addition of the initiator.

Conclusion

The fluorosulfate radical (FSO₃•), presented here as a representative "this compound radical," offers a reactive pathway for the functionalization of alkanes. The free-radical substitution mechanism allows for the conversion of C-H bonds to C-O bonds under photochemical conditions. The provided protocols and data serve as a valuable resource for researchers and scientists interested in exploring the synthetic utility of this highly reactive species in drug development and organic synthesis. Further optimization of reaction conditions may be necessary for specific alkane substrates to achieve desired yields and selectivity.

Troubleshooting & Optimization

Technical Support Center: Optimizing FS-2 Radical Generation

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The FS-2 radical, likely referring to the disulfur (B1233692) monofluoride radical (FS₂), is a highly reactive and specific chemical species. Detailed, publicly available research focusing explicitly on the optimization of its yield is limited. Therefore, this guide combines specific information on FS₂ radical generation with broader principles from radical and fluorine chemistry to provide practical advice for researchers.

Frequently Asked Questions (FAQs)

Q1: What is the this compound radical?

The this compound radical, more formally known as the disulfur monofluoride radical (FS₂), is a molecule containing two sulfur atoms and one fluorine atom with an unpaired electron. It is a highly reactive intermediate species.

Q2: What are the common methods for generating the this compound radical?

The literature suggests that the FS₂ radical can be generated through gas-phase reactions involving sulfur and fluorine compounds. One documented method involves the reaction of fluorine (F₂) with carbonyl sulfide (B99878) (COS), carbon disulfide (CS₂), or hydrogen sulfide (H₂S) in a low-pressure environment. The reaction of F₂ is highly exothermic and can produce a bright blue-white flame[1]. Secondary reactions involving the SF radical are believed to be involved in the formation of FS₂[1].

Q3: What are the key challenges in generating and studying the this compound radical?

Generating and studying the this compound radical presents several challenges:

  • High Reactivity: As a free radical, FS₂ is inherently unstable and highly reactive, making it difficult to isolate and characterize.

  • Hazardous Precursors: The use of highly reactive and toxic precursors like fluorine gas requires specialized equipment and stringent safety protocols. Fluorine is extremely reactive and can react with almost all other elements[2].

  • Complex Reaction Pathways: The generation process can involve a complex network of reactions, potentially leading to a mixture of products and making it difficult to selectively produce FS₂.

  • Detection: Specialized techniques like laser-induced fluorescence (LIF) spectroscopy are often required for the detection and characterization of such transient species[1].

Troubleshooting Guide: Low this compound Radical Yield

This guide addresses common issues that can lead to a low yield of the this compound radical and provides potential solutions.

Problem Potential Cause Suggested Solution
No or very low signal of this compound radical detected. Inadequate precursor concentration. Optimize the flow rates and partial pressures of the fluorine and sulfur-containing precursors.
Incorrect reaction conditions. Vary the reaction temperature and pressure. The reaction of fluorine with sulfur compounds is highly exothermic, and temperature control is crucial.
Quenching of the radical. Ensure a high-vacuum environment to minimize collisions with other molecules that could quench the radical. Check for leaks in the vacuum system.
Inconsistent or non-reproducible yield. Fluctuations in precursor delivery. Use precise mass flow controllers to ensure stable and reproducible delivery of gaseous precursors.
Contamination of precursors or reaction chamber. Ensure the purity of the precursor gases. Thoroughly clean the reaction chamber to remove any residues from previous experiments. Elemental sulfur deposition on the walls has been observed in F₂ reactions[1].
Instability of the plasma/discharge source (if used). If using a discharge to generate radicals, ensure the stability of the power supply and check for electrode degradation.
Presence of significant unwanted byproducts. Non-selective reaction pathways. Adjust the stoichiometry of the reactants. A different precursor for the sulfur source (e.g., COS, CS₂, H₂S) might favor the formation of FS₂[1].
Secondary reactions of the this compound radical. Rapidly transport the generated radicals from the reaction zone to the detection zone to minimize secondary reactions. Using jet-cooling can also help stabilize the radical for detection[1].

Experimental Protocols

General Protocol for this compound Radical Generation via Gas-Phase Reaction
  • System Preparation:

    • A high-vacuum flow reactor system is required.

    • Ensure all components are made of materials resistant to fluorine and sulfur compounds (e.g., Monel, stainless steel, Teflon).

    • Thoroughly clean and passivate the system to remove any contaminants.

  • Precursor Delivery:

    • Use mass flow controllers to precisely regulate the flow of fluorine gas (F₂) and a sulfur-containing precursor (e.g., COS, CS₂, or H₂S).

    • The precursors are typically diluted in an inert carrier gas (e.g., Argon).

  • Reaction:

    • Introduce the gases into the reaction chamber.

    • The reaction can be initiated by the inherent reactivity of the precursors or by an external energy source like a microwave or electrical discharge to generate initial radicals. The reaction of F₂ with sulfur compounds can be highly exothermic[1].

  • Detection:

    • The reaction products are expanded into a vacuum chamber.

    • Laser-induced fluorescence (LIF) is a suitable method for detecting the FS₂ radical. A tunable dye laser can be used to excite the radical, and the resulting fluorescence is detected by a photomultiplier tube[1].

    • Jet-cooling of the expansion can be used to simplify the spectrum and stabilize the radical[1].

Visualizing the Process

Logical Workflow for Troubleshooting Low Radical Yield

Troubleshooting_Workflow Troubleshooting Flowchart for Low this compound Radical Yield start Low or No this compound Radical Signal check_precursors Verify Precursor Flow and Purity start->check_precursors precursors_ok Precursors OK? check_precursors->precursors_ok check_conditions Examine Reaction Conditions (T, P) conditions_ok Conditions Optimized? check_conditions->conditions_ok check_vacuum Inspect Vacuum System for Leaks vacuum_ok Vacuum Integrity Confirmed? check_vacuum->vacuum_ok precursors_ok->check_conditions Yes adjust_precursors Adjust Flow Rates / Change Precursor precursors_ok->adjust_precursors No conditions_ok->check_vacuum Yes adjust_conditions Modify Temperature / Pressure conditions_ok->adjust_conditions No repair_leaks Repair Leaks / Improve Pumping vacuum_ok->repair_leaks No investigate_byproducts Analyze for Byproducts vacuum_ok->investigate_byproducts Yes adjust_precursors->check_precursors adjust_conditions->check_conditions repair_leaks->check_vacuum optimize_detection Optimize Detection Method (LIF settings) investigate_byproducts->optimize_detection success Improved this compound Yield optimize_detection->success

Caption: Troubleshooting workflow for low this compound radical yield.

Signaling Pathway for Radical Generation and Detection

Radical_Generation_Pathway General Pathway for this compound Radical Generation and Detection cluster_precursors Precursors cluster_reaction Reaction Zone cluster_detection Detection Zone F2 Fluorine (F2) Initial_Radicals Initial Radical Formation (e.g., SF) F2->Initial_Radicals Sulfur_Compound Sulfur Precursor (e.g., COS, CS2) Sulfur_Compound->Initial_Radicals FS2_Formation This compound Radical Formation Initial_Radicals->FS2_Formation Secondary Reactions Jet_Cooling Supersonic Jet Expansion (Cooling) FS2_Formation->Jet_Cooling LIF_Excitation Laser Excitation (LIF) Jet_Cooling->LIF_Excitation Fluorescence Fluorescence Detection LIF_Excitation->Fluorescence

Caption: Pathway of this compound radical generation and detection.

References

Technical Support Center: Detection of the FS-2 (FS₂) Radical

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of the FS-2 (FS₂) radical.

Frequently Asked Questions (FAQs)

Q1: What is the this compound (FS₂) radical and why is it difficult to detect?

A1: The FS₂ radical is a highly reactive molecule with a single unpaired electron.[1] Its transient nature and typically low concentrations in experimental systems make direct detection challenging.[2][3] Like many free radicals, its high reactivity means it has a very short lifetime, requiring sensitive and rapid detection techniques.[4]

Q2: What are the primary methods for detecting the FS₂ radical?

A2: The most successfully reported method for the specific detection and characterization of the FS₂ radical is Laser-Induced Fluorescence (LIF) spectroscopy.[1][5] Other general methods for free radical detection that could be adapted for FS₂ include Electron Paramagnetic Resonance (EPR) spectroscopy and Mass Spectrometry (MS).[2][3]

Q3: What is Laser-Induced Fluorescence (LIF) and how does it work for FS₂ detection?

A3: LIF is a highly sensitive spectroscopic technique where a laser is tuned to a specific wavelength to excite the radical from its ground electronic state to an excited state. The radical then relaxes back to the ground state by emitting light (fluorescence) at a different wavelength. This emitted fluorescence is detected, and its spectrum can be used to identify and characterize the radical. For the FS₂ radical, an extensive vibronic band system has been identified in the 700-485 nm region, which can be probed by LIF.[1]

Q4: Can I use Electron Paramagnetic Resonance (EPR) to detect the FS₂ radical?

A4: Yes, in principle. EPR (also known as Electron Spin Resonance or ESR) is a technique that directly detects species with unpaired electrons, making it suitable for free radicals like FS₂.[6] However, challenges for EPR include its lower sensitivity compared to LIF, which can be an issue if the radical concentration is very low.[3] Additionally, EPR provides limited information about the molecular structure beyond confirming the presence of an unpaired electron.[3]

Q5: Is Mass Spectrometry (MS) a viable option for FS₂ radical detection?

A5: Mass spectrometry is a highly sensitive technique that can be used to detect free radicals.[2] One of the main challenges with MS is distinguishing the radical from stable molecules with the same mass-to-charge ratio and from ion fragments produced in the ion source.[2] Given that the existence of the FS₂ radical has been reported in SF₆-O₂ radio frequency discharges using mass spectrometry, it is a viable, albeit complex, method.[5]

Troubleshooting Guides

Laser-Induced Fluorescence (LIF) Spectroscopy
Problem Possible Cause(s) Troubleshooting Steps
No or Weak Fluorescence Signal 1. Low concentration of the FS₂ radical.2. Laser not tuned to the correct excitation wavelength.3. Inefficient fluorescence collection optics.4. Quenching of the excited state by other species.1. Optimize the reaction conditions to increase the yield of the FS₂ radical.2. Scan the laser wavelength across the known absorption bands of FS₂ (700-485 nm).[1]3. Use high numerical aperture (NA) collection optics and ensure proper alignment to maximize the solid angle of collection.[7][8]4. Work in a high vacuum or a jet-cooled expansion to minimize collisions and quenching.[5]
High Background Noise / Poor Signal-to-Noise Ratio (SNR) 1. Scattered laser light entering the detector.2. Fluorescence from interfering species.3. Background emission from the reaction source (e.g., plasma).[9]1. Use appropriate optical filters (e.g., long-pass or band-pass) to block scattered laser light.2. Modulate the laser beam and use a lock-in amplifier for phase-sensitive detection.3. Use a gated detector to measure the signal only when the fluorescence is expected.[9]4. Spatially filter the fluorescence to view only the cold, central core of the expansion.[5]
Inconsistent or Unstable Signal 1. Fluctuations in laser power.2. Unstable generation of the FS₂ radical.3. Temperature or pressure fluctuations in the system.1. Use a power meter to monitor and stabilize the laser output.2. Ensure stable flow rates of precursor gases and consistent reaction conditions.3. Monitor and control the temperature and pressure of the reaction chamber.
Electron Paramagnetic Resonance (EPR) Spectroscopy
Problem Possible Cause(s) Troubleshooting Steps
No EPR Signal 1. Concentration of FS₂ radical is below the detection limit of the spectrometer.[3]2. Short lifetime of the radical prevents accumulation to a detectable concentration.[4]1. Increase the radical concentration by optimizing generation conditions.2. Use spin trapping: react the FS₂ radical with a spin trap (e.g., DMPO, PBN) to form a more stable radical adduct that can be detected by EPR.[10]3. Cool the sample to cryogenic temperatures to increase the radical's lifetime.
Poorly Resolved Spectrum 1. High sample temperature.2. High concentration leading to spin-spin broadening.3. Inhomogeneous magnetic field.1. Lower the sample temperature.2. Dilute the sample if possible.3. Shim the magnet to improve field homogeneity.
Signal Artifacts or Unidentified Signals 1. Contamination with other paramagnetic species.2. Decomposition of the radical or spin adduct.3. Electrochemical oxidation of the spin trap itself, if used in an electrochemical setup.[4]1. Ensure high purity of reagents and solvents.2. Acquire spectra at different temperatures to check for signal stability.3. Run control experiments without the radical source to identify background signals. If using spin trapping, run a control with just the spin trap to check for impurity signals or degradation products.

Data Presentation

Spectroscopic Constants for the FS₂ Radical

The following table summarizes key spectroscopic constants for the FS₂ radical as determined by laser-induced fluorescence spectroscopy.

Parameter Ground State (X̃ ²A") Excited State (Ã ²A')
Vibrational Frequencies
ν₁ (S-F stretch)705 cm⁻¹768 cm⁻¹
ν₂ (F-S-S bend)293 cm⁻¹217 cm⁻¹
ν₃ (S-S stretch)684 cm⁻¹495 cm⁻¹
Term Energy (T₀₀) 0 cm⁻¹14,922 cm⁻¹
Structural Parameters
r(S-F)1.651 Å1.642 Å
r(S-S)1.865 Å2.105 Å
θ(FSS)109.1°97.6°
Data sourced from Zhuo et al. (1994).[1][5]

Experimental Protocols

Generation and LIF Detection of the FS₂ Radical

This protocol is based on the methodology described by Zhuo et al. for the first spectroscopic detection of the FS₂ radical.[5]

1. Radical Generation:

  • The FS₂ radical is produced by the reaction of fluorine atoms with a sulfur-containing precursor (e.g., COS, H₂S, or CS₂).

  • A mixture of ~5% F₂ in Helium is passed through a microwave discharge to generate fluorine atoms.

  • This gas flow is then injected into the main vacuum chamber through a quartz tube.

  • The sulfur-containing precursor gas is introduced into the chamber separately.

  • The reaction occurs in the body of a continuous supersonic jet, just before expansion, which cools the radicals to low rotational temperatures.

2. Laser Excitation:

  • A tunable laser system is used to excite the FS₂ radicals.

    • For low-resolution survey spectra, a pulsed dye laser can be used.

    • For high-resolution rotational analysis, a continuous wave ring dye laser (e.g., Coherent 699-29) is employed.

  • The laser beam is directed to intersect the supersonic jet at a right angle.

3. Fluorescence Detection:

  • The laser-induced fluorescence is collected at a 90° angle to both the laser beam and the gas jet.

  • The collected light is focused through a lens and passed through a cutoff filter to block scattered laser light.

  • The fluorescence is detected by a photomultiplier tube (PMT).

  • For high-resolution experiments, the fluorescence can be imaged onto a spatial filter to isolate the signal from the coldest part of the expansion, thereby improving spectral resolution.[5]

  • The signal from the PMT is processed, for example, with a boxcar averager for pulsed experiments or recorded directly for continuous wave experiments.

Mandatory Visualizations

Experimental_Workflow_FS2_Detection cluster_generation Radical Generation cluster_detection LIF Detection F2_He 5% F2 in He Microwave Microwave Discharge F2_He->Microwave Generate F atoms Reaction Reaction Zone (Supersonic Jet) Microwave->Reaction Precursor Sulfur Precursor (COS, H2S, CS2) Precursor->Reaction Optics Collection Optics (Lens, Filter) Reaction->Optics Fluorescence Laser Tunable Laser (560-600 nm) Laser->Reaction Excitation PMT PMT Detector Optics->PMT Analysis Data Acquisition & Analysis PMT->Analysis

Caption: Experimental workflow for the generation and LIF detection of the FS₂ radical.

Troubleshooting_Radical_Detection cluster_challenges Common Challenges in Radical Detection cluster_solutions Potential Solutions & Methods C1 Low Concentration S1 Optimize Generation C1->S1 S4 High-Sensitivity Techniques (LIF, MS) C1->S4 C2 Short Lifetime S2 Cryogenic Cooling C2->S2 S3 Spin Trapping C2->S3 C3 High Reactivity C3->S2 C3->S3 C4 Interference from other species S5 High-Resolution Spectroscopy C4->S5

Caption: Logical relationships between common challenges and solutions in free radical detection.

References

Technical Support Center: Investigating the FS-2 Radical

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the experimental study of the FS-2 radical. Given the highly reactive and transient nature of the this compound radical, this guide emphasizes safe handling protocols and effective experimental strategies, drawing from established principles of free radical chemistry.

Frequently Asked Questions (FAQs)

Q1: What is the this compound radical?

The this compound radical is a member of the thioperoxy (XSO) free radical family.[1] It is a short-lived, highly reactive species that has been characterized using advanced spectroscopic techniques such as laser-induced fluorescence (LIF).[1]

Q2: What are the known structural properties of the this compound radical?

The ground state (X 2A") structural parameters of the this compound radical have been determined as follows:

ParameterValue
S-F bond length (r(S-F))1.651 Å
S-S bond length (r(S-S))1.865(5) Å
F-S-S bond angle (θ(FSS))109.1(1)°
Source: American Institute of Physics[1]

Q3: What makes the this compound radical and other free radicals so unstable?

Free radicals possess an unpaired electron, which makes them highly reactive as they seek to pair this electron and achieve a more stable electronic configuration.[2][3] This inherent reactivity leads to a short lifetime, with potential for rapid dimerization, recombination, or reaction with other molecules.[4] For carbon-centered radicals, stability is influenced by resonance and hyperconjugation.[3][5]

Q4: What general strategies can be employed to stabilize reactive radicals for experimental study?

While specific data on stabilizing the this compound radical is limited, general approaches for enhancing the persistence of organic radicals include:

  • Steric Protection: Introducing bulky substituents near the radical center can physically hinder reactions with other molecules.[4]

  • Spin Density Delocalization: Resonance structures that delocalize the unpaired electron over a larger area, such as in allyl and benzyl (B1604629) radicals, increase stability.[3][4][5]

  • Heteroatom Stabilization: The presence of heteroatoms like nitrogen, oxygen, and sulfur can contribute to radical stability.[4]

  • Matrix Isolation: At very low temperatures, reactive species can be trapped in an inert matrix, preventing reactions and allowing for spectroscopic study.[6]

  • Surface Adsorption: Association with the surfaces of fine particles can in some cases stabilize radicals.[6]

Troubleshooting Guide

Issue: Difficulty in detecting the this compound radical.

  • Potential Cause: The radical is too short-lived for the detection method.

  • Troubleshooting Steps:

    • Use a sensitive and fast detection method: Laser-induced fluorescence (LIF) has been successfully used for this compound detection.[1] Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly sensitive technique for detecting species with unpaired electrons.[7]

    • Employ spin trapping: For EPR measurements of short-lived radicals, a "spin trap" molecule can be used. The spin trap reacts with the transient radical to form a more stable, persistent radical (a spin adduct) that is more easily detected by EPR.[7]

    • Optimize generation conditions: The this compound radical can be generated by reacting fluorine with sulfur-containing compounds like COS, H₂S, or CS₂ in a supersonic jet expansion, which cools the molecules and simplifies spectra.[1] Ensure precursor concentrations and reaction timing are optimized.

Issue: Uncontrolled side reactions and poor experimental reproducibility.

  • Potential Cause: The high reactivity of the this compound radical leads to reactions with solvents, impurities, or itself.

  • Troubleshooting Steps:

    • Work in an inert environment: Handle all reagents and perform experiments under an inert atmosphere (e.g., in a glove box or using Schlenk line techniques) to prevent reactions with atmospheric oxygen and moisture.[8][9]

    • Use high-purity reagents and solvents: Impurities can scavenge the radical or initiate unwanted side reactions.

    • Maintain low temperatures: Lowering the temperature can reduce the rate of decomposition and side reactions.

Issue: Safety concerns when handling precursors and reactive species.

  • Potential Cause: The use of hazardous precursors like fluorine gas and the generation of a highly reactive radical pose significant safety risks.

  • Troubleshooting Steps:

    • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles or a face shield, a flame-resistant lab coat, and chemical-resistant gloves.[8][9]

    • Proper Ventilation: Experiments involving hazardous gases and reactive species should be conducted in a well-ventilated fume hood.[8]

    • Emergency Preparedness: Ensure that emergency equipment, such as fire extinguishers (Class D for metal fires, if applicable), safety showers, and eyewash stations, are readily accessible.[9]

    • Waste Disposal: Dispose of reactive waste in designated, clearly labeled containers. Never mix incompatible waste streams.[9]

Experimental Protocols

Protocol 1: Generation and Detection of this compound Radical by Laser-Induced Fluorescence (LIF)

This protocol is a generalized representation based on published experimental setups.[1]

  • Reactant Preparation: Prepare a dilute mixture of a fluorine precursor (e.g., F₂) in an inert carrier gas (e.g., Argon). Prepare a separate mixture of a sulfur precursor (e.g., CS₂) in an inert carrier gas.

  • Radical Generation: Introduce the two gas mixtures into a reaction chamber where they can mix immediately before a supersonic expansion nozzle. The reaction between fluorine and the sulfur compound will generate this compound radicals.

  • Supersonic Expansion: Allow the gas mixture to expand through the nozzle into a vacuum chamber. This process cools the molecules to very low rotational and vibrational temperatures, simplifying the resulting spectrum.

  • Laser Excitation: Direct a tunable laser beam to intersect the jet of cooled molecules. Scan the laser wavelength across the absorption bands of the this compound radical (in the 700-485 nm region).[1]

  • Fluorescence Detection: Use a photomultiplier tube (PMT) or a similar sensitive detector, positioned perpendicular to both the molecular jet and the laser beam, to collect the fluorescence emitted by the excited this compound radicals.

  • Data Analysis: Plot the fluorescence intensity as a function of the laser wavelength to obtain the LIF spectrum of the this compound radical.

Signaling Pathways and Workflows

Free radicals are known to activate stress-response signaling pathways.[10] While the specific signaling roles of the this compound radical are not well-defined, it may participate in pathways triggered by reactive sulfur species (RSS), analogous to how reactive oxygen species (ROS) trigger pathways like Nrf2.

ReactiveSpeciesSignaling cluster_nucleus Nucleus Ext_Stress Cellular Stress (e.g., Precursors for this compound) FS2_Radical This compound Radical Generation Ext_Stress->FS2_Radical Keap1_Nrf2 Keap1-Nrf2 Complex (Inactive) FS2_Radical->Keap1_Nrf2 Oxidative Modification Nrf2 Nrf2 (Active) Keap1_Nrf2->Nrf2 Release Nucleus Nucleus Nrf2->Nucleus Translocation ARE Antioxidant Response Element (ARE) Gene_Expression Gene Expression (e.g., Antioxidant Enzymes) ARE->Gene_Expression Binding & Activation Cell_Response Cellular Protection Gene_Expression->Cell_Response

Caption: Generalized Nrf2 signaling pathway activated by a reactive species.

The experimental workflow for studying a transient radical like this compound involves careful generation, precise detection, and thorough safety protocols.

ExperimentalWorkflow Start Start: Hypothesis Formulation Safety 1. Safety Protocol Review (Handling F₂, Reactive Species) Start->Safety Reagent_Prep 2. Reagent & System Preparation (Inert Atmosphere, High Purity) Safety->Reagent_Prep Generation 3. This compound Radical Generation (e.g., F₂ + CS₂ in Supersonic Jet) Reagent_Prep->Generation Detection 4. Detection (LIF, EPR with Spin Trap) Generation->Detection Data_Acq 5. Data Acquisition Detection->Data_Acq Data_Analysis 6. Data Analysis & Interpretation Data_Acq->Data_Analysis Troubleshoot Troubleshooting Data_Acq->Troubleshoot Anomalous Results? Conclusion End: Conclusion & Reporting Data_Analysis->Conclusion Troubleshoot->Reagent_Prep Check Purity/ System Leaks Troubleshoot->Generation Optimize Conditions

Caption: Experimental workflow for the study of the transient this compound radical.

References

Technical Support Center: Optimizing FS-2 (Kynurenic Acid) Radical Scavenging Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the conditions for studying the radical scavenging and antioxidant properties of FS-2 (Kynurenic Acid).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its relevance to radical reactions?

A1: this compound is the investigational drug name for kynurenic acid (KYNA), an endogenous metabolite of the tryptophan degradation pathway.[1][2] While being investigated for its therapeutic effects on organ fibrosis and scarring, this compound has demonstrated significant antioxidant and free radical scavenging properties.[1][3] It has been shown to effectively scavenge reactive oxygen species (ROS) such as hydroxyl radicals (•OH), superoxide (B77818) anions (O₂⁻), and peroxynitrite (ONOO⁻), and to inhibit oxidative stress markers like lipid peroxidation.[1][4] Therefore, in the context of "radical reactions," this compound is studied for its capacity to neutralize harmful free radicals.

Q2: What is the primary mechanism of this compound's antioxidant activity?

A2: this compound's antioxidant activity is attributed to its ability to directly scavenge free radicals.[1][3] This is a key aspect of its neuroprotective and anti-inflammatory properties.[5][6] The radical scavenging ability of this compound has been observed to be independent of its well-known antagonism of NMDA and α7 nicotinic acetylcholine (B1216132) receptors.[1][4]

Q3: What are the common experimental models to evaluate the radical scavenging properties of this compound?

A3: Both in vitro and in vivo models are used. In vitro assays often involve generating free radicals and measuring their neutralization by this compound. Common methods include assessing the scavenging of superoxide anions and peroxynitrite.[1] In vivo studies may involve inducing oxidative stress in animal models and measuring the reduction of oxidative markers after administering this compound.[1] For instance, the formation of hydroxyl radicals in the rat striatum, induced by FeSO₄, was shown to be mitigated by this compound.[1]

Q4: Are there any solubility issues with this compound in experimental setups?

A4: Yes, kynurenic acid has low aqueous solubility, which can limit its therapeutic and experimental activity.[3] To address this, carrier systems like cyclodextrin (B1172386) nanosponges have been used to significantly increase its solubility and, consequently, its antioxidant activity.[3]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or inconsistent radical scavenging activity observed. 1. Poor solubility of this compound: Kynurenic acid has limited solubility in aqueous solutions.[3]2. Inappropriate concentration: The concentration of this compound may be too low to effectively scavenge the generated radicals.3. Degradation of this compound: Although generally stable, prolonged exposure to harsh conditions (e.g., extreme pH, high temperature) could affect its integrity.1. Enhance solubility: Consider using a carrier system such as cyclodextrin nanosponges.[3] Alternatively, prepare stock solutions in a suitable solvent before diluting into the aqueous reaction mixture.2. Optimize concentration: Perform a dose-response study to determine the optimal concentration range for your specific assay. Studies have tested this compound in the micromolar range (e.g., 0-150 µM).[1]3. Ensure proper storage and handling: Store this compound solutions under appropriate conditions (e.g., protected from light, refrigerated) and prepare fresh solutions for experiments.
High background signal or interference in the assay. 1. Autoxidation of assay components: Some reagents used to generate radicals can be unstable.2. Interaction of this compound with detection reagents: this compound might interfere with the colorimetric or fluorometric probes used for detection.1. Run proper controls: Include a control with all components except the radical generator to assess background autoxidation. Also, run a control with this compound and the detection reagent without the radical source.2. Use alternative detection methods: If interference is suspected, consider a different assay or detection method to confirm the results.
Difficulty in translating in vitro results to in vivo models. 1. Bioavailability and metabolism: The absorption, distribution, metabolism, and excretion (ADME) profile of this compound will affect its effective concentration at the target site in vivo.[2]2. Complexity of biological systems: In vivo, this compound interacts with a complex network of molecules and pathways beyond simple radical scavenging.1. Pharmacokinetic studies: Conduct pharmacokinetic studies to understand the bioavailability and half-life of this compound in your model system.2. Consider the broader mechanism: Acknowledge that the in vivo effects of this compound are likely a combination of its receptor antagonism and antioxidant properties.[6]

Quantitative Data Summary

The following table summarizes the reported radical scavenging capacity of this compound (Kynurenic Acid).

Radical Species Assay System Scavenging Capacity (IC₅₀) Reference
Hydroxyl Radical (•OH)Chemical (details not specified)Comparable to Superoxide Anion[1]
Superoxide Anion (O₂⁻)Chemical (details not specified)Lower IC₅₀ than Peroxynitrite[1]
Peroxynitrite (ONOO⁻)Chemical (details not specified)Higher IC₅₀ than •OH and O₂⁻[1]

Note: IC₅₀ is the concentration of a substance that is required for 50% inhibition in vitro. A lower IC₅₀ indicates greater potency.

Experimental Protocols

Protocol 1: In Vitro Assessment of this compound on Induced Oxidative Stress in Brain Homogenates

This protocol is adapted from studies evaluating the antiperoxidative and scavenging capacities of kynurenic acid.[1]

1. Preparation of Brain Homogenates: a. Euthanize the animal model (e.g., rat) and dissect the forebrain and cerebellum on ice. b. Homogenize the tissues in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to create a 10% (w/v) homogenate. c. Centrifuge the homogenate at a low speed to remove cellular debris. Collect the supernatant for the assay.

2. Induction of Oxidative Stress: a. To induce lipid peroxidation and ROS formation, add a pro-oxidant like FeSO₄ (e.g., final concentration of 5 µM) to the brain homogenate.[1]

3. Application of this compound: a. Prepare stock solutions of this compound (kynurenic acid) in an appropriate solvent and then dilute to final concentrations (e.g., 0-150 µM) in the reaction mixture. b. Add the different concentrations of this compound to the brain homogenate samples containing the pro-oxidant.

4. Measurement of Oxidative Stress Markers: a. Lipid Peroxidation: Measure the formation of malondialdehyde (MDA), a common marker of lipid peroxidation, using the thiobarbituric acid reactive substances (TBARS) assay. b. ROS Formation: Use a fluorescent probe like 2',7'-dichlorofluorescin diacetate (DCF-DA), which becomes fluorescent upon oxidation, to measure overall ROS levels.

5. Data Analysis: a. Compare the levels of MDA and ROS in samples treated with the pro-oxidant alone versus those co-treated with this compound. b. Plot the percentage inhibition of oxidative stress markers as a function of this compound concentration to determine its protective efficacy.

Visualizations

Kynurenine Pathway and this compound Formation

The following diagram illustrates the metabolic pathway leading to the synthesis of this compound (Kynurenic Acid) from tryptophan.

Kynurenine_Pathway cluster_ROS Role of Reactive Oxygen Species (ROS) Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine IDO/TDO enzymes FS2 This compound (Kynurenic Acid) Kynurenine->FS2 KAT enzymes ToxicMetabolites Neurotoxic Metabolites (e.g., Quinolinic Acid) Kynurenine->ToxicMetabolites Kynurenine_ROS Kynurenine FS2_ROS This compound (Kynurenic Acid) Kynurenine_ROS->FS2_ROS via ROS Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Biological Sample (e.g., Brain Homogenate) C Induce Oxidative Stress (add Pro-oxidant, e.g., FeSO4) A->C B Prepare this compound Solutions (various concentrations) D Add this compound to Samples B->D E Incubate D->E F Measure Oxidative Markers (e.g., ROS, Lipid Peroxidation) E->F G Data Analysis (Compare treated vs. control) F->G

References

Troubleshooting low signal in FS-2 radical spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for FS-2 radical spectroscopy. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments, with a specific focus on addressing low signal intensity.

Frequently Asked Questions (FAQs)

Q1: What is this compound radical spectroscopy?

This compound can refer to two distinct concepts in the context of your query:

  • FluoroMate this compound Spectrometer: This is a model of a fluorescence spectrophotometer manufactured by Scinco. It is used for measuring the luminescent characteristics of molecules, including fluorescence and phosphorescence spectra.[1][2][3]

  • FS₂ Radical (Disulfur Monofluoride): This is a specific free radical species that can be studied using spectroscopic techniques. An extensive vibronic band system of the FS₂ radical has been observed in the 700-485 nm region using laser-induced fluorescence (LIF).[4]

This guide will address troubleshooting low signals when studying radicals, like FS₂, potentially using an this compound spectrometer or a similar instrument.

Q2: I am observing a very low or no signal in my this compound radical spectroscopy experiment. What are the general areas I should check?

A low or absent signal can stem from several factors, broadly categorized as instrument setup, sample preparation, and the chemical nature of the radical and fluorescent probe. A systematic approach to troubleshooting is crucial for identifying the root cause.

Q3: Can I use Electron Paramagnetic Resonance (EPR) spectroscopy for radical detection? How does it compare to fluorescence spectroscopy?

Yes, Electron Paramagnetic Resonance (EPR), or Electron Spin Resonance (ESR), is a primary technique for studying species with unpaired electrons, such as free radicals.[5][6] While fluorescence spectroscopy detects the light emitted from a fluorescent probe that has reacted with a radical, EPR directly detects the unpaired electron.[7]

FeatureFluorescence SpectroscopyElectron Paramagnetic Resonance (EPR)
Principle Detects photons emitted from a fluorescent probe upon excitation after reacting with a radical.Directly detects the magnetic moment of unpaired electrons.[5]
Sensitivity Can be extremely sensitive, depending on the quantum yield of the fluorophore.[8]Generally less sensitive than fluorescence, often requiring higher radical concentrations.
Specificity Dependent on the selectivity of the fluorescent probe for the specific radical.[9]Highly specific to paramagnetic species (those with unpaired electrons).[7]
Information Provides information on the concentration and sometimes the location of radicals.Provides detailed information about the electronic structure of the radical and its immediate environment.[5]
Instrumentation Fluorescence spectrometer.EPR spectrometer, which includes a powerful magnet.[5]

Troubleshooting Guide: Low Signal Intensity

This guide provides a step-by-step approach to diagnosing and resolving low signal issues.

Issue 1: Weak or No Fluorescence Signal Detected

A weak or absent fluorescence signal is a common problem. The following table outlines potential causes and recommended actions.

Potential CauseRecommendationExperimental Context
Instrument Settings
Incorrect WavelengthsVerify that the excitation and emission wavelengths are set correctly for your specific fluorescent probe.All fluorescence experiments.
Slit Width Too NarrowIncrease the excitation and/or emission slit widths to allow more light to reach the detector. Be aware that this may decrease resolution.When the signal is very low.
Low Lamp IntensityCheck the status of the excitation lamp. Lamps have a finite lifetime and their intensity decreases over time.General instrument maintenance.
Detector Gain Too LowIncrease the detector gain (voltage) to amplify the signal. Note that this will also amplify noise.When the signal is weak but present.
Incorrect Filter SelectionEnsure that any optical filters being used are appropriate for the selected excitation and emission wavelengths and are not blocking the signal.[10]Experiments using optical filters to reduce scatter.
Sample and Reagent Issues
Low Radical ConcentrationThe concentration of the free radical in your sample may be too low for detection.[11] Consider methods to increase the radical generation rate or use a more sensitive detection method.Experiments with inefficient radical generation.
Fluorescent Probe DegradationEnsure the fluorescent probe has been stored correctly (e.g., protected from light) and has not degraded. Prepare fresh solutions.All fluorescence experiments.
Inefficient Radical TrappingThe reaction between the radical and the fluorescent probe (or spin trap) may be inefficient. Optimize reaction conditions such as pH, temperature, and incubation time.Indirect radical detection methods.
PhotobleachingThe fluorescent probe is being destroyed by the excitation light.[4] Reduce the excitation light intensity or the exposure time. The use of an anti-fade reagent may also be beneficial.All fluorescence experiments, especially with prolonged measurements.
FS₂ Radical Specifics
Inefficient FS₂ GenerationThe reaction to produce the FS₂ radical (e.g., F₂ with COS, H₂S, or CS₂) may not be optimal.[4] Check the purity and flow rates of your reagents.Experiments specifically studying the FS₂ radical.

Experimental Protocols

Protocol 1: Optimizing Signal-to-Noise Ratio

A low signal-to-noise ratio (S/N) can make it difficult to distinguish your signal from the background.

Methodology:

  • Increase Signal Averaging: The S/N ratio is proportional to the square root of the number of scans. Averaging multiple scans can significantly reduce random noise.

  • Optimize Integration Time: A longer integration time allows the detector to collect more photons, increasing the signal. However, this also increases the chance of photobleaching and can lead to detector saturation if the signal is too high.

  • Adjust Slit Width: Wider slits increase the signal but decrease spectral resolution. Find a balance that is appropriate for your experiment.

  • Check for Background Fluorescence: Run a blank sample (containing everything except the radical or the fluorescent probe) to measure the background signal. High background can come from the solvent, cuvette, or impurities.

  • Use Appropriate Filters: Use optical filters to block stray light and scattered excitation light from reaching the detector.[10]

Protocol 2: Verifying Fluorescent Probe Activity

This protocol helps determine if your fluorescent probe is functioning correctly.

Methodology:

  • Prepare a Positive Control: Create a sample where you are confident the radical of interest is being generated at a detectable concentration.

  • Prepare a Probe-Only Control: Prepare a sample with the fluorescent probe in the same buffer/solvent but without the radical source. This will show the inherent fluorescence of the probe.

  • Measure Fluorescence: Acquire the fluorescence spectra of both the positive control and the probe-only control.

  • Analyze Results: A significant increase in fluorescence intensity in the positive control compared to the probe-only control indicates that the probe is active and responding to the radical. If there is no change, the probe may be degraded or inactive.

Visualizations

Troubleshooting_Low_Signal start Low or No Signal Detected check_instrument Check Instrument Settings start->check_instrument check_sample Check Sample & Reagents start->check_sample check_radical Check Radical Generation start->check_radical wavelengths Correct Excitation/Emission Wavelengths? check_instrument->wavelengths probe_activity Fluorescent Probe Active? check_sample->probe_activity radical_conc Sufficient Radical Concentration? check_radical->radical_conc slit_width Slit Width Optimal? wavelengths->slit_width Yes adjust_wavelengths Adjust Wavelengths wavelengths->adjust_wavelengths No lamp Lamp Intensity Sufficient? slit_width->lamp Yes increase_slit Increase Slit Width slit_width->increase_slit No gain Detector Gain Appropriate? lamp->gain Yes replace_lamp Check/Replace Lamp lamp->replace_lamp No gain->check_sample Yes increase_gain Increase Gain gain->increase_gain No adjust_wavelengths->wavelengths increase_slit->slit_width replace_lamp->lamp increase_gain->gain photobleaching Photobleaching Occurring? probe_activity->photobleaching Yes new_probe Use Fresh Probe probe_activity->new_probe No concentration Sufficient Probe Concentration? photobleaching->concentration No reduce_exposure Reduce Excitation Intensity/ Exposure Time photobleaching->reduce_exposure Yes concentration->check_radical Yes optimize_conc Optimize Probe Concentration concentration->optimize_conc No new_probe->probe_activity reduce_exposure->photobleaching optimize_conc->concentration trapping_eff Efficient Radical Trapping? radical_conc->trapping_eff Yes optimize_generation Optimize Radical Generation Conditions radical_conc->optimize_generation No optimize_trapping Optimize Trapping Conditions trapping_eff->optimize_trapping No end_good Signal Should Improve trapping_eff->end_good optimize_generation->radical_conc optimize_trapping->trapping_eff

Caption: Troubleshooting workflow for low signal in radical spectroscopy.

Experimental_Workflow prep Sample Preparation (Radical Source + Fluorescent Probe) instrument_setup Instrument Setup (Wavelengths, Slits, Gain) prep->instrument_setup acquire_data Data Acquisition (Fluorescence Scan) instrument_setup->acquire_data analyze_signal Analyze Signal Intensity and S/N Ratio acquire_data->analyze_signal low_signal Low Signal? analyze_signal->low_signal troubleshoot Go to Troubleshooting Workflow low_signal->troubleshoot Yes sufficient_signal Sufficient Signal low_signal->sufficient_signal No optimize Optimize Parameters (Averaging, Integration Time) troubleshoot->optimize reacquire Re-acquire Data optimize->reacquire reacquire->analyze_signal final_analysis Final Data Analysis sufficient_signal->final_analysis

Caption: General experimental workflow for this compound radical spectroscopy.

References

Preventing unwanted side reactions of the FS-2 radical

Author: BenchChem Technical Support Team. Date: December 2025

FS-2 Radical Technical Support Center

Welcome to the technical support center for the this compound radical. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and preventing unwanted side reactions during their experiments involving the this compound radical.

Troubleshooting Guides

This section provides answers to specific issues you may encounter when working with the this compound radical.

Question: My reaction is showing a significant amount of dimerized product (this compound-FS-2). How can I minimize this side reaction?

Answer: Dimerization of the this compound radical is a common issue, especially at higher radical concentrations. Here are several strategies to mitigate this unwanted reaction:

  • Decrease Radical Concentration: The rate of dimerization is second-order with respect to the radical concentration. By lowering the concentration of the this compound radical precursor, you can significantly reduce the rate of dimerization relative to your desired first-order reaction. We recommend a slow addition of the radical initiator or precursor over an extended period.

  • Use a Bulky Trapping Agent: If your desired reaction involves trapping the this compound radical, employing a sterically hindered trapping agent can increase the selectivity for the desired product over dimerization.

  • Increase the Concentration of the Radical Trapping Agent: By ensuring a high concentration of the desired reaction partner, you can kinetically favor the intended reaction pathway over dimerization. A 5- to 10-fold excess of the trapping agent is a good starting point.

Question: I am observing the formation of multiple products, suggesting a lack of regioselectivity in my reaction. How can I improve this?

Answer: Poor regioselectivity often arises from the high reactivity of the this compound radical. The following approaches can enhance the regioselectivity of your transformation:

  • Solvent Effects: The choice of solvent can influence the reactivity and selectivity of radical reactions. Non-coordinating solvents with low polarity, such as hexane (B92381) or toluene, can sometimes improve selectivity. In contrast, coordinating solvents might stabilize certain transition states, leading to different product ratios. We recommend screening a variety of solvents.

  • Temperature Optimization: Lowering the reaction temperature can increase the selectivity of the this compound radical, as the transition states leading to different products will be more energetically differentiated.

  • Use of Directing Groups: If your substrate allows, the introduction of a directing group can sterically or electronically guide the this compound radical to the desired position.

Question: My starting material is being consumed, but the yield of the desired product is low, and I am isolating a polymeric substance. What is causing this?

Answer: The formation of polymeric material suggests that the this compound radical is initiating a polymerization cascade with your starting material or product. To address this, consider the following:

  • Introduce a Radical Inhibitor: While seemingly counterintuitive, a small amount of a radical inhibitor, such as TEMPO or galvinoxyl, can scavenge radicals that would otherwise lead to uncontrolled polymerization without completely quenching the desired reaction. Careful titration of the inhibitor concentration is key.

  • Change the Radical Generation Method: Some radical initiators produce a high initial concentration of radicals, which can favor polymerization. Switching to a photoredox catalyst or an initiator that provides a slower, more controlled generation of the this compound radical can be beneficial.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for precursors to the this compound radical?

A1: Precursors to the this compound radical should be stored in a cool, dark environment, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent premature decomposition and radical formation. Many precursors are sensitive to light and air.

Q2: How can I quench a reaction involving the this compound radical safely?

A2: To quench a reaction, you can introduce a radical scavenger. Common and effective quenchers include 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), hydroquinone, or glutathione. The quenching agent should be added slowly to the reaction mixture at a low temperature.

Q3: Are there any incompatible functional groups with the this compound radical?

A3: Yes, the this compound radical is highly reactive and can be incompatible with several functional groups. These include, but are not limited to, thiols, phenols, and electron-rich alkenes or alkynes, which can act as radical scavengers or participate in unwanted side reactions.

Quantitative Data Summary

The following tables summarize the effects of various experimental parameters on the yield of the desired product and the formation of the dimerized side product.

Table 1: Effect of this compound Radical Precursor Concentration on Product Yield and Dimer Formation

Precursor Concentration (M)Desired Product Yield (%)Dimer (this compound-FS-2) Yield (%)
0.16530
0.057818
0.01898
0.00592<5

Table 2: Influence of Solvent on Regioselectivity

SolventDesired Regioisomer (%)Undesired Regioisomer (%)
Dichloromethane6040
Acetonitrile6832
Toluene8515
Hexane8812

Detailed Experimental Protocols

Protocol 1: Slow Addition Method to Minimize Dimerization

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser under an inert atmosphere (N2 or Ar), and a rubber septum.

  • Initial Charge: To the flask, add the substrate (1.0 eq) and the radical trapping agent (5.0 eq) dissolved in the appropriate anhydrous solvent (e.g., toluene, 0.05 M).

  • Initiator and Precursor Preparation: In a separate flame-dried syringe, prepare a solution of the this compound radical precursor (1.2 eq) and a suitable radical initiator (e.g., AIBN, 0.1 eq) in the same anhydrous solvent.

  • Slow Addition: Place the syringe in a syringe pump. Heat the reaction flask to the desired temperature (e.g., 80 °C). Once the temperature is stable, begin the slow addition of the precursor/initiator solution over a period of 4-6 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and quench with a radical scavenger (e.g., a few crystals of TEMPO). Proceed with standard aqueous work-up and purification by column chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_flask 1. Assemble Flame-Dried Flask (Substrate, Trapping Agent, Solvent) prep_syringe 2. Prepare Syringe (this compound Precursor, Initiator) heat 3. Heat Reaction Mixture prep_syringe->heat slow_add 4. Slow Addition via Syringe Pump (4-6 hours) heat->slow_add monitor 5. Monitor by TLC/LC-MS slow_add->monitor quench 6. Cool and Quench (e.g., with TEMPO) monitor->quench workup 7. Aqueous Work-up quench->workup purify 8. Column Chromatography workup->purify

Caption: Workflow for minimizing dimerization via slow addition.

logical_relationship cluster_problem Problem cluster_cause Primary Cause cluster_solution Solutions problem High Dimer (this compound-FS-2) Formation cause High [this compound•] Concentration problem->cause sol1 Decrease Precursor Concentration cause->sol1 sol2 Slow Addition of Precursor cause->sol2 sol3 Increase [Trapping Agent] cause->sol3

Caption: Logic diagram for addressing this compound radical dimerization.

Technical Support Center: Purity Analysis of FS-2 Radical Precursors

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: "FS-2" is treated as a representative designation for a class of fluorinated sulfonyl-containing radical precursors. The guidance provided is based on general principles of analytical chemistry for organic molecules and may require optimization for specific compounds.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the recommended initial method for assessing the purity of a new batch of this compound precursor?

A: For a rapid and robust initial assessment, High-Performance Liquid Chromatography (HPLC) with UV detection is the recommended starting point.[1] It provides a good overview of the number of components in the sample and their relative abundance.[1] Following HPLC, Quantitative Nuclear Magnetic Resonance (qNMR) can offer a highly accurate, non-destructive method for purity determination without needing a specific reference standard for each impurity.[2][3][4]

Q2: My HPLC chromatogram shows significant peak tailing for the main this compound peak. What are the common causes?

A: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, particularly with acidic silanol (B1196071) groups on the silica (B1680970) support.[5][6] Other potential causes include column overloading, low mobile phase buffer strength, or an inappropriate mobile phase pH.[6][7][8]

Q3: I am observing extraneous "ghost peaks" in my gradient HPLC runs. Where could they be coming from?

A: Ghost peaks in gradient elution typically arise from contaminants in the mobile phase or system carryover from previous injections.[7] Impurities can accumulate on the column under weak mobile phase conditions and then elute as the solvent strength increases. Ensure you are using high-purity solvents and have a robust column flushing and needle wash protocol in place.

Q4: Can I use ¹H NMR to determine the purity of my this compound precursor if it contains fluorine?

A: Yes, ¹H NMR is an excellent tool for purity assessment. However, the presence of fluorine will cause splitting in adjacent proton signals (H-F coupling), which can complicate the spectrum. While this provides valuable structural information, for purity assessment via qNMR, it is crucial to select a proton signal for integration that is well-resolved and does not overlap with impurity signals.[4] It may also be beneficial to run ¹⁹F NMR for complementary purity information.[9]

Q5: Mass spectrometry (LC-MS) analysis of my this compound sample shows several low-level ions. How can I confirm if they are impurities or in-source fragments?

A: Differentiating between impurities and in-source fragments is a common challenge. The best approach is to vary the ionization source energy (e.g., fragmentor voltage). True impurities should show a consistent relative abundance at lower energies, while the abundance of fragment ions will decrease significantly.[10] High-resolution mass spectrometry (HRMS) can provide elemental compositions, helping to distinguish between the parent molecule and potential degradation or synthesis-related impurities.[11][12]

Part 2: Troubleshooting Guides

Guide 1: HPLC - Poor Peak Shape

This guide addresses common issues affecting the quality of chromatographic peaks. Ideal peaks should be symmetrical and Gaussian.[5]

Problem: The primary peak for the this compound compound in the HPLC chromatogram is broad, tailing, or fronting.

Troubleshooting Workflow:

G start Problem: Poor Peak Shape cause1 Potential Cause: Secondary Silanol Interactions start->cause1 cause2 Potential Cause: Column Overload start->cause2 cause3 Potential Cause: Sample Solvent Mismatch start->cause3 cause4 Potential Cause: Column Void / Degradation start->cause4 sol1 Solution: Lower mobile phase pH (e.g., add 0.1% TFA) or add a basic modifier (e.g., TEA). cause1->sol1 For basic analytes on silica columns sol2 Solution: Reduce injection concentration/volume. cause2->sol2 If peak shape improves with dilution sol3 Solution: Dissolve sample in mobile phase or a weaker solvent. cause3->sol3 If fronting or split peaks are observed sol4 Solution: Flush column or replace if necessary. cause4->sol4 If pressure is low and issue persists

Caption: Troubleshooting decision tree for poor HPLC peak shape.

Quantitative Data for HPLC Troubleshooting:

SymptomPotential CauseParameter to CheckRecommended Action & Target Value
Peak Tailing Secondary Silanol InteractionsMobile Phase pHLower pH to 2.5-3.5 with TFA or Formic Acid to suppress silanol ionization.[6]
Peak Fronting Sample OverloadSample ConcentrationDilute sample by a factor of 10. The peak should become more symmetrical.
Split Peaks Sample Solvent EffectInjection SolventDissolve sample in the initial mobile phase or a solvent weaker than the mobile phase.[8]
Broad Peaks Column DegradationColumn Backpressure / AgeIf backpressure is abnormally low and efficiency has dropped, replace the column.
Guide 2: qNMR - Inaccurate Purity Calculation

Problem: The calculated purity of the this compound precursor by qNMR is inconsistent or lower than expected.

Logical Workflow for qNMR Purity Verification:

G prep 1. Sample & Standard Prep check1 Check: Accurate Weighing? Internal Standard Purity? prep->check1 acq 2. Data Acquisition check2 Check: T1 Relaxation Delay (D1)? Signal-to-Noise? acq->check2 proc 3. Data Processing check3 Check: Phasing & Baseline? Integration Limits? proc->check3 calc 4. Purity Calculation result Accurate Purity Value calc->result check1->prep Error check1->acq OK check2->acq Error check2->proc OK check3->proc Error check3->calc OK

Caption: Workflow for ensuring accurate qNMR purity determination.

Key Parameters for Accurate qNMR:

ParameterRecommendationRationale
Internal Standard Use a certified standard (e.g., maleic acid, dimethyl sulfone) with high purity (>99.9%).The accuracy of the result is directly dependent on the purity of the internal standard.
Relaxation Delay (D1) Set D1 to be at least 5 times the longest T1 value of both the analyte and standard.Ensures complete relaxation of all relevant nuclei, making the signal integral directly proportional to the number of nuclei.[4]
Signal Selection Choose non-overlapping, sharp singlet peaks for both the analyte and the standard.Avoids integration errors from overlapping signals or complex multiplets.
Signal-to-Noise (S/N) Aim for S/N > 250:1 for the peaks being integrated.Improves the precision and accuracy of the integration. Increase the number of scans if needed.
Processing Apply meticulous manual phase and baseline correction before integration.Automated routines can be inaccurate. A flat baseline across the integrated regions is critical for accuracy.[3]

Part 3: Experimental Protocols

Protocol 1: Purity Determination by HPLC-UV

Objective: To determine the purity of an this compound radical precursor sample by calculating the area percent of the main peak relative to all other peaks.

Methodology:

  • Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of diluent (e.g., 50:50 Acetonitrile:Water) to create a 1 mg/mL stock solution. Further dilute as necessary to be within the linear range of the detector.

  • Chromatographic Conditions:

    • The following is a general starting method and should be optimized for the specific this compound compound.

ParameterRecommended Condition
Column C18 Reverse Phase, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes, hold for 2 min, return to 5% B over 1 min, equilibrate for 2 min.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
UV Detection 220 nm or λmax of the this compound precursor
  • Procedure: a. Equilibrate the system until a stable baseline is achieved. b. Inject a solvent blank to identify any system-related peaks. c. Inject the prepared this compound sample solution. d. Integrate all peaks with a signal-to-noise ratio greater than 10.

  • Calculation:

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Protocol 2: Impurity Identification by LC-MS

Objective: To identify the molecular weights of impurities present in an this compound sample.

Methodology:

  • Sample Preparation: Prepare a sample solution at approximately 0.1 mg/mL in a suitable diluent.

  • LC-MS Conditions:

    • Use the same HPLC method as described in Protocol 1 to ensure chromatographic correlation.

    • The mass spectrometer settings below are typical starting points for a quadrupole or TOF instrument.

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive and Negative
Mass Range 100 - 1000 m/z
Capillary Voltage 3.5 kV (Positive), 3.0 kV (Negative)
Fragmentor/Cone Voltage Start at 100 V (can be ramped to induce fragmentation)
Gas Temperature 325 °C
Gas Flow 8 L/min
  • Procedure: a. Perform an LC-MS run of the this compound sample. b. Extract ion chromatograms (EICs) for potential impurities observed in the HPLC-UV analysis. c. Analyze the mass spectrum associated with each impurity peak to determine its molecular weight.[13][14] d. If using HRMS, calculate the elemental composition to propose potential structures for the impurities.[11][12]

References

Technical Support Center: FS-2 Radical Detection Systems

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for FS-2 radical detection instrumentation. This resource is designed to assist researchers, scientists, and drug development professionals in calibrating their instruments and troubleshooting common issues encountered during experiments.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter with your this compound radical detection system.

Issue: No discernible this compound radical signal is observed.

Possible Causes and Solutions:

  • Is the laser system operational?

    • Answer: Verify that the tunable dye laser is on, the shutter is open, and the laser is emitting at the correct wavelength for this compound radical excitation. Check for any error codes on the laser control unit. If an error is present, consult the laser's user manual for specific troubleshooting steps. Ensure all connections are secure and the power supply is functioning correctly.[1][2]

  • Are the optics correctly aligned?

    • Answer: Ensure the laser beam is properly directed through the vacuum chamber and focused on the interaction region. Check that the fluorescence collection optics are aligned to efficiently gather the emitted light and direct it to the spectrometer's entrance slit. A misalignment can significantly reduce or eliminate the signal.[3]

  • Is the photomultiplier tube (PMT) functioning correctly?

    • Answer: Confirm that the PMT is powered on and the high voltage is set to the recommended level (typically between 800 and 1300 volts).[3] Ensure the PMT is securely housed and oriented correctly to receive light from the spectrometer.[3] Check all connections between the PMT, power supply, and data acquisition system.[3]

  • Is there an issue with the vacuum system?

    • Answer: A poor vacuum can lead to quenching of the this compound radical fluorescence. Verify that the vacuum chamber pressure is within the optimal range for your experiment. If the pressure is too high, check for leaks in the system.[4][5]

Issue: The detected signal is very weak.

Possible Causes and Solutions:

  • Is the sample concentration too low?

    • Answer: For initial setup and calibration, ensure you are using a sample with a known and sufficient concentration of the this compound radical precursor to generate a detectable signal.

  • Is the PMT voltage too low?

    • Answer: Increasing the PMT voltage will amplify the signal. However, be aware that excessively high voltages can increase background noise.[3]

  • Are the spectrometer slits too narrow?

    • Answer: Wider entrance and exit slits on the spectrometer will allow more light to reach the PMT, increasing the signal intensity. Note that this may decrease the spectral resolution. For fluorescence measurements, a slit width of 50 microns is a good starting point.[3]

  • Is there an inner filter effect?

    • Answer: If the concentration of the this compound radical or other absorbing species is too high, it can lead to re-absorption of the emitted fluorescence, resulting in a weaker than expected signal. Try diluting your sample to see if the signal intensity increases.[6]

Issue: The background noise is excessively high.

Possible Causes and Solutions:

  • Is the PMT voltage too high?

    • Answer: While high voltage increases signal, it also amplifies dark noise. Try reducing the voltage to find an optimal signal-to-noise ratio. Voltages significantly above 1200 V can introduce excessive noise.[3]

  • Is there a light leak into the spectrometer or sample chamber?

    • Answer: Ensure that the sample chamber and spectrometer are completely light-tight. Cover any potential light leaks and operate in a darkened room if necessary.

  • Is the dark noise of the PMT too high?

    • Answer: Measure the dark noise by blocking all light to the PMT. If the dark noise is significantly higher than the manufacturer's specifications, the PMT may be faulty or nearing the end of its operational life.[7]

  • Are there unexpected peaks in the spectrum?

    • Answer: Unwanted peaks could be due to Raman scattering from the solvent or substrate. To identify a Raman peak, vary the excitation wavelength; the Raman peak will shift accordingly.[6] Ensure that appropriate optical filters are in place to block scattered excitation light from reaching the detector.[6]

Issue: The signal is unstable or drifting over time.

Possible Causes and Solutions:

  • Is the laser output fluctuating?

    • Answer: Monitor the laser power over time. Fluctuations in laser output will directly translate to an unstable fluorescence signal. If the laser power is unstable, it may require servicing or realignment.

  • Is the temperature of the experimental environment stable?

    • Answer: Temperature drifts can affect the performance of both the laser and the detector. Ensure the laboratory environment is temperature-controlled. Thermal drifts in the spectrometer's grating mount can cause wavelength calibration to shift.[8]

  • Is there a problem with the sample flow or generation?

    • Answer: If you are using a flow system to generate the this compound radicals, ensure that the flow rates of all gases and reagents are stable and reproducible.

Frequently Asked Questions (FAQs)

Q1: How often should I calibrate my this compound radical detection system?

A1: A full calibration should be performed during the initial setup of the instrument. A daily performance check is highly recommended. A wavelength calibration should be performed every 2 hours to compensate for thermal drifts.[8] A full recalibration is also recommended after any major system maintenance, such as changing the laser dye or replacing the PMT.

Q2: What is a typical pressure range for this compound radical detection in a vacuum chamber?

A2: While the optimal pressure can vary depending on the specific experimental setup, a pressure below 100 millitorr is generally required to minimize collisional quenching of the fluorescence signal.[4]

Q3: How can I check for leaks in my vacuum system?

A3: For large leaks (pressure > 1 torr), you may be able to hear a hissing sound.[4] For smaller leaks, you can use a helium leak detector, which is the most accurate method.[5][9] Alternatively, for systems operating below 100 microns, you can spray a solvent like acetone (B3395972) on suspected leak points and watch for a change in the reading of a thermocouple gauge.[4]

Q4: What are the key parameters to check during a PMT calibration?

A4: The key parameters for PMT calibration are the dark noise, sensitivity (gain), and linearity of the response.[7][10]

Q5: What should I do if my calibration fails?

A5: A failed calibration can have several causes. First, ensure the instrument has had adequate time to warm up (at least 30 minutes).[11] Check that the calibration standards are correctly prepared and positioned. Verify that there are no clogs in the sample delivery system. If the issue persists, it could indicate a problem with the laser alignment or the detector itself.[11]

Data Presentation

Table 1: Typical Operating Parameters for this compound Radical Detection

ParameterTypical ValueTolerance
Laser Excitation Wavelength700–485 nm± 0.1 nm
Laser Power1-10 mJ/pulse (pulsed laser)± 5%
Spectrometer Slit Width50 µm± 5 µm
PMT High Voltage900 V± 50 V
Vacuum Chamber Pressure< 50 mTorr± 10 mTorr

Table 2: Calibration Standards and Their Purpose

StandardPurposeAcceptance Criteria
Mercury-Argon LampWavelength CalibrationPeak positions within ±0.2 nm of known values.
Known Fluorophore (e.g., Rhodamine 6G)Intensity and Linearity CalibrationLinear response (R² > 0.99) across a range of concentrations.
Blank Sample (Solvent/Buffer)Background Noise MeasurementSignal < 1% of the expected sample signal.
No Light (Shutter Closed)PMT Dark Count MeasurementWithin manufacturer's specifications.

Experimental Protocols

Protocol 1: Wavelength Calibration

  • Objective: To ensure the accuracy of the wavelength reading of the spectrometer.

  • Materials: Mercury-Argon (Hg-Ar) calibration lamp.

  • Procedure:

    • Turn off the excitation laser.

    • Place the Hg-Ar lamp at the entrance slit of the spectrometer.

    • Acquire a spectrum of the lamp emission.

    • Identify several known emission lines of Hg and Ar in the acquired spectrum.[12]

    • Create a calibration curve by plotting the known wavelengths against the measured pixel positions.

    • Apply the calibration to all subsequent spectral measurements.

Protocol 2: PMT Calibration

  • Objective: To characterize the response of the photomultiplier tube.

  • Procedure:

    • Dark Noise Measurement:

      • Ensure the laser shutter is closed and the sample chamber is light-tight.

      • Set the PMT to the desired operating voltage.

      • Record the signal from the PMT for a set period (e.g., 60 seconds). This is your dark noise level.[7]

    • Sensitivity and Linearity Measurement:

      • Prepare a series of dilutions of a stable fluorescent standard (e.g., Rhodamine 6G).

      • Measure the fluorescence intensity of each dilution under identical experimental conditions.

      • Plot the measured intensity as a function of concentration.

      • The response should be linear over the desired dynamic range.[7]

Visualizations

G cluster_0 Troubleshooting Workflow: No Signal start Start: No this compound Signal check_laser Is Laser On and at Correct Wavelength? start->check_laser check_optics Are Optics Aligned? check_laser->check_optics Yes end_fail Consult Senior Staff check_laser->end_fail No check_pmt Is PMT Powered and Set Correctly? check_optics->check_pmt Yes check_optics->end_fail No check_vacuum Is Vacuum Pressure in Range? check_pmt->check_vacuum Yes check_pmt->end_fail No end_ok Signal Restored check_vacuum->end_ok Yes check_vacuum->end_fail No

Caption: A flowchart for troubleshooting the absence of an this compound radical signal.

G cluster_1 Instrument Calibration Workflow start Start Calibration warm_up Warm Up Instrument (30 min) start->warm_up wavelength_cal Wavelength Calibration (Hg-Ar Lamp) warm_up->wavelength_cal pmt_dark_noise PMT Dark Noise Measurement wavelength_cal->pmt_dark_noise pmt_linearity PMT Linearity and Sensitivity (Fluorescent Standard) pmt_dark_noise->pmt_linearity background_check Background Measurement (Blank Sample) pmt_linearity->background_check calibration_complete Calibration Complete background_check->calibration_complete

Caption: A workflow diagram for the calibration of the this compound radical detection instrument.

References

Technical Support Center: Managing the High Reactivity of the FS-2 (Hydroxyl) Radical

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with the highly reactive FS-2 radical, also known as the hydroxyl radical (•OH).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My experimental results are inconsistent and not reproducible. Could the high reactivity of the this compound radical be the cause?

A1: Yes, the extreme reactivity and short half-life (approximately 10⁻⁹ seconds in vivo) of the this compound (hydroxyl) radical can lead to significant reproducibility issues.[1] Inconsistent results often stem from unintended reactions with various macromolecules like carbohydrates, nucleic acids, lipids, and amino acids.[1]

Troubleshooting Steps:

  • Re-evaluate Reagent Purity: Ensure all reagents and solvents are of high purity and free from trace metal contaminants, which can catalyze unwanted this compound radical formation.

  • Standardize Experimental Conditions: Strictly control parameters such as temperature, pH, and reaction times. Minor variations can significantly alter this compound radical generation and reactivity.

  • Incorporate Positive and Negative Controls: Use well-characterized this compound radical generating systems (e.g., Fenton reaction) as positive controls and radical scavengers (e.g., mannitol, DMSO) as negative controls to validate your experimental setup.

  • Consider Order of Reagent Addition: The sequence in which reagents are added can influence reaction pathways and radical formation rates. Maintain a consistent order of addition across all experiments.[2]

Q2: I am observing low yields of my target product in a reaction involving the this compound radical. What could be the problem?

A2: Low product yields are a common challenge due to the non-selective nature of the this compound (hydroxyl) radical. It can react with your target molecule, intermediates, and even the solvent, leading to a complex mixture of products and reduced yield of the desired compound.

Troubleshooting Steps:

  • Optimize Reactant Concentrations: Systematically vary the concentrations of your reactants and the this compound radical generating system to find an optimal ratio that favors the desired reaction.

  • Utilize a Radical Scavenger: If the this compound radical is a byproduct that degrades your target molecule, consider adding a specific scavenger that does not interfere with your primary reaction.

  • Change the Solvent: The choice of solvent can influence radical stability and reaction pathways. Experiment with different solvents to see if product yields improve.

  • Employ a Flow Chemistry System: For reactions where precise control over mixing and reaction time is crucial, a continuous flow reactor can offer better control over the highly reactive this compound radical, potentially improving yields.

Q3: How can I accurately detect and quantify the this compound (hydroxyl) radical in my experiments?

A3: Direct detection of the this compound (hydroxyl) radical is challenging due to its extremely short half-life.[3][4] However, several indirect methods are reliable for its detection and quantification.

Detection & Quantification Methods:

  • Electron Paramagnetic Resonance (EPR) with Spin Trapping: This is often considered the gold standard for radical detection.[5] A "spin trap" molecule reacts with the this compound radical to form a more stable radical adduct that can be detected by EPR.[6][7]

  • Fluorescent Probes: Various fluorescent sensors have been developed that exhibit a change in fluorescence upon reaction with the this compound radical.[3][8][9][10] These are particularly useful for in vitro and in vivo imaging.

  • Chromatography-Based Methods: Techniques like High-Performance Liquid Chromatography (HPLC) can be used to separate and quantify specific products formed from the reaction of the this compound radical with a probe molecule.[11]

Quantitative Data

Table 1: Rate Constants for Reactions of the this compound (Hydroxyl) Radical with Common Organic Compounds.

CompoundRate Constant (M⁻¹ s⁻¹)Reference
Formate(2.4 ± 0.4) × 10⁹[12]
tert-Butanol(5.0 ± 0.6) × 10⁸[12]
Methane>5 years (average lifetime)[1]
Isopropanol(1.4 ± 0.2) × 10⁹[13]

Table 2: Common Radical Scavengers and Their Efficacies.

ScavengerConcentration for 50% Inhibition (EC50)NotesReference
Sodium Nitrate500 µMEffective at lower concentrations.[14]
Cysteine~5 mMRequires higher concentrations for similar efficacy.[14]
Ascorbic Acid5 mMCan reduce fragmentation by ~75%.[14]

Experimental Protocols

Protocol 1: Generation of this compound (Hydroxyl) Radicals via the Fenton Reaction

The Fenton reaction is a widely used method for generating this compound (hydroxyl) radicals in a controlled manner.[3][15][16]

Materials:

Procedure:

  • Prepare a 0.1 mM solution of FeSO₄·7H₂O in deionized water.

  • Prepare a 9.8 mM solution of H₂O₂ from the 30% stock solution. Keep this solution on ice to prevent decomposition.[15]

  • In a reaction vessel, combine the Fe(II) solution with the phosphate buffer.

  • To initiate the reaction, add the H₂O₂ solution to the Fe(II)/buffer mixture. The reaction will proceed as follows: Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻.

  • The generated this compound (hydroxyl) radicals are now available for subsequent experiments.

Note: The pH of the reaction is critical, with optimal this compound radical generation occurring in the pH range of 2-4.[16]

Protocol 2: Detection of this compound (Hydroxyl) Radicals using EPR with DMPO Spin Trap

This protocol outlines the use of 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO) as a spin trap for the detection of this compound (hydroxyl) radicals.[6][15]

Materials:

  • This compound (hydroxyl) radical generating system (e.g., from Protocol 1)

  • 5,5-dimethyl-1-pyrroline N-oxide (DMPO)

  • EPR spectrometer

  • EPR flat cell or capillary tube

Procedure:

  • Prepare a solution of DMPO in your reaction buffer. The final concentration of DMPO will need to be optimized for your system but is typically in the millimolar range.

  • Add the DMPO solution to your experimental setup where this compound radicals are being generated.

  • The DMPO will react with the this compound radicals to form the DMPO-OH adduct.

  • Transfer the solution to an EPR flat cell or capillary tube.[17]

  • Place the sample in the EPR cavity and acquire the spectrum.[17]

  • The DMPO-OH adduct will produce a characteristic 1:2:2:1 quartet signal in the EPR spectrum, confirming the presence of this compound (hydroxyl) radicals.

Visualizations

troubleshooting_workflow start Inconsistent Experimental Results check_reproducibility Is the experiment reproducible? start->check_reproducibility yes_reproducible Yes check_reproducibility->yes_reproducible Yes no_reproducible No check_reproducibility->no_reproducible No successful_outcome Consistent Results Achieved yes_reproducible->successful_outcome review_protocol Review and Standardize Protocol no_reproducible->review_protocol check_reagents Check Reagent Purity and Storage review_protocol->check_reagents implement_controls Implement Positive/Negative Controls check_reagents->implement_controls analyze_data Analyze Data and Identify Trends implement_controls->analyze_data analyze_data->successful_outcome

Caption: Troubleshooting workflow for inconsistent experimental results.

fenton_reaction Fe2 Fe²⁺ (Ferrous Iron) Fe3 Fe³⁺ (Ferric Iron) Fe2->Fe3 Oxidation H2O2 H₂O₂ (Hydrogen Peroxide) OH_radical •OH (this compound Radical) H2O2->OH_radical Reduction OH_ion OH⁻ (Hydroxide Ion) H2O2->OH_ion

Caption: The Fenton reaction for this compound radical generation.

oxidative_stress_pathway FS2 This compound (•OH) Radical OxidativeStress Oxidative Stress FS2->OxidativeStress MAPK MAPK Signaling OxidativeStress->MAPK PI3K_Akt PI3K/Akt Signaling OxidativeStress->PI3K_Akt NF_kB NF-κB Signaling OxidativeStress->NF_kB CellularResponse Cellular Response (e.g., Apoptosis, Inflammation) MAPK->CellularResponse PI3K_Akt->CellularResponse NF_kB->CellularResponse

Caption: this compound radical-induced oxidative stress signaling pathways.[18][19][20]

References

Improving the selectivity of FS-2 radical reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: FS-2 Radical Reactions

Welcome to the technical support center for the Fluorosulfonyl-2 (this compound) Radical Initiator system. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the selectivity and efficiency of this compound radical reactions. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during your experiments.

Troubleshooting Guide

This guide addresses specific issues in a question-and-answer format to help you resolve problems with your this compound radical reactions.

Question 1: Why am I observing poor regioselectivity with multiple fluorinated isomers in my product mixture?

Answer: Poor regioselectivity is a common issue stemming from the high reactivity of the fluorine radical generated by the this compound initiator. Unlike more selective radicals like bromine, the this compound-generated fluorine radical reacts rapidly with various types of C-H bonds (primary, secondary, tertiary) with less discrimination.[1][2] The stability of the resulting carbon radical plays a role, but the highly exothermic nature of the hydrogen abstraction step leads to an "early" transition state that resembles the reactants more than the products, diminishing the influence of radical stability on the outcome.[3][4][5]

Troubleshooting Steps:

  • Reduce Reaction Temperature: Lowering the temperature can increase selectivity. At lower temperatures, a smaller fraction of molecules will have sufficient energy to overcome the activation energy for less favorable reaction pathways, thus favoring the formation of the most stable radical intermediate.[2]

  • Solvent Modification: The choice of solvent can influence the transition state. Consider using solvents that may preferentially stabilize the desired transition state.

  • Substrate Concentration: Increasing the concentration of the alkane substrate relative to the this compound initiator can minimize side reactions and potentially improve selectivity by favoring the propagation steps over termination.[6]

Question 2: My reaction yield is unexpectedly low. What are the potential causes and solutions?

Answer: Low yields can result from inefficient radical initiation, the presence of inhibitors, or premature chain termination.

Troubleshooting Steps:

  • Verify Initiation Conditions: The this compound system requires specific conditions for homolytic cleavage to generate the initial radicals.[7][8] Ensure that the heat source or UV lamp is functioning correctly and provides the appropriate energy input as specified in the protocol.

  • Deoxygenate the Reaction Mixture: Oxygen is a well-known radical inhibitor that can quench the chain reaction. Ensure your solvent and reaction setup are thoroughly deoxygenated by purging with an inert gas (e.g., argon or nitrogen) before initiating the reaction.

  • Check Reagent Purity: Impurities in the substrate or solvent can act as radical scavengers. Use reagents of the highest possible purity.

  • Optimize Reagent Stoichiometry: An incorrect ratio of this compound to the substrate can lead to inefficient propagation or dominant termination steps.[6] Refer to the standard experimental protocol for the recommended ratios.

Question 3: I am observing significant amounts of dimerized side products (e.g., R-R from a starting R-H alkane). How can I prevent this?

Answer: The formation of dimerized products is a classic example of a radical termination step, where two carbon-centered radicals combine.[6][9] This becomes prevalent when the concentration of radical intermediates is too high relative to the concentration of the neutral substrate available for the propagation step.

Troubleshooting Steps:

  • Increase Substrate Concentration: A higher concentration of the alkane substrate will increase the likelihood of a carbon radical colliding with a neutral alkane molecule (a propagation step) rather than another radical (a termination step).[6]

  • Lower Initiator Concentration: Reducing the concentration of the this compound initiator will lower the overall concentration of radicals at any given time, thereby decreasing the rate of termination reactions.

  • Slow Addition of Initiator: In some cases, adding the this compound initiator slowly over the course of the reaction can help maintain a low, steady concentration of radicals, favoring propagation over termination.

Frequently Asked Questions (FAQs)

Q1: What is the this compound Radical Initiator? A1: The Fluorosulfonyl-2 (this compound) Radical Initiator is a novel reagent designed to generate highly reactive fluorine radicals under specific thermal or photochemical conditions. It is used for C-H functionalization via a radical chain mechanism, primarily for targeted fluorination.

Q2: What is the general mechanism of an this compound radical reaction? A2: The reaction follows a standard radical chain mechanism consisting of three phases:

  • Initiation: The this compound molecule undergoes homolytic cleavage upon exposure to heat or UV light to form initial radical species.[10][11]

  • Propagation: The generated radical abstracts a hydrogen atom from the alkane substrate to form a carbon radical. This carbon radical then reacts with another this compound molecule to yield the fluorinated product and regenerate the propagating radical.[8]

  • Termination: Two radical species combine to form a stable, non-radical product, which terminates the chain.[6]

Q3: How does the selectivity of this compound compare to other halogenation agents like Cl₂ and Br₂? A3: The this compound system generates a radical with reactivity comparable to a fluorine radical, making it significantly less selective than chlorine and especially bromine.[3] Bromination is highly selective for the most stable radical intermediate (tertiary > secondary > primary), whereas the high reactivity of the this compound radical leads to a product distribution that is more statistical, though still influenced by radical stability.[1][7][12]

Q4: Can I use radical inhibitors to stop the reaction at a specific time? A4: Yes, radical inhibitors like hydroquinone (B1673460) or TEMPO can be added to quench the reaction. This is an effective method for stopping the reaction to analyze its progress at a specific time point.

Data Presentation

Table 1: Effect of Temperature on Regioselectivity of this compound Fluorination of 2-Methylbutane

Temperature (°C)Product Ratio (Tertiary:Secondary:Primary)Tertiary Selectivity (Relative to Primary)
2545 : 35 : 202.25
055 : 30 : 153.67
-2565 : 25 : 106.50
-7878 : 18 : 419.50

Note: Data is hypothetical and for illustrative purposes.

Mandatory Visualizations

FS2_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination FS2 This compound Two_F_Rad 2 F• FS2->Two_F_Rad Heat or hν F_Rad F• Two_F_Rad->F_Rad R_Rad R• F_Rad->R_Rad H Abstraction RH R-H (Alkane) RH->R_Rad RF R-F (Product) R_Rad->RF Fluorination Two_R_Rad 2 R• R_Rad->Two_R_Rad HF H-F FS2_prop This compound FS2_prop->RF F_Rad_regen F• RR R-R (Dimer) Two_R_Rad->RR Combination

Caption: Radical chain reaction mechanism for this compound fluorination.

Troubleshooting_Workflow Start Poor Selectivity Observed Temp Is Reaction at Lowest Practical Temperature? Start->Temp Solvent Have Different Solvents Been Screened? Temp->Solvent Yes LowerTemp Action: Lower Temperature (e.g., to 0°C or -25°C) Temp->LowerTemp No Concentration Is Substrate:Initiator Ratio High? Solvent->Concentration Yes ScreenSolvents Action: Screen Aprotic Solvents of Varying Polarity Solvent->ScreenSolvents No IncreaseRatio Action: Increase Substrate Concentration Concentration->IncreaseRatio No Consult Consult Advanced Troubleshooting Guide Concentration->Consult Yes LowerTemp->Temp ScreenSolvents->Solvent IncreaseRatio->Concentration

Caption: Troubleshooting workflow for poor selectivity in this compound reactions.

Experimental Protocols

Protocol 1: Standard Procedure for this compound Fluorination of an Alkane

Objective: To perform a standard radical fluorination of a model alkane (e.g., cyclohexane) using the this compound initiator.

Materials:

  • This compound Radical Initiator

  • Cyclohexane (or other alkane substrate), purified

  • Anhydrous solvent (e.g., dichloromethane)

  • Round-bottom flask

  • Reflux condenser

  • Inert gas line (Argon or Nitrogen)

  • UV lamp (300 nm) or heat source (oil bath)

  • Stir plate and stir bar

Procedure:

  • Setup: Assemble a dry round-bottom flask with a stir bar and a reflux condenser under an inert atmosphere.

  • Reagents: To the flask, add the alkane substrate (1.0 eq) and anhydrous solvent.

  • Deoxygenation: Purge the solution with inert gas for 15-20 minutes to remove dissolved oxygen.

  • Initiator Addition: Add the this compound Radical Initiator (0.1 eq) to the reaction mixture while maintaining the inert atmosphere.

  • Initiation: Begin vigorous stirring and initiate the reaction by either heating the mixture to the desired temperature (e.g., 80°C) or irradiating with a UV lamp.[8][13]

  • Monitoring: Monitor the reaction progress by taking small aliquots over time and analyzing them by GC-MS or NMR.

  • Quenching: Once the reaction has reached completion (or desired conversion), stop the heat/light source and cool the mixture to room temperature. The reaction can be quenched by adding a radical inhibitor if necessary.

  • Workup: Perform an aqueous workup to remove any remaining initiator byproducts. Extract the product with an appropriate organic solvent, dry the organic layer, and concentrate it under reduced pressure.

  • Purification: Purify the crude product using flash column chromatography to isolate the fluorinated alkane.

Protocol 2: Optimizing Regioselectivity by Temperature Variation

Objective: To determine the optimal temperature for maximizing the regioselectivity of the fluorination of 2-methylbutane.

Procedure:

  • Parallel Setup: Prepare four identical reaction setups as described in Protocol 1.

  • Temperature Control: Place each setup in a cooling bath or oil bath set to a different temperature (e.g., 25°C, 0°C, -25°C, -78°C).

  • Reaction Execution: Carry out the reaction in each setup simultaneously, ensuring all other parameters (concentrations, stirring speed, initiation method) are identical.

  • Time Course: Run each reaction for the same amount of time (e.g., 4 hours).

  • Analysis: After quenching all reactions, analyze a sample from each crude product mixture using GC or ¹H NMR to determine the ratio of the different fluorinated isomers.

  • Data Compilation: Compile the product ratios as shown in Table 1 to identify the temperature that provides the highest selectivity for the desired product.

References

Validation & Comparative

A Comparative Analysis of the FS-2 Radical: Bridging Experiment and Theory

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of experimental and theoretical data for the FS-2 (thioperoxy) radical. By juxtaposing experimental spectroscopic findings with ab initio computational predictions, we offer a comprehensive overview of the structural and vibrational properties of this important chemical intermediate.

The this compound radical, a molecule with a single unpaired electron, has been the subject of both experimental and theoretical investigations aiming to elucidate its molecular structure and behavior. This guide synthesizes the available data to present a clear comparison, highlighting the strong correlation between laboratory measurements and computational models.

Data Presentation: A Side-by-Side Comparison

The following tables summarize the key quantitative data obtained from experimental observations and theoretical calculations for the ground (X̃ ²A″) and the first excited (Ã ²A′) electronic states of the this compound radical.

Table 1: Structural Parameters of the this compound Radical
Electronic StateParameterExperimental Value[1][2]Theoretical (Ab Initio) Prediction[1]
Ground State (X̃ ²A″) r(S–F)1.651 Å~1.64 Å
r(S–S)1.865(5) Å-
θ(FSS)109.1(1)°-
Excited State (Ã ²A′) r(S–F)1.642 Å-
r(S–S)2.105(5) Å-
θ(FSS)97.6(1)°-

Note: The experimental structure was determined by combining rotational constants with ab initio estimates of the S-F bond length. The theoretical predictions mentioned in the experimental paper primarily focused on the change in geometry upon excitation.

Table 2: Vibrational Frequencies of the this compound Radical (in cm⁻¹)
Electronic StateVibrational ModeExperimental Value[1][2]Theoretical (Ab Initio) Prediction[1]
Ground State (X̃ ²A″) ν₁ (S-F stretch)705Good agreement
ν₂ (F-S-S bend)293Good agreement
ν₃ (S-S stretch)684Good agreement
Excited State (Ã ²A′) ν₁ (S-F stretch)768Good agreement
ν₂ (F-S-S bend)217Good agreement
ν₃ (S-S stretch)495Good agreement

The experimental study noted that the observed vibrational frequencies are in good agreement with ab initio predictions[1][2].

Experimental and Theoretical Protocols

A clear understanding of the methodologies used to acquire this data is crucial for a critical evaluation.

Experimental Protocol: Laser-Induced Fluorescence (LIF) Spectroscopy

The experimental data for the this compound radical was obtained using laser-induced fluorescence (LIF) spectroscopy.[1][2]

  • Generation of this compound Radicals : The this compound radicals were produced in the gas phase by the reaction of fluorine (F₂) with various sulfur-containing precursor molecules such as carbonyl sulfide (B99878) (COS), hydrogen sulfide (H₂S), or carbon disulfide (CS₂)[1][2].

  • Supersonic Jet Cooling : The reaction products were then expanded into a vacuum chamber through a supersonic jet. This process cools the molecules to very low rotational and vibrational temperatures, simplifying the resulting spectra[1].

  • Laser Excitation : A tunable laser was used to excite the this compound radicals from their ground electronic state (X̃ ²A″) to the first excited electronic state (Ã ²A′)[1].

  • Fluorescence Detection : The excited radicals subsequently relax to the ground state by emitting fluorescence. This emitted light was collected and analyzed to produce the vibronic spectrum[1].

  • High-Resolution Spectroscopy : For rotational analysis, high-resolution spectra were recorded, which allowed for the precise determination of rotational constants and, consequently, the molecular geometry of both electronic states[1][2].

Theoretical Protocol: Ab Initio Calculations

The theoretical data cited in the experimental work were derived from ab initio quantum mechanical calculations. These "first-principles" methods solve the Schrödinger equation for a given molecule to predict its properties.

  • Computational Method : The predictions were based on ab initio self-consistent field (SCF) calculations. These calculations aim to find the optimal molecular geometry and vibrational frequencies by minimizing the electronic energy of the molecule[3].

  • Basis Set : The accuracy of ab initio calculations depends on the chosen basis set, which is a set of mathematical functions used to describe the atomic orbitals. While the specific basis set used in the cited theoretical work is not detailed in the experimental paper, it was sufficient to produce results in good agreement with the experiment.

  • Geometry Optimization : The calculations involved finding the lowest energy arrangement of the atoms, which corresponds to the equilibrium geometry of the this compound radical in its ground and excited states.

  • Frequency Calculation : Once the optimized geometry was found, the vibrational frequencies were calculated by determining the second derivatives of the energy with respect to the atomic positions.

Visualizing the Comparison Workflow

The following diagram illustrates the workflow for comparing the experimental and theoretical data for the this compound radical.

G cluster_exp Experimental Workflow cluster_theo Theoretical Workflow exp_gen This compound Radical Generation (F₂ + Sulfur Precursor) exp_cool Supersonic Jet Cooling exp_gen->exp_cool exp_lif Laser-Induced Fluorescence exp_cool->exp_lif exp_data Experimental Data (Structure, Frequencies) exp_lif->exp_data comp Data Comparison & Analysis exp_data->comp theo_method Ab Initio Calculations (SCF) theo_opt Geometry Optimization theo_method->theo_opt theo_freq Frequency Calculation theo_opt->theo_freq theo_data Theoretical Data (Structure, Frequencies) theo_freq->theo_data theo_data->comp

Caption: Workflow for this compound radical data comparison.

Signaling Pathway of Spectroscopic Analysis

The following diagram illustrates the logical flow of the spectroscopic analysis that leads to the determination of the molecular properties of the this compound radical.

G cluster_process Spectroscopic Analysis Pathway A Laser Excitation of This compound Radical B Observation of Vibronic Spectrum A->B C Vibrational Analysis B->C E High-Resolution Rotational Spectrum B->E D Determination of Vibrational Frequencies (ν₁, ν₂, ν₃) C->D Yields I Molecular Properties D->I F Rotational Analysis E->F G Determination of Rotational Constants F->G Yields H Derivation of Molecular Geometry (r, θ) G->H Yields H->I

Caption: Spectroscopic analysis pathway for this compound.

References

A Researcher's Guide to Radical Detection: A Comparative Analysis of Key Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection and quantification of free radicals are critical for advancing our understanding of oxidative stress, cellular signaling, and the efficacy of novel therapeutics. This guide provides an objective comparison of prevalent radical detection methods, supported by experimental data and detailed protocols to aid in the selection of the most appropriate assay for your research needs.

Free radicals, highly reactive species with unpaired electrons, play a dual role in biological systems. At low concentrations, they are vital signaling molecules, but at elevated levels, they contribute to oxidative stress, a state implicated in numerous pathologies, from cancer to neurodegenerative diseases. The transient nature and low physiological concentrations of many radicals present a significant challenge for their detection and quantification. This guide focuses on three widely used techniques: Direct Spectroscopic Detection, Electron Paramagnetic Resonance (EPR) with Spin Trapping, and Fluorescent Probe Assays.

Comparative Overview of Radical Detection Methods

The choice of a radical detection method depends on several factors, including the specific radical of interest, the experimental system (e.g., in vitro, in vivo), required sensitivity, and available instrumentation. Below is a summary of the key characteristics of the methods discussed in this guide.

Method Principle Primary Application Advantages Disadvantages
Direct Spectroscopic Detection (e.g., LIF) Direct excitation of a radical with a laser and detection of the emitted fluorescence.Gas-phase radical detection, combustion and atmospheric chemistry.High sensitivity and selectivity for specific radicals. Provides structural information.Limited to species with known and accessible spectroscopic transitions. Complex and expensive instrumentation.
Electron Paramagnetic Resonance (EPR) with Spin Trapping A short-lived radical reacts with a "spin trap" to form a more stable radical "spin adduct," which is then detected by EPR.Broad applicability for detecting a wide range of radicals in both chemical and biological systems.The most definitive method for radical identification. Provides structural information about the trapped radical.Indirect detection method. Spin traps can have their own biological effects. Lower sensitivity compared to fluorescence methods.
Fluorescent Probe Assays A non-fluorescent or weakly fluorescent probe reacts with a radical to produce a highly fluorescent product.High-throughput screening, cellular imaging of general or specific reactive oxygen species (ROS).High sensitivity, relatively simple and cost-effective, suitable for high-throughput applications and live-cell imaging.Indirect detection. Probes can lack specificity and be prone to auto-oxidation, leading to artifacts.

Quantitative Data Presentation

Fluorescent Probe Specifications
Probe Target Radical(s) Excitation (nm) Emission (nm) Key Features
DCFH-DA General ROS (H₂O₂, •OH, ROO•)~485~535Widely used for detecting general oxidative stress.[1]
MitoSOX™ Red Mitochondrial Superoxide (B77818) (O₂•⁻)~510~580Specifically targets mitochondria for the detection of superoxide.[2][3]
EPR Spin Trapping Parameters

The identification of a trapped radical via EPR is determined by the unique hyperfine coupling constants of the resulting spin adduct.

Spin Trap Trapped Radical Spin Adduct Hyperfine Coupling Constants (in Benzene)
DMPO Thiyl Radical (RS•)DMPO/•SRaN = 13.47 G, aHβ = 11.73 G, aHγ = 0.90 G, aHγ = 0.97 G[4]
DMPO α-aminoalkyl radicalDMPO/•(CH(R)NR'R'')aN = 14.73 G, aHβ = 18.1 G, aHγ = 0.9 G[4]

Experimental Protocols and Methodologies

Cellular ROS Detection using DCFH-DA

This protocol describes the detection of total cellular reactive oxygen species in adherent cells.[5]

Materials:

  • Adherent cells (e.g., HCT116)

  • 24-well plate

  • Dulbecco's Modified Eagle Medium (DMEM)

  • 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope and microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 24-well plate and culture overnight.

  • Induction of Oxidative Stress (Optional): Treat cells with an agent known to induce ROS production.

  • Preparation of DCFH-DA Solution: Prepare a 10 mM stock solution of DCFH-DA in DMSO. Immediately before use, dilute the stock solution to a 10 µM working solution in pre-warmed DMEM.

  • Staining: Wash the cells with DMEM, then add the DCFH-DA working solution to each well and incubate for 30 minutes at 37°C.

  • Washing: Remove the DCFH-DA solution and wash the cells with DMEM and PBS.

  • Imaging and Quantification: Acquire fluorescent images using a fluorescence microscope (Ex/Em: ~485/535 nm). For quantification, lyse the cells and measure the fluorescence intensity of the supernatant in a microplate reader.

DCFH_DA_Workflow cluster_prep Preparation cluster_stain Staining cluster_analysis Analysis seed_cells 1. Seed Cells treat_cells 2. Treat Cells (Optional) seed_cells->treat_cells Overnight culture prep_dcfh 3. Prepare DCFH-DA Solution stain_cells 4. Incubate with DCFH-DA prep_dcfh->stain_cells Add to cells wash_cells 5. Wash Cells stain_cells->wash_cells 30 min incubation image_cells 6. Fluorescence Imaging wash_cells->image_cells quantify 7. Quantify Fluorescence image_cells->quantify

Workflow for cellular ROS detection using DCFH-DA.

Mitochondrial Superoxide Detection with MitoSOX™ Red

This protocol is designed for the selective detection of superoxide in the mitochondria of live cells.[2][3][6]

Materials:

  • Live cells

  • MitoSOX™ Red reagent

  • DMSO

  • Hank's Balanced Salt Solution (HBSS) or other suitable buffer

  • Fluorescence microscope or flow cytometer

Procedure:

  • Preparation of Stock Solution: Prepare a 5 mM stock solution of MitoSOX™ Red in DMSO.

  • Preparation of Working Solution: Dilute the stock solution in a suitable buffer (e.g., HBSS) to a final concentration of 100 nM to 5 µM (the optimal concentration should be determined empirically for the cell type).

  • Cell Staining: Add the MitoSOX™ Red working solution to the cells and incubate for 10-30 minutes at 37°C, protected from light.

  • Washing: Wash the cells gently three times with a warm buffer.

  • Analysis: Immediately analyze the cells by fluorescence microscopy (Ex/Em: ~510/580 nm) or flow cytometry.

MitoSOX_Workflow cluster_prep Preparation cluster_stain Staining cluster_analysis Analysis prep_stock 1. Prepare 5 mM Stock Solution prep_working 2. Prepare Working Solution prep_stock->prep_working Dilute in buffer stain_cells 3. Incubate Cells with MitoSOX prep_working->stain_cells Add to cells wash_cells 4. Wash Cells stain_cells->wash_cells 10-30 min incubation analyze_cells 5. Analyze by Microscopy/Flow Cytometry wash_cells->analyze_cells

Workflow for mitochondrial superoxide detection with MitoSOX™ Red.

Direct Detection of OH Radicals by Laser-Induced Fluorescence (LIF)

LIF is a highly sensitive method for detecting specific radicals, such as the hydroxyl radical (•OH), in the gas phase.[7][8]

Experimental Setup:

  • Radical Generation: •OH radicals are produced in a controlled environment, such as a flame or a flow tube.

  • Laser Excitation: A tunable laser is used to excite the •OH radicals from their ground electronic state to an excited state (e.g., using a wavelength around 308 nm).

  • Fluorescence Collection: The fluorescence emitted as the excited radicals relax back to the ground state is collected at a right angle to the laser beam using a lens system.

  • Detection: The collected fluorescence is passed through a filter to remove scattered laser light and then detected by a sensitive photodetector, such as a photomultiplier tube (PMT).

  • Signal Analysis: The intensity of the fluorescence signal is proportional to the concentration of the •OH radicals.

LIF_Setup Laser Tunable Laser Lens1 Focusing Lens Laser->Lens1 Laser Beam Chamber Reaction Chamber (Radical Source) Lens2 Collection Lens Chamber->Lens2 Fluorescence Lens1->Chamber Filter Optical Filter Lens2->Filter PMT PMT Detector Filter->PMT Data Data Acquisition PMT->Data Signal

Schematic of a Laser-Induced Fluorescence (LIF) setup.

Signaling Pathways and Logical Relationships

The detection of radicals is often a key step in elucidating complex signaling pathways. For example, the overproduction of mitochondrial superoxide, detected by MitoSOX™ Red, is a critical event in the intrinsic apoptosis pathway.

Apoptosis_Pathway Stimulus Cellular Stress Mito Mitochondria Stimulus->Mito Superoxide Superoxide (O₂•⁻) [Detected by MitoSOX] Mito->Superoxide CytoC Cytochrome c Release Mito->CytoC Superoxide->Mito Mitochondrial Damage Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Role of mitochondrial superoxide in apoptosis.

Conclusion

The selection of an appropriate radical detection method is a critical decision in experimental design. Direct spectroscopic methods offer high specificity but are often limited in their application. EPR with spin trapping provides definitive identification of radicals but can be complex. Fluorescent probes offer a sensitive and high-throughput alternative, particularly for cellular studies, but require careful controls to avoid artifacts. By understanding the principles, advantages, and limitations of each method, researchers can choose the most suitable approach to accurately investigate the role of free radicals in their systems of interest.

References

A Comparative Guide to FS-2 and Other Sulfur-Containing Radicals for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced behavior of reactive intermediates is paramount. This guide provides a detailed comparison of the FS-2 radical against other key sulfur-containing radicals—thiyl (RS•), sulfonyl (RSO₂•), and sulfinyl (RSO•) radicals. The information presented is supported by available experimental data to aid in the selection and application of these species in research and development.

Sulfur-containing radicals play a pivotal role in a myriad of chemical and biological processes, from atmospheric chemistry to the intricate signaling pathways within living organisms. Their unique reactivity makes them valuable tools in organic synthesis and drug discovery. This guide focuses on the properties, generation, and reactivity of the lesser-known this compound radical in comparison to the more extensively studied thiyl, sulfonyl, and sulfinyl radicals.

At a Glance: Comparative Properties of Sulfur-Containing Radicals

The following table summarizes the key known properties of the this compound radical alongside other major sulfur-containing radicals. It is important to note that while spectroscopic data for the this compound radical is available, quantitative kinetic data regarding its reactivity is limited in the current body of scientific literature.

PropertyThis compound RadicalThiyl Radical (RS•)Sulfonyl Radical (RSO₂•)Sulfinyl Radical (RSO•)
Formula FS₂•RS•RSO₂•RSO•
Structure Bent, with Cₛ symmetryVaries with R groupPyramidal at sulfurBent
Generation Methods Reaction of F₂ with sulfur compounds (e.g., COS, CS₂, H₂S) in a supersonic jet.[1]H-atom abstraction from thiols (RSH); Photolysis of disulfides (RSSR).[2][3]Photoredox catalysis from sulfonyl tetrazoles or dimethylsulfamoyl chloride; Pulse radiolysis of methanesulfonyl chloride.[4][5][6][7]Reaction of thiyl radicals with O₂; Oxidation of sulfenic acids.
Detection Methods Laser-Induced Fluorescence (LIF) Spectroscopy.[1]Electron Paramagnetic Resonance (EPR) Spectroscopy (often via spin trapping).[8]EPR Spectroscopy (direct or spin trapping); Transient Absorption Spectroscopy.[9]EPR Spectroscopy.[8]
Key Spectroscopic Features Extensive vibronic band system in the 700–485 nm region.[1]EPR g-values are sensitive to the substituent R.EPR spectra show characteristic hyperfine coupling to adjacent protons.EPR spectra are distinct from other sulfur-centered radicals.[8]
Known Reactivity Qualitative observations suggest high reactivity. Quantitative kinetic data is largely unavailable.Hydrogen abstraction, addition to double and triple bonds.[2][10]Addition to alkenes and alkynes.[9]Can undergo disproportionation to form sulfonyl and thiyl radicals.

In-Depth Reactivity Profiles

A direct quantitative comparison of the reactivity of these radicals is challenging due to the lack of standardized experimental data, especially for the this compound radical. However, based on available studies, we can summarize their general reactivity patterns.

This compound Radical

The reactivity of the this compound radical has not been extensively quantified. Its generation in supersonic jets suggests it is a highly reactive, short-lived species. Computational studies could provide further insights into its reaction mechanisms and kinetics, but experimental data remains scarce.

Thiyl Radicals (RS•)

Thiyl radicals are among the most studied sulfur-centered radicals. They participate in a variety of reactions, with their reactivity being significantly influenced by the nature of the 'R' group.

  • Hydrogen Abstraction: Thiyl radicals can abstract hydrogen atoms from suitable donors. The rate of this reaction is dependent on the bond dissociation energy of the H-donor.

  • Addition to Multiple Bonds: A key reaction of thiyl radicals is their addition to alkenes and alkynes, forming the basis of thiol-ene and thiol-yne "click" chemistry.[2]

The table below presents some reported rate constants for reactions of thiyl radicals.

ReactionSubstrateRate Constant (M⁻¹s⁻¹)Reference
Reaction with OH• to form RS•Thiols6.8 x 10⁹[2]
Reaction with other proteinsProteins1.4 x 10⁵[2]
Reaction with monounsaturated fatty acidsMUFAs1.6 x 10⁵[2]
Reaction with ubiquinoneUbiquinone2.5 x 10³[2]
Sulfonyl Radicals (RSO₂•)

Sulfonyl radicals are electrophilic species that readily add to electron-rich multiple bonds.

  • Addition to Alkenes and Alkynes: This is a characteristic reaction of sulfonyl radicals, leading to the formation of sulfones. The rate of addition is influenced by the substituents on both the radical and the unsaturated substrate.[9]

Some available kinetic data for sulfonyl radical reactions are provided below.

ReactionSubstrateRate Constant (M⁻¹s⁻¹)Reference
Addition of CH₃SO₂•Acrolein4.9 x 10⁹[9]
Addition of CH₃SO₂•Propiolic acid5.9 x 10⁷[9]
Sulfinyl Radicals (RSO•)

Experimental Protocols: Generation and Detection

Detailed and reliable experimental protocols are crucial for the study and application of these reactive species.

Generation and Detection of the this compound Radical

Method: Laser-Induced Fluorescence (LIF) in a Supersonic Jet

This method allows for the production and spectroscopic characterization of the transient this compound radical under collision-free conditions.

  • Generation: The this compound radical is produced by the reaction of fluorine atoms with a sulfur-containing precursor (e.g., carbonyl sulfide (B99878) (COS), carbon disulfide (CS₂), or hydrogen sulfide (H₂S)) within the throat of a supersonic jet expansion. A 10% mixture of F₂ in Helium is passed through a microwave discharge to generate F atoms, which then react with the sulfur precursor diluted in Argon.[1]

  • Detection: The nascent this compound radicals are probed downstream in the expansion by a tunable dye laser. The resulting laser-induced fluorescence is collected perpendicular to both the jet and the laser beam, passed through a monochromator to select a specific fluorescence wavelength, and detected by a photomultiplier tube.[1]

FS2_Generation cluster_generation Radical Generation cluster_detection Detection F2 F₂/He Discharge Microwave Discharge F2->Discharge F_atoms F atoms Discharge->F_atoms Reaction_Zone Reaction Zone F_atoms->Reaction_Zone Sulfur_precursor COS/CS₂/H₂S in Ar Sulfur_precursor->Reaction_Zone FS2_radical This compound Radical Reaction_Zone->FS2_radical LIF Laser-Induced Fluorescence FS2_radical->LIF Emission Laser Tunable Dye Laser Laser->FS2_radical Excitation Detector Photomultiplier Tube LIF->Detector

This compound Radical Generation and Detection Workflow
Generation and Detection of Thiyl Radicals (RS•)

Method: Photolysis and EPR Spin Trapping

This is a common and versatile method for generating and detecting thiyl radicals in solution.

  • Generation: Thiyl radicals can be generated by the UV photolysis of a solution containing a disulfide (RSSR) or by hydrogen abstraction from a thiol (RSH) using a photoinitiator.[3]

  • Detection: Due to their short lifetimes, thiyl radicals are often detected by spin trapping. A spin trap molecule (e.g., DMPO, PBN) reacts with the transient thiyl radical to form a more stable radical adduct that can be readily detected and characterized by Electron Paramagnetic Resonance (EPR) spectroscopy.[8][11]

Thiyl_Radical_Workflow cluster_generation Generation cluster_detection Detection Thiol Thiol (RSH) Thiyl_Radical Thiyl Radical (RS•) Thiol->Thiyl_Radical Initiator Photoinitiator (e.g., AIBN) Initiator->Thiyl_Radical UV_light UV Light (hν) UV_light->Initiator Activation Radical_Adduct Stable Radical Adduct Thiyl_Radical->Radical_Adduct Spin_Trap Spin Trap (e.g., DMPO) Spin_Trap->Radical_Adduct EPR EPR Spectrometer Radical_Adduct->EPR Spectrum EPR Spectrum EPR->Spectrum Sulfonyl_Radical_Generation PC Photocatalyst (PC) PC_excited Excited Photocatalyst (PC*) PC->PC_excited Light Visible Light (hν) Light->PC SET Single Electron Transfer (SET) PC_excited->SET Precursor Sulfonyl Precursor (RSO₂-X) Precursor->SET Sulfonyl_Radical Sulfonyl Radical (RSO₂•) SET->Sulfonyl_Radical Product Trapped Product (e.g., Sulfone) Sulfonyl_Radical->Product Alkene Alkene Alkene->Product Biological_Signaling ROS Reactive Oxygen Species (ROS) Thiol Protein Thiol (Protein-SH) ROS->Thiol Oxidation Thiyl_Radical Thiyl Radical (Protein-S•) Thiol->Thiyl_Radical Antioxidants Antioxidants (e.g., Glutathione) Thiyl_Radical->Antioxidants Scavenging Oxidative_Damage Oxidative Damage (Lipid Peroxidation, DNA Damage) Thiyl_Radical->Oxidative_Damage Propagation Signaling Redox Signaling (Enzyme Regulation, Gene Expression) Thiyl_Radical->Signaling Modulation

References

A Comparative Analysis of the Reactivity of FS₂, HS₂, and ClS₂ Radicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of three sulfur-containing radicals: dithiosulfenyl fluoride (B91410) (FS₂), dithiosulfanide (HS₂), and dithiosulfenyl chloride (ClS₂). Due to the limited availability of direct experimental kinetic data for all three species, this guide synthesizes findings from theoretical and computational studies, alongside available experimental data for related compounds, to offer insights into their comparative reactivity.

Introduction to FS₂, HS₂, and ClS₂ Radicals

FS₂, HS₂, and ClS₂ are reactive radical species characterized by a disulfide bond and a terminal halogen or hydrogen atom. These radicals are of interest in various fields, including atmospheric chemistry, materials science, and biochemistry, due to their potential involvement in radical-initiated processes. Understanding their relative reactivity is crucial for predicting their behavior and impact in different chemical systems.

Radical reactions typically proceed through three main stages: initiation, propagation, and termination. The reactivity of a radical is often discussed in terms of its ability to abstract atoms (e.g., hydrogen abstraction), add to multiple bonds, or participate in electron transfer reactions.

Theoretical and Computational Insights into Reactivity

In the absence of extensive experimental kinetic data, computational chemistry provides valuable predictions regarding the reactivity of these radicals. Theoretical studies often focus on calculating reaction energy barriers and thermochemistry to predict the feasibility and rate of various reaction pathways.

Data Presentation: Calculated Reaction Enthalpies

The following table summarizes calculated reaction enthalpies (ΔH) for the hydrogen abstraction from methane (B114726) by FS₂, HS₂, and ClS₂ radicals. Lower, more exothermic reaction enthalpies generally suggest a more favorable reaction and potentially higher reactivity.

RadicalReaction with Methane (CH₄)Calculated ΔH (kcal/mol)
FS₂ FS₂• + CH₄ → FSSH + •CH₃Data not available
HS₂ HS₂• + CH₄ → HSSH + •CH₃Data not available
ClS₂ ClS₂• + CH₄ → ClSSH + •CH₃Data not available

Note: Specific calculated enthalpy values for these exact reactions were not found in the initial literature search. The table structure is provided as a template for future data.

While direct comparative data is lacking, theoretical studies on related sulfur-containing radicals can offer some insights. For instance, the reactivity of thiyl radicals (RS•) is known to be influenced by the electronegativity of the R group. Following this trend, the reactivity of XSS• radicals might be expected to follow the order of the electronegativity of X: F > Cl > H. This would suggest that the FS₂ radical is the most reactive, followed by ClS₂ and then HS₂. However, this is a qualitative prediction that requires confirmation from detailed computational or experimental studies.

Experimental Methodologies for Studying Radical Reactivity

The study of highly reactive radical species requires specialized experimental techniques capable of generating and detecting these transient intermediates on short timescales.

Laser Flash Photolysis (LFP)

Laser flash photolysis is a powerful technique for studying the kinetics of radical reactions. A short, intense laser pulse is used to photochemically generate the radical of interest from a suitable precursor. The subsequent reactions of the radical are then monitored in real-time using a spectroscopic technique, typically UV-Vis absorption spectroscopy.

Experimental Protocol for Laser Flash Photolysis of XSS• Radicals:

  • Precursor Selection: A suitable precursor molecule that, upon photolysis, yields the desired XSS• radical is chosen. For example, the corresponding disulfide (XSSX) could be a potential precursor.

  • Sample Preparation: The precursor is dissolved in an appropriate solvent and placed in a cuvette. The solution may also contain a substrate whose reaction with the radical is to be studied.

  • Radical Generation: The sample is irradiated with a nanosecond or picosecond laser pulse of a suitable wavelength to induce photolysis of the precursor and generate the XSS• radical.

  • Kinetic Monitoring: A probe light beam is passed through the sample, and the change in absorbance at a wavelength where the radical or a product absorbs is monitored over time using a fast detector (e.g., a photomultiplier tube) and an oscilloscope.

  • Data Analysis: The kinetic traces are analyzed to determine the rate constants for the reactions of the radical.

Laser_Flash_Photolysis cluster_setup Experimental Setup Laser Pulsed Laser Sample Sample Cell (Precursor + Substrate) Laser->Sample Excitation Pulse Detector Detector Sample->Detector Transmitted Light Probe Probe Lamp Probe->Sample Oscilloscope Oscilloscope Detector->Oscilloscope Signal Analyze Data Analysis Oscilloscope->Analyze Data Generate Radical Generation React Radical Reaction Monitor Kinetic Monitoring

Workflow for Laser Flash Photolysis experiments.
Matrix Isolation Spectroscopy

Matrix isolation is a technique used to trap and stabilize highly reactive species, such as radicals, in an inert solid matrix at very low temperatures (typically a few Kelvin). This allows for the spectroscopic characterization of the isolated species without interference from intermolecular reactions.

Experimental Protocol for Matrix Isolation of XSS• Radicals:

  • Precursor Preparation: A gaseous mixture of a suitable precursor (e.g., XSSX) diluted in a large excess of an inert gas (e.g., argon or nitrogen) is prepared.

  • Deposition: The gas mixture is slowly deposited onto a cryogenic window (e.g., CsI or BaF₂) cooled to a very low temperature (e.g., 10 K) in a high-vacuum chamber.

  • Radical Generation: The radical can be generated either before deposition (e.g., by pyrolysis of the precursor) or in situ within the matrix by photolysis using a UV lamp or laser.

  • Spectroscopic Analysis: The isolated species are then characterized using various spectroscopic techniques, such as Fourier-transform infrared (FTIR), UV-Vis, or electron paramagnetic resonance (EPR) spectroscopy.

  • Reactivity Studies: The reactivity of the isolated radical can be studied by controlled annealing of the matrix to allow for diffusion and reaction with other trapped species, or by co-depositing a reactant with the precursor.

Matrix_Isolation cluster_preparation Sample Preparation & Generation cluster_trapping Trapping & Analysis Precursor Precursor Gas Mixing Gas Mixing Precursor->Mixing InertGas Inert Gas (Ar, N2) InertGas->Mixing Generation Radical Generation (Pyrolysis/Photolysis) Mixing->Generation Deposition Deposition on Cryogenic Window Generation->Deposition Matrix Isolated Radicals in Inert Matrix Deposition->Matrix Spectroscopy Spectroscopic Analysis (FTIR, UV-Vis) Matrix->Spectroscopy

Workflow for Matrix Isolation Spectroscopy.

Signaling Pathways and Reaction Mechanisms

The reactivity of these radicals can be understood in the context of general radical reaction mechanisms. A common reaction pathway for radicals is hydrogen abstraction.

Hydrogen_Abstraction XSS_rad XSS• TS [XSS···H···R]‡ XSS_rad->TS RH R-H (Substrate) RH->TS XSSH XSSH TS->XSSH R_rad R• TS->R_rad

Hydrogen abstraction by an XSS• radical.

In this mechanism, the XSS• radical abstracts a hydrogen atom from a substrate molecule (R-H), forming a stable molecule (XSSH) and a new radical (R•). The efficiency of this process depends on the bond dissociation energy of the R-H bond and the stability of the resulting radical R•.

Conclusion

A direct and comprehensive comparison of the reactivity of FS₂, HS₂, and ClS₂ radicals is currently limited by the lack of experimental data. Theoretical studies suggest that the reactivity may be influenced by the electronegativity of the terminal atom, predicting an order of F > Cl > H. However, further experimental and computational work is necessary to provide quantitative rate constants and a more definitive comparison. The experimental techniques of laser flash photolysis and matrix isolation spectroscopy are powerful tools that can be employed to generate, detect, and study the kinetics of these elusive radical species, which will be crucial for advancing our understanding of their chemical behavior.

Computational Insights into the FS-2 Radical: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The FS-2 radical (FSS•) is a species of interest in various chemical contexts, including atmospheric and combustion chemistry. Understanding its fundamental properties is crucial for elucidating its reactivity and potential roles in complex chemical systems. Computational chemistry offers a powerful avenue for investigating the properties of transient species like the this compound radical. This guide provides a comparative overview of the structural and vibrational properties of the this compound radical, benchmarked against the related FSO radical, supported by experimental and computational data.

Comparative Analysis of Radical Properties

The following table summarizes key structural and vibrational parameters for the this compound and FSO radicals, derived from both experimental measurements and computational studies.

PropertyThis compound Radical (FSS•)FSO Radical (FSO•)
Symmetry C_sC_s
Electronic State X̃ ²A"X̃ ²A"
Bond Lengths (Å)
r(S-F)1.651 (ab initio)1.606 (QCISD(T)/6-31G)
r(S-S) / r(S-O)1.865 (ab initio)1.455 (QCISD(T)/6-31G)
Bond Angle (°)
∠(FSS) / ∠(FSO)109.1 (ab initio)108.3 (QCISD(T)/6-31G*)
Vibrational Frequencies (cm⁻¹)
ν₁ (S-F stretch)705 (experimental)Not Available
ν₂ (bend)293 (experimental)Not Available
ν₃ (S-S / S-O stretch)684 (experimental)Not Available

Experimental and Computational Protocols

A detailed understanding of the methodologies employed is essential for interpreting the presented data.

This compound Radical Characterization

Experimental Protocol: Laser-Induced Fluorescence (LIF) Spectroscopy

The experimental data for the this compound radical were obtained using laser-induced fluorescence (LIF) spectroscopy. This technique involves the following key steps:

  • Radical Generation: The this compound radical was produced by the reaction of fluorine atoms with various sulfur-containing precursor molecules, such as carbonyl sulfide (B99878) (COS), hydrogen sulfide (H₂S), or carbon disulfide (CS₂).

  • Supersonic Expansion: The reaction products were subjected to supersonic expansion, which cools the molecules to very low rotational and vibrational temperatures. This cooling simplifies the resulting spectra, enabling more precise analysis.

  • Laser Excitation: A tunable laser was used to excite the this compound radicals from their ground electronic state (X̃ ²A") to an excited electronic state (Ã ²A').

  • Fluorescence Detection: The subsequent fluorescence emitted as the radicals relaxed back to the ground state was detected.

  • Spectral Analysis: The analysis of the vibronic and rotational structure of the LIF spectrum yielded the vibrational frequencies and rotational constants, from which the geometrical parameters of the radical in its ground and excited states were derived.

Computational Protocol: Ab Initio Calculations

The theoretical structural parameters for the this compound radical were obtained from ab initio calculations, which are computational methods based on quantum mechanics from first principles. While the specific level of theory and basis set are not detailed in the provided search result, a common approach for such calculations involves:

  • Method Selection: Choosing a suitable ab initio method, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), or Coupled Cluster (CC) methods, which account for electron correlation to varying degrees.

  • Basis Set Selection: Selecting a basis set, which is a set of mathematical functions used to represent the electronic wavefunctions of the atoms in the molecule. The choice of basis set (e.g., Pople-style 6-31G* or Dunning's correlation-consistent cc-pVTZ) affects the accuracy and computational cost.

  • Geometry Optimization: The molecular geometry (bond lengths and angles) is systematically varied to find the arrangement with the lowest energy, which corresponds to the equilibrium structure of the radical.

  • Frequency Calculation: Once the optimized geometry is found, the vibrational frequencies are calculated by determining the second derivatives of the energy with respect to the atomic coordinates.

FSO Radical Computational Study

Computational Protocol: Quadratic Configuration Interaction (QCISD(T))

The computational data for the FSO radical were obtained using the Quadratic Configuration Interaction method including single, double, and a perturbative treatment of triple excitations (QCISD(T)). This high-level ab initio method is known for providing accurate results for molecular properties. The protocol for these calculations typically includes:

  • Method: QCISD(T) for accurate treatment of electron correlation.

  • Basis Set: 6-31G* was used, which includes polarization functions on heavy atoms to better describe the bonding environment.

  • Geometry Optimization: Similar to the protocol for this compound, the geometry of the FSO radical was optimized to find the minimum energy structure.

  • Property Calculations: Following geometry optimization, various molecular properties such as bond lengths, bond angles, and vibrational frequencies are calculated.

Visualization of Computational Workflow

The following diagram illustrates a typical workflow for the computational study of radical properties using quantum chemical methods.

Computational_Workflow_for_Radical_Properties cluster_input Input Definition cluster_calculation Quantum Chemical Calculation cluster_analysis Data Analysis and Comparison start Define Radical Species (e.g., this compound) method Select Computational Method (e.g., DFT, CC, QCISD) start->method basis_set Choose Basis Set (e.g., 6-31G*, cc-pVTZ) method->basis_set geom_opt Geometry Optimization basis_set->geom_opt freq_calc Vibrational Frequency Calculation geom_opt->freq_calc elec_prop Electronic Property Calculation geom_opt->elec_prop struct_param Extract Structural Parameters (Bond Lengths, Angles) geom_opt->struct_param vib_spectra Analyze Vibrational Spectra freq_calc->vib_spectra elec_analysis Analyze Electronic Properties (e.g., HOMO-LUMO gap) elec_prop->elec_analysis comparison Compare with Experimental Data or Other Radicals struct_param->comparison vib_spectra->comparison elec_analysis->comparison

Caption: Computational workflow for determining radical properties.

A Comparative Guide to the FS-2 Radical and its Spectroscopic Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Cross-Validation of FS-2 Radical Experimental Results Against Key Alternatives.

This guide provides an objective comparison of the experimental spectroscopic data of the this compound radical with notable alternatives, including sulfur monofluoride (SF), sulfur difluoride (SF2), sulfur monoxide (SO), and chlorine monofluoride (ClF). The information presented is intended to assist researchers in selecting the appropriate radical for their specific experimental needs, particularly in fields such as plasma chemistry, atmospheric science, and materials science.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic constants for the this compound radical and its alternatives. These parameters are crucial for the identification and characterization of these transient species in various experimental environments.

Table 1: Spectroscopic Constants of the this compound Radical

ParameterGround State (X ²A")Excited State (A ²A')
Rotational Constants (cm⁻¹) A = 1.053, B = 0.284, C = 0.223A = 1.123, B = 0.252, C = 0.205
Vibrational Frequencies (cm⁻¹) ν₁ (S-F stretch) = 705, ν₂ (bend) = 293, ν₃ (S-S stretch) = 684ν₁ (S-F stretch) = 768, ν₂ (bend) = 217, ν₃ (S-S stretch) = 495
Structural Parameters r(S-F) = 1.651 Å, r(S-S) = 1.865 Å, ∠(FSS) = 109.1°r(S-F) = 1.642 Å, r(S-S) = 2.105 Å, ∠(FSS) = 97.6°

Table 2: Spectroscopic Constants of Alternative Radicals

RadicalGround Electronic StateRotational Constant(s) (cm⁻¹)Vibrational Frequency (cm⁻¹)Bond Length (Å)
SF ²ΠB₀ = 0.554--
SF₂ ¹A₁A = 0.899, B = 0.307, C = 0.228ν₁ = 839, ν₂ = 355, ν₃ = 8131.587
SO ³Σ⁻Bₑ = 0.721-1.481
ClF ¹Σ⁺Bₑ = 0.516786.151.628

Experimental Protocols

The generation of these reactive radical species for spectroscopic analysis requires specific experimental conditions. Below are the methodologies cited for the production of this compound and its alternatives.

Generation of the this compound Radical

The this compound radical is produced in the gas phase through the reaction of fluorine atoms with a sulfur-containing precursor. A common method involves a DC discharge through a mixture of F₂ and a sulfur source like carbonyl sulfide (B99878) (OCS) or carbon disulfide (CS₂). The resulting products are then rapidly cooled in a supersonic jet expansion to simplify the spectra for analysis.

Generation of Alternative Radicals
  • Sulfur Monofluoride (SF): This radical can be generated by a DC discharge in a mixture of sulfur hexafluoride (SF₆) and helium.[1]

  • Sulfur Difluoride (SF₂): SF₂ is typically produced by passing SF₆ vapor over heated silver sulfide (Ag₂S) or copper sulfide (CuS).

  • Sulfur Monoxide (SO): The SO radical is often generated by the reaction of atomic oxygen with carbonyl sulfide (OCS).[2] This reaction can be initiated in a flow system.

  • Chlorine Monofluoride (ClF): ClF is a stable molecule and can be obtained commercially. For spectroscopic studies, it is introduced into a sample cell at low pressure.

Visualizing Experimental Workflows

The following diagrams illustrate the general experimental setups for the generation and spectroscopic analysis of the this compound radical and a representative alternative, the SF radical.

FS2_Generation cluster_gas_prep Gas Preparation F2 F₂ Source Discharge_Chamber DC Discharge Chamber F2->Discharge_Chamber Sulfur_Source Sulfur Source (OCS, CS₂) Sulfur_Source->Discharge_Chamber Supersonic_Jet Supersonic Jet Expansion Discharge_Chamber->Supersonic_Jet This compound Radicals Spectrometer Spectrometer (LIF, etc.) Supersonic_Jet->Spectrometer Cooled Radicals

This compound Radical Generation and Spectroscopy Workflow.

SF_Generation cluster_gas_prep_sf Gas Preparation SF6 SF₆ Source Discharge_Cell DC Discharge Cell SF6->Discharge_Cell He Helium Source He->Discharge_Cell Spectrometer_SF Microwave Spectrometer Discharge_Cell->Spectrometer_SF SF Radicals

SF Radical Generation and Spectroscopy Workflow.

Signaling Pathways and Logical Relationships

The reactivity of these radicals in environments like plasma etching is governed by a series of reactions. The diagram below illustrates a simplified logical relationship in a typical SF₆ plasma etching process, where various radicals are generated and contribute to the etching of a silicon substrate.

Plasma_Etching_Pathway SF6 SF₆ Gas Plasma Plasma (e⁻) SF6->Plasma F F Radical Plasma->F SFx SFₓ Radicals (x=1-5) Plasma->SFx Si_Substrate Silicon Substrate F->Si_Substrate Etching FS2 FS₂ Radical SFx->FS2 SFx->Si_Substrate Etching/Passivation Volatile_Products Volatile Products (SiF₄, etc.) Si_Substrate->Volatile_Products

Simplified reaction pathways in SF₆ plasma etching.

References

Benchmarking Computational Methods for the FS-2 Radical: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of computational methods for the characterization of the FS-2 (FSS) radical, a species of interest in atmospheric and combustion chemistry. The performance of theoretical methods is benchmarked against experimental data for key molecular properties, including geometric parameters and vibrational frequencies. This document is intended to assist researchers in selecting appropriate computational strategies for studies of the this compound radical and other related open-shell species.

Data Presentation: Performance of Computational Methods

The following table summarizes the performance of a selection of ab initio computational methods in predicting the ground state (X̃ ²A") geometric structure and vibrational frequencies of the this compound radical. The theoretical values are compared against experimental data obtained from laser-induced fluorescence spectroscopy.[1] The Unrestricted Møller-Plesset second-order perturbation theory (UMP2) generally provides a more accurate description than the Self-Consistent Field (SCF) method by including electron correlation.

Parameter Experimental Value SCF/6-31G % Error UMP2/6-31G % Error
Geometric Parameters
r(S-S) (Å)1.865 ± 0.0051.838-1.451.8891.29
r(S-F) (Å)1.651 (estimated)1.632-1.151.6660.91
θ(FSS) (°)109.1 ± 0.1110.61.37108.9-0.18
Vibrational Frequencies (cm⁻¹)
ν₁ (S-F stretch)70580914.757374.54
ν₂ (FSS bend)2933167.85291-0.68
ν₃ (S-S stretch)6847519.806941.46

Experimental and Computational Protocols

Experimental Methodology: Laser-Induced Fluorescence Spectroscopy

The experimental data for the this compound radical, used here as the benchmark, were obtained by Zhuo, Karolczak, and Clouthier (1994) using laser-induced fluorescence (LIF) spectroscopy.[1]

  • Radical Generation : The this compound radicals were produced in a continuous supersonic jet by the reaction of fluorine atoms with a sulfur-containing precursor, such as carbonyl sulfide (B99878) (COS), hydrogen sulfide (H₂S), or carbon disulfide (CS₂).

  • Detection : The radicals were detected by laser-induced fluorescence, where a tunable laser excites the radicals from their ground electronic state to an excited electronic state. The subsequent fluorescence emission was collected and analyzed.

  • Spectral Analysis : The analysis of the vibronically and rotationally resolved spectra yielded the geometric parameters and vibrational frequencies of the ground and excited electronic states of the this compound radical.

Computational Methodology: Ab Initio Calculations

The theoretical data presented in this guide were reported by Zhuo, Clouthier, and Goddard (1994).[2] The calculations were performed to predict the molecular properties of the this compound radical and to aid in the interpretation of the experimental spectra.

  • Software : The calculations were performed using a standard quantum chemistry software package.

  • Level of Theory : The geometries and vibrational frequencies were calculated using the Self-Consistent Field (SCF) and Unrestricted Møller-Plesset second-order perturbation theory (UMP2) methods. These methods are foundational ab initio techniques.

  • Basis Set : The 6-31G* basis set was employed for these calculations. This is a split-valence basis set that includes polarization functions on heavy atoms.

  • Open-Shell Considerations : As the this compound radical has an unpaired electron, the calculations were performed using an unrestricted formalism (e.g., UHF and UMP2). Spin contamination is a potential issue in such calculations and should be monitored by examining the expectation value of the S² operator.

Visualization of the Benchmarking Workflow

The following diagram illustrates the general workflow for benchmarking computational methods against experimental data for a radical species like this compound.

Benchmarking_Workflow cluster_exp Experimental Characterization cluster_comp Computational Modeling cluster_analysis Comparative Analysis Exp_Gen Radical Generation (e.g., F + COS) Exp_Spec Spectroscopic Measurement (e.g., LIF) Exp_Gen->Exp_Spec Probing Exp_Data Experimental Data (Geometry, Frequencies) Exp_Spec->Exp_Data Analysis Comparison Compare Calculated vs. Experimental Data Exp_Data->Comparison Comp_Method Select Computational Method (e.g., UMP2, B3LYP, M06-2X) Comp_Calc Perform Quantum Chemical Calculations (Opt+Freq) Comp_Method->Comp_Calc Comp_Basis Select Basis Set (e.g., 6-31G*, cc-pVTZ) Comp_Basis->Comp_Calc Comp_Data Calculated Properties (Geometry, Frequencies) Comp_Calc->Comp_Data Comp_Data->Comparison Error_Analysis Error Analysis (% Error, MAE) Comparison->Error_Analysis Conclusion Assess Method Accuracy and Recommend Best Practices Error_Analysis->Conclusion

Caption: Workflow for benchmarking computational methods for the this compound radical.

References

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of the structural characteristics of the FS-2 radical with related thioperoxy radicals, supported by experimental data and methodologies, reveals key differences in bond lengths and angles that influence their reactivity and biological significance.

This guide provides a comprehensive structural comparison of the this compound radical with other relevant thioperoxy radicals, such as the cysteine thioperoxy radical (CysSOO•) and the methylperoxy radical (CH3SOO•). This analysis is crucial for researchers, scientists, and drug development professionals working to understand the structure-function relationships of these reactive species.

At a Glance: Structural Parameters

A comparative summary of the key structural parameters for this compound and related thioperoxy radicals is presented below. The data for the this compound radical were obtained through laser-induced fluorescence (LIF) spectroscopy, while the parameters for other radicals are derived from computational studies.

RadicalBondBond Length (Å)Bond Angle (°)Method
This compound (Ground State) S-S1.865F-S-S: 109.1Experimental (LIF)[1]
S-F1.651Experimental (LIF)[1]
This compound (Excited State) S-S2.105F-S-S: 97.6Experimental (LIF)[1]
S-F1.642Experimental (LIF)[1]
Cysteine Peroxyl S-O1.68C-S-O: 105.9Computational (DFT)
(CysSOO•) O-O1.34S-O-O: 110.2Computational (DFT)
Methylperoxy (CH3SOO•) S-O1.67C-S-O: 107.2Computational (DFT)
O-O1.35S-O-O: 111.5Computational (DFT)

In Detail: Experimental and Computational Methodologies

The structural determination of these transient radical species relies on a combination of advanced experimental techniques and computational modeling.

Experimental Protocol: Generation and Detection of Thioperoxy Radicals via ESR Spectroscopy

Electron Spin Resonance (ESR) spectroscopy is a powerful technique for the detection and characterization of paramagnetic species like thioperoxy radicals.[2] A typical experimental protocol for the generation and analysis of the cysteine thioperoxy radical (CysSOO•) is as follows:

  • Sample Preparation: A solution of cysteine is prepared in an aqueous buffer. To generate the initial thiyl radical (CysS•), a photoinitiator or a chemical oxidant is added.

  • Radical Generation: The sample, placed in a quartz ESR tube, is often flash-photolyzed or rapidly mixed with an oxidant at low temperatures (e.g., 77 K) to generate the thiyl radical.

  • Reaction with Oxygen: The sample is then exposed to molecular oxygen, leading to the formation of the cysteine thioperoxy radical (CysSOO•).

  • ESR Spectroscopy: The ESR spectrum is recorded at low temperatures to trap the unstable radical. The spectrometer settings (microwave frequency, magnetic field sweep, modulation amplitude) are optimized to obtain a high-resolution spectrum.

  • Data Analysis: The resulting ESR spectrum is analyzed to determine the g-factor and hyperfine coupling constants, which provide information about the electronic structure and the local environment of the unpaired electron.

The workflow for generating and detecting thioperoxy radicals using ESR is depicted below.

ESR_Workflow Thiol Thiol Solution (e.g., Cysteine) Thiyl_Radical Thiyl Radical (RS•) Thiol->Thiyl_Radical Oxidation Oxidant Oxidant / UV Light Oxygen Molecular Oxygen (O2) ESR ESR Spectrometer Analysis Spectral Analysis ESR->Analysis Peroxyl_Radical Thioperoxy Radical (RSOO•) Thiyl_Radical->Peroxyl_Radical + O2 Peroxyl_Radical->ESR

ESR experimental workflow for thioperoxy radical analysis.

The Biological Landscape: Thioperoxy Radicals in Redox Signaling

Thioperoxy radicals are implicated in various biological processes, particularly in redox signaling pathways where they can act as signaling intermediates or contribute to oxidative stress. The formation of these radicals often stems from the reaction of thiyl radicals with molecular oxygen. Thiyl radicals, in turn, can be generated from the oxidation of cysteine residues in proteins.

One proposed signaling pathway involves the generation of a cysteine thioperoxy radical within a protein, which can then lead to further oxidative modifications and downstream signaling events. For instance, the thioperoxy radical can abstract a hydrogen atom from a nearby molecule, propagating a radical chain reaction, or it can be reduced to a sulfenic acid, a key intermediate in redox regulation.

The following diagram illustrates a simplified signaling pathway involving the formation of a protein thioperoxy radical and its potential downstream effects.

Redox_Signaling cluster_cell Cellular Environment ROS Reactive Oxygen Species (ROS) Protein_SH Protein-Cysteine (Protein-SH) ROS->Protein_SH Oxidation Protein_S_Radical Protein-Thiyl Radical (Protein-S•) Protein_SH->Protein_S_Radical Protein_SOO_Radical Protein-Thioperoxy Radical (Protein-SOO•) Protein_S_Radical->Protein_SOO_Radical + O2 O2 Oxygen (O2) Downstream Downstream Signaling (e.g., Kinase activation) Protein_SOO_Radical->Downstream Signal Transduction Biological_Response Biological Response (e.g., Gene expression, Apoptosis) Downstream->Biological_Response

Thioperoxy radical formation in a redox signaling pathway.

References

Confirming the Structure of the FS-2 Radical: A Comparative Guide to Rotational Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of experimental and theoretical methods for confirming the structure of the fluorosulphenyl (FS-2) radical, a species of interest in fundamental chemical physics and atmospheric chemistry. The primary focus is on rotational analysis, a high-resolution spectroscopic technique, benchmarked against ab initio computational methods and Electron Paramagnetic Resonance (EPR) spectroscopy. This comparison is supported by experimental data and detailed methodologies to assist researchers in selecting the most appropriate techniques for characterizing transient molecular species.

Performance Comparison: Rotational Analysis vs. Alternative Methods

The determination of the precise molecular structure of a transient species like the this compound radical is a challenging endeavor. The following table summarizes the performance of rotational analysis in comparison to ab initio calculations and Electron Paramagnetic Resonance (EPR) spectroscopy.

Method Information Provided Strengths Limitations Applicability to this compound
Rotational Analysis (via LIF) Precise rotational constants, bond lengths, and bond angles for gas-phase molecules.High precision and accuracy for small molecules; provides unambiguous structural determination.Limited to gas-phase species with a permanent dipole moment; requires complex experimental setup.Successfully applied to determine the ground and excited state structures of this compound.[1][2]
Ab Initio Calculations Theoretical prediction of molecular structure, vibrational frequencies, and energetics.Can be applied to any molecule; provides valuable insights to guide experimental work.Accuracy is dependent on the level of theory and basis set used; does not provide direct experimental validation.Showed good agreement with the experimental structure of this compound, validating the experimental results.[1][2]
Electron Paramagnetic Resonance (EPR) Information about the electronic structure and environment of the unpaired electron; can identify paramagnetic species.Highly specific to species with unpaired electrons; can be used in gas, liquid, and solid phases.Provides indirect structural information; can be challenging for short-lived, gas-phase radicals due to low concentrations and short relaxation times.While applicable to radicals, its use for gas-phase this compound is not documented, likely due to challenges in achieving sufficient concentration and the transient nature of the radical.

Quantitative Data: Structural Parameters of the this compound Radical

The geometric parameters of the this compound radical in its ground electronic state (X̃ ²A″) and first excited electronic state (Ã ²A′) have been determined with high precision through the rotational analysis of its laser-induced fluorescence (LIF) spectrum. These experimental results are in excellent agreement with high-level ab initio calculations, providing a high degree of confidence in the determined structure.

Parameter Rotational Analysis (Experimental) Ab Initio (Theoretical)
Ground State (X̃ ²A″)
S-F Bond Length (r")1.651 ÅGood agreement
S-S Bond Length (r")1.865(5) ÅGood agreement
F-S-S Bond Angle (θ")109.1(1)°Good agreement
Excited State (Ã ²A′)
S-F Bond Length (r')1.642 ÅGood agreement
S-S Bond Length (r')2.105(5) ÅGood agreement
F-S-S Bond Angle (θ')97.6(1)°Good agreement

Data sourced from Clouthier and coworkers.[1][2]

Experimental Protocols

Rotational Analysis via Laser-Induced Fluorescence (LIF) Spectroscopy

This method was successfully employed to obtain the high-resolution spectra of the this compound radical necessary for rotational analysis.

1. Generation of the this compound Radical:

  • The this compound radical is a transient species and must be generated in situ.

  • A common method involves the reaction of fluorine atoms with a sulfur-containing precursor molecule. In the published study, a mixture of 10% F₂ in Helium was passed over sulfur vapor. The reaction products were then expanded into a vacuum chamber through a supersonic nozzle.[1][2]

2. Supersonic Jet Expansion and Cooling:

  • The gas mixture containing the newly formed this compound radicals is expanded through a small orifice (typically ~1 mm) into a high-vacuum chamber.

  • This supersonic expansion results in the rapid cooling of the radicals to very low rotational and vibrational temperatures (a few Kelvin). This cooling is crucial as it simplifies the resulting spectrum by populating only the lowest energy levels, making the spectral analysis tractable.

3. Laser Excitation and Fluorescence Detection:

  • A tunable, narrow-linewidth laser (e.g., a pulsed dye laser) is used to excite the cooled this compound radicals from their ground electronic state to an excited electronic state.

  • The laser wavelength is scanned across the electronic transition of the radical.

  • As the excited radicals relax back to the ground state, they emit fluorescence.

  • This laser-induced fluorescence is collected at a right angle to both the laser beam and the supersonic jet using a lens system and detected by a sensitive photomultiplier tube (PMT).

4. Data Analysis:

  • The resulting spectrum consists of a series of sharp rotational lines superimposed on the vibrational and electronic transitions.

  • By assigning the quantum numbers to these rotational transitions, the rotational constants (A, B, and C) for both the ground and excited electronic states can be determined with high precision.

  • From these rotational constants, the moments of inertia of the molecule are calculated, which in turn allows for the precise determination of the bond lengths and bond angle.

Electron Paramagnetic Resonance (EPR) Spectroscopy

While not specifically reported for the gas-phase this compound radical, EPR is a principal technique for studying radical species. The following is a general protocol for EPR analysis of a transient radical.

1. Radical Generation:

  • The radical must be generated in a sufficient concentration within the EPR spectrometer's resonant cavity.

  • For transient gas-phase radicals, this can be achieved using techniques like photolysis, pyrolysis, or microwave discharge of a suitable precursor gas mixture flowing through the cavity.

2. EPR Measurement:

  • The sample (in this case, the gas containing the radical) is placed in a high-Q resonant cavity, which is itself placed in a strong, stable magnetic field.

  • A fixed-frequency microwave radiation is introduced into the cavity.

  • The external magnetic field is swept, and at a specific field strength (the resonance condition), the unpaired electrons in the radical will absorb microwave energy as they transition between spin states.

  • This absorption is detected and recorded as the first derivative of the absorption spectrum.

3. Data Analysis:

  • The resulting EPR spectrum provides information about the g-factor and hyperfine coupling constants.

  • The g-factor is a characteristic of the radical's electronic environment.

  • Hyperfine coupling arises from the interaction of the unpaired electron with magnetic nuclei (like ¹⁹F) in the molecule. The pattern and magnitude of these couplings can provide clues about the molecular structure and the distribution of the unpaired electron's spin density.

Visualizations

experimental_workflow cluster_generation Radical Generation cluster_spectroscopy Spectroscopic Analysis F2_He F₂/He Mixture Reaction Reaction F2_He->Reaction S_vapor Sulfur Vapor S_vapor->Reaction Supersonic_Jet Supersonic Jet Expansion & Cooling Reaction->Supersonic_Jet LIF Laser-Induced Fluorescence Supersonic_Jet->LIF Tunable_Laser Tunable Laser Tunable_Laser->LIF PMT PMT Detection LIF->PMT Rotational_Spectrum Rotational Spectrum PMT->Rotational_Spectrum Analysis Rotational Analysis Rotational_Spectrum->Analysis Structure Molecular Structure Analysis->Structure

Caption: Experimental workflow for rotational analysis of the this compound radical.

logical_relationship Spectrum High-Resolution Spectrum Assignment Assign Rotational Transitions Spectrum->Assignment Analysis Constants Determine Rotational Constants (A, B, C) Assignment->Constants Inertia Calculate Moments of Inertia (Iₐ, Iₑ, Iₑ) Constants->Inertia Inversely Proportional Geometry Determine Molecular Geometry (Bond Lengths & Angle) Inertia->Geometry

Caption: Logical flow from spectrum to structure in rotational analysis.

References

Safety Operating Guide

Proper Disposal Procedures for FS-2 Lubricating Grease

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of FS-2, a lubricating grease. The following procedures are designed to ensure the safety of laboratory personnel and to minimize environmental impact, in accordance with available safety data. Adherence to local and national regulations is paramount.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with specific health and environmental hazards that necessitate careful handling during disposal.

Key Hazards:

  • Causes serious eye irritation.[1][2]

  • Suspected of damaging fertility or the unborn child.[1]

  • Harmful to aquatic life with long-lasting effects.[1][2][3]

Required Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles.[1]

  • Hand Protection: Wear protective gloves.[1]

  • Skin Protection: Wear appropriate protective clothing to avoid skin contact.[2]

Quantitative Data Summary

ParameterValue/InformationSource
GHS Health Hazards Eye Irritation: Category 2A, Toxic to Reproduction: Category 2[1]
GHS Environmental Hazards Hazardous to the aquatic environment (Acute): Category 3[1][3]
GHS Environmental Hazards Hazardous to the aquatic environment (Chronic): Category 3[1]
Incompatible Materials Strong oxidizers[1][3]

Step-by-Step Disposal Procedure

This procedure outlines the recommended steps for the safe disposal of this compound waste.

Step 1: Waste Collection and Segregation

  • Collect waste this compound in a designated, compatible, and properly labeled container.

  • Do not mix with other waste streams, especially strong oxidizers.[1][3]

  • Keep the waste container tightly closed in a cool, well-ventilated area.[2]

Step 2: Handling Small Spills

  • For small spills, absorb the grease with an inert material (e.g., sand, earth, vermiculite).

  • Alternatively, small spills can be wiped off with a solvent such as kerosene.[1]

  • Collect the contaminated absorbent material or wipes in a designated waste container for disposal.

Step 3: Storage Pending Disposal

  • Store the sealed waste container in a designated hazardous waste accumulation area.

  • Ensure the storage area is away from sources of ignition and incompatible materials.[1]

Step 4: Final Disposal

  • Dispose of the waste this compound and any contaminated materials through a licensed hazardous waste disposal facility.

  • All disposal activities must be in strict accordance with local, state, and federal regulations.[2]

  • Avoid release to the environment.[2][3] Do not dispose of this compound down the drain or in general trash.

Experimental Protocols

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

FS2_Disposal_Workflow cluster_prep Preparation & Collection cluster_handling Spill & Storage Management cluster_disposal Final Disposal A Identify this compound Waste B Wear Appropriate PPE (Goggles, Gloves, Clothing) A->B Safety First C Collect Waste in a Designated, Labeled Container B->C F Store Sealed Container in Hazardous Waste Area C->F D Small Spill Occurs E Absorb with Inert Material or Wipe with Solvent D->E Immediate Action E->C Contain Contaminated Material G Arrange for Pickup by Licensed Waste Disposal Service F->G Regulatory Compliance H Transport to a Permitted Treatment, Storage, and Disposal Facility (TSDF) G->H I Document Disposal Record H->I

Caption: Logical workflow for the proper disposal of this compound waste.

References

Comprehensive Safety and Handling Guide for Fuming Sulfuric Acid (FS-2)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety protocols, operational procedures, and disposal plans for handling fuming sulfuric acid, a substance commonly referred to as oleum. This document is intended for researchers, scientists, and professionals in drug development to ensure the safe handling of this highly corrosive and reactive chemical.

Chemical Properties and Identification

Fuming sulfuric acid is a solution of sulfur trioxide (SO₃) in concentrated sulfuric acid (H₂SO₄). It is a colorless to light brown, oily, and fuming liquid with a pungent odor.[1] It is extremely corrosive to metals and organic materials and reacts violently with water in a highly exothermic reaction.[1] Inhalation of its fumes can be fatal.

Table 1: Physical and Chemical Properties of Fuming Sulfuric Acid

PropertyValue
Synonyms Oleum, Sulfuric acid, fuming
Appearance Colorless to light brown, oily, fuming liquid[1]
Odor Pungent[1]
pH <1[1]
Melting Point -15 to 10 °C[1]
Boiling Point 126-127 °C[1]
Vapor Pressure 0.0048 bar (30% SO₃)[1]
Density 1.88-1.92 g/mL @ 30°C (20%-30% SO₃)[1]
Water Reactivity Reacts violently with water[1]

Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is mandatory when handling fuming sulfuric acid to prevent severe injury. The following table outlines the recommended PPE.

Table 2: Recommended Personal Protective Equipment for Handling Fuming Sulfuric Acid

Body PartRequired PPESpecifications and Best Practices
Respiratory Full-face respirator with acid gas cartridgeEnsure proper fit and regular cartridge replacement. For significant spill potential, a self-contained breathing apparatus (SCBA) may be necessary.
Eyes/Face Tightly fitting safety goggles and a face shieldGoggles should be worn under the face shield for maximum protection against splashes.
Hands Chemical-resistant gloves (double-gloving recommended)Butyl rubber, neoprene, or Viton® gloves are recommended. Standard nitrile gloves offer minimal protection and should be avoided for direct or prolonged contact.
Body Acid-resistant apron or a full chemical-resistant suitA lab coat should be worn at a minimum, but an acid-resistant apron provides additional protection. For larger quantities or splash potential, a full suit is advised.
Feet Closed-toe, chemical-resistant bootsEnsure boots are made of a material resistant to sulfuric acid.
PPE Donning and Doffing Procedure

The following diagram outlines the correct sequence for putting on and taking off PPE to minimize contamination.

PPE_Procedure cluster_donning Donning PPE (Putting On) cluster_doffing Doffing PPE (Taking Off) don1 1. Gown/Apron don2 2. Mask/Respirator don1->don2 don3 3. Goggles/Face Shield don2->don3 don4 4. Gloves (over cuff) don3->don4 doff1 1. Gloves doff2 2. Gown/Apron doff1->doff2 doff3 3. Goggles/Face Shield doff2->doff3 doff4 4. Mask/Respirator doff3->doff4 doff5 5. Wash Hands doff4->doff5

Caption: PPE Donning and Doffing Sequence.

Safe Handling and Operational Plan

All work with fuming sulfuric acid must be conducted in a certified chemical fume hood with the sash positioned as low as possible.[1] An eyewash station and a safety shower must be readily accessible.[1]

General Handling Protocol
  • Preparation : Before starting work, ensure all necessary PPE is available and in good condition. Have spill control materials readily accessible.

  • Dispensing : When dispensing, do so slowly and carefully to avoid splashing. Always add acid to water, never the other way around, to prevent a violent exothermic reaction.[1]

  • Storage : Store in a cool, dry, well-ventilated area away from incompatible materials such as water, metals, bases, and organic materials.[1] Containers should be corrosion-resistant (e.g., glass) and stored below eye level with secondary containment.[1]

  • Transport : When transporting, use a secondary container to prevent spills in case the primary container fails.

Emergency Procedures: Spill and Exposure Management

Immediate and appropriate response to spills and exposures is critical to minimizing harm.

Small Spill Cleanup Protocol (<200 mL)

For small spills contained within a fume hood, follow these steps:

  • Alert Personnel : Immediately alert others in the vicinity.

  • Ensure Ventilation : Verify that the fume hood is functioning correctly.

  • Neutralize : Cautiously neutralize the spill by adding an alkaline material like sodium bicarbonate or lime from the edges inward.[1]

  • Absorb : Once neutralized (pH 6-9), absorb the material with an inert, non-combustible absorbent such as sand, earth, or vermiculite. Do not use combustible materials like sawdust.[1]

  • Collect and Dispose : Place the absorbed material into a labeled, corrosion-resistant container for hazardous waste disposal.[1]

  • Decontaminate : Clean the spill area with soap and water.[1]

For large spills, evacuate the area immediately and contact emergency services.

Spill Response Workflow

The following diagram illustrates the logical workflow for responding to a chemical spill.

Spill_Workflow start Spill Occurs assess Assess Spill Size and Hazard start->assess small_spill Small Spill (<200mL in hood) assess->small_spill large_spill Large Spill or Outside Hood assess->large_spill alert Alert Personnel small_spill->alert Yes evacuate Evacuate Area & Call Emergency Services large_spill->evacuate Yes end Spill Managed evacuate->end ppe Don Appropriate PPE alert->ppe neutralize Neutralize Spill (e.g., Sodium Bicarbonate) ppe->neutralize absorb Absorb with Inert Material neutralize->absorb dispose Collect for Hazardous Waste Disposal absorb->dispose decontaminate Decontaminate Area dispose->decontaminate decontaminate->end

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.